molecular formula C10H6Cl2 B155283 1,4-Dichloronaphthalene CAS No. 1825-31-6

1,4-Dichloronaphthalene

Cat. No.: B155283
CAS No.: 1825-31-6
M. Wt: 197.06 g/mol
InChI Key: JDPKCYMVSKDOGS-UHFFFAOYSA-N
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Description

1,4-Dichloronaphthalene (1,4-DCN) is a model compound for studying the environmental fate and microbial degradation of polychlorinated naphthalenes (PCNs), which are recognized as persistent organic pollutants (POPs) . Research has demonstrated that the bacterial strain Pseudomonas sp. HY can metabolize 1,4-DCN, identifying key intermediates such as dihydroxy-dichloro-naphthalene, dichlorinated naphthol, and dichlorinated salicylic acid, which are critical for elucidating the metabolic pathways of chlorinated aromatics . This makes 1,4-DCN a valuable compound for investigating bioremediation strategies for halogenated organic contaminants in the environment. Beyond its role in environmental science, this compound and its derivatives are investigated for their applications in chemical synthesis and agrochemical research . For instance, related compounds like 2,3-dichloronaphthalene-1,4-dione have been the subject of advanced spectroscopic and computational studies to evaluate their potential as fungicidal agents . This broad scope of application makes 1,4-DCN a reagent of significant interest in multiple research fields, from microbial metabolism and environmental cleanup to the development of novel active compounds. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,4-dichloronaphthalene
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InChI

InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H
Source PubChem
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InChI Key

JDPKCYMVSKDOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H6Cl2
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DSSTOX Substance ID

DTXSID6061999
Record name 1,4-Dichloronaphthalene
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Molecular Weight

197.06 g/mol
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CAS No.

1825-31-6
Record name 1,4-Dichloronaphthalene
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Record name 1,4-Dichloronaphthalene
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Foundational & Exploratory

An In-depth Technical Guide to 1,4-Dichloronaphthalene: Physical Properties and Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and chemical structure of 1,4-dichloronaphthalene. The information is presented in a structured format to facilitate easy access and comparison for research, development, and drug discovery applications.

Chemical Structure

This compound is a substituted aromatic hydrocarbon belonging to the naphthalene (B1677914) family. Its structure consists of a naphthalene bicyclic system with two chlorine atoms attached at the first and fourth positions.[1] This substitution pattern significantly influences its chemical and physical properties.

Below is a diagram illustrating the chemical structure of this compound.

This compound C1 C C2 C C1->C2 C1->C2 Cl1 Cl C1->Cl1 C3 C C2->C3 C4 C C3->C4 C3->C4 C10 C C4->C10 Cl4 Cl C4->Cl4 C5 C C6 C C5->C6 C5->C6 C7 C C6->C7 C8 C C7->C8 C7->C8 C9 C C8->C9 C9->C1 C9->C10 C10->C5 C10->C9

Figure 1. Chemical structure of this compound.

The structural identifiers for this compound are summarized in the table below.

IdentifierValue
Molecular Formula C₁₀H₆Cl₂[2][3]
CAS Number 1825-31-6[2][3]
SMILES C1=CC=C2C(=C1)C(=CC=C2Cl)Cl[2]
InChI InChI=1S/C10H6Cl2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H[2][3]

Physical Properties

This compound is a white to light yellow crystalline solid or can appear as colorless crystals with a characteristic odor.[4] At room temperature, it exists in a solid state.

The key physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Weight 197.06 g/mol [2]
Melting Point 67-68 °C[1]
Boiling Point 286.7-287 °C at 147 kPa[1]
Density 1.2997 g/cm³
Solubility in Water 864.9 µg/L at 25 °C[1]
Solubility in Organic Solvents Soluble in benzene, acetone, ether, and ethanol (B145695).[1] Insoluble in water.[5]
Appearance White to light yellow crystalline solid or colorless crystals.[4]
Vapor Pressure 0.00308 mmHg at 25°C[6]
Refractive Index 1.6228 at 76 °C[1]

Experimental Protocols

This section details the methodologies for the synthesis and determination of the key physical properties of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process starting from sodium 1-aminonaphthalene-4-sulfonate.[1]

Workflow for the Synthesis of this compound:

synthesis_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_chlorination1 First Chlorination cluster_chlorination2 Second Chlorination cluster_purification Purification start Dissolve Sodium 1-aminonaphthalene-4-sulfonate in water add_hcl Add concentrated HCl start->add_hcl diazotize Add Sodium Nitrite (B80452) at 0°C add_hcl->diazotize add_cucl Add Cuprous Chloride and HCl solution diazotize->add_cucl heat Heat for replacement reaction add_cucl->heat cool_filter Cool, filter, wash, and dry heat->cool_filter add_pcl5_1 Add dried product to Phosphorus Pentachloride cool_filter->add_pcl5_1 reflux1 Reflux for 2 hours add_pcl5_1->reflux1 workup1 Pour into ice, wash, and air dry reflux1->workup1 add_pcl5_2 Add resulting 1-chloronaphthalene-4-sulfonyl chloride to PCl5 workup1->add_pcl5_2 heat2 Heat to 160-165°C for 4 hours add_pcl5_2->heat2 workup2 Pour into ice until neutral heat2->workup2 distill Reduced pressure distillation workup2->distill recrystallize Recrystallize from ethanol distill->recrystallize final_product This compound recrystallize->final_product

Figure 2. Synthesis workflow for this compound.

Detailed Procedure:

  • Diazotization: Dissolve sodium 1-aminonaphthalene-4-sulfonate in water and add concentrated hydrochloric acid. Cool the mixture to 0°C and add sodium nitrite to perform the diazotization.[1]

  • Sandmeyer Reaction: To the diazonium salt solution, add a solution of cuprous chloride in hydrochloric acid. Heat the mixture to facilitate the replacement of the diazonium group with a chlorine atom. After the reaction is complete, cool the mixture, filter the solid product, wash it with water, and dry it below 100°C.[1]

  • First Chlorination: Slowly add the dried sodium 1-chloronaphthalene-4-sulfonate to phosphorus pentachloride and reflux the mixture for 2 hours. Pour the reaction mixture into crushed ice, wash the resulting solid with water, and air dry it to obtain 1-chloronaphthalene-4-sulfonyl chloride.[1]

  • Second Chlorination: Add the 1-chloronaphthalene-4-sulfonyl chloride to phosphorus pentachloride and heat the mixture to 160-165°C for 4 hours. Pour the reaction mixture into crushed ice until it is neutral.[1]

  • Purification: The crude product is purified by distillation under reduced pressure, followed by recrystallization from ethanol to yield the final this compound product.[1]

Determination of Physical Properties

Standard laboratory procedures are employed for the determination of the physical properties of this compound.

Melting Point Determination (Capillary Method): A small amount of the finely powdered, dry sample of this compound is packed into a capillary tube sealed at one end. The capillary tube is then attached to a thermometer and heated in a suitable apparatus, such as a Thiele tube or a digital melting point apparatus. The temperature is raised slowly, and the range from the temperature at which the substance begins to melt to the temperature at which it is completely liquid is recorded as the melting point.

Boiling Point Determination (Thiele Tube Method): For the boiling point determination, a small amount of the liquid sample is placed in a small test tube along with an inverted capillary tube. This assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil. The temperature is raised until a steady stream of bubbles emerges from the capillary tube. The heat is then removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination: To determine the solubility of this compound in a specific solvent, an excess of the solid is added to a known volume of the solvent in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached. The saturated solution is then filtered to remove the excess solid, and a known volume of the filtrate is taken. The solvent is evaporated, and the mass of the remaining this compound is measured. The solubility is then calculated and expressed in units such as g/L or mg/mL.

Density Determination: The density of this compound can be determined by measuring the mass of a known volume of the substance. For the solid, this can be done by displacement of a liquid in which it is insoluble. The mass of the solid is measured using an analytical balance. The volume is determined by adding the solid to a graduated cylinder containing a known volume of a non-solvent and observing the volume change. The density is then calculated by dividing the mass by the volume.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and identification of this compound.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[3] The fragmentation pattern can provide valuable information about the structure of the molecule.

  • Infrared Spectroscopy (IR): The IR spectrum of this compound is also available from the NIST WebBook, which can be used to identify the functional groups and the aromatic nature of the compound.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹³C NMR: The ¹³C NMR spectrum of this compound has been reported.[2] The chemical shifts of the carbon atoms provide detailed information about the carbon skeleton of the molecule.

    • ¹H NMR: While a specific ¹H NMR spectrum for this compound was not found in the initial search, the expected spectrum would show signals corresponding to the six aromatic protons, with their chemical shifts and coupling patterns providing further confirmation of the 1,4-substitution pattern.

References

synthesis of 1,4-Dichloronaphthalene from naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,4-Dichloronaphthalene from Naphthalene (B1677914)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from naphthalene, focusing on the core chemical principles, experimental methodologies, and data-driven insights relevant to chemical research and development.

Introduction

This compound is a chlorinated aromatic hydrocarbon consisting of a naphthalene core substituted with two chlorine atoms at the 1 and 4 positions.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pesticides, and fungicides.[1] Its physical form is a colorless to pale yellow solid with a characteristic odor, and it is soluble in organic solvents like ethanol (B145695) and ether but has low solubility in water.[1] The synthesis of this compound primarily involves the direct electrophilic chlorination of naphthalene. This guide will delve into the mechanisms, catalytic influences, experimental procedures, and product analysis associated with this transformation.

Synthesis Pathway: Electrophilic Chlorination

The most common and direct method for synthesizing this compound is the electrophilic aromatic substitution of naphthalene using a chlorinating agent, typically in the presence of a Lewis acid catalyst.

Reaction Mechanism

Naphthalene is more reactive than benzene (B151609) in electrophilic aromatic substitution reactions. The chlorination process proceeds through the attack of an electrophilic chlorine species (Cl⁺), generated from the interaction between the chlorinating agent (e.g., Cl₂) and a catalyst, on the electron-rich naphthalene ring. The attack preferentially occurs at the α-positions (1, 4, 5, and 8) due to the greater stability of the resulting carbocation intermediate (sigma complex) compared to an attack at the β-positions (2, 3, 6, and 7).

The initial chlorination of naphthalene yields 1-chloronaphthalene (B1664548). The second chlorination step is directed by the existing chlorine substituent. While chlorine is a deactivating group, it is an ortho-, para-director. Thus, the incoming electrophile will preferentially add to the 4-position (para) and the 2-position (ortho) of the substituted ring. This leads to a mixture of dichloronaphthalene isomers, with 1,4- and 1,2-dichloronaphthalene (B52898) being significant products. Further chlorination can lead to the formation of trichloro- and tetrachloronaphthalenes.

Catalysis

The choice of catalyst is critical for achieving high selectivity towards this compound. Lewis acids are typically employed to enhance the electrophilicity of the chlorinating agent.

  • Iron and Copper Chlorides : Studies have shown that metal chlorides, particularly copper(II) chloride (CuCl₂) and iron(III) chloride (FeCl₃), are effective catalysts for the electrophilic chlorination of naphthalene.[2][3] These catalysts promote a selective chlorination pattern at the 1 and 4 positions.[2][3][4] Copper(II) chloride has demonstrated high activity over a temperature range of 200–350 °C, while iron(II) and (III) chlorides are highly active in the 200–250 °C range.[2] The catalytic activity is driven by dechlorination-oxychlorination cycles of the metal species.[2][3][4]

The reaction pathway for the catalyzed chlorination of naphthalene is illustrated below.

G cluster_start Reactants cluster_reaction Reaction Steps cluster_product Products Naphthalene Naphthalene (C₁₀H₈) Attack1 Electrophilic attack on α-position of Naphthalene Naphthalene->Attack1 Chlorine Chlorine (Cl₂) Activation Catalyst activates Cl₂ to form Cl⁺ electrophile Chlorine->Activation Catalyst Catalyst (e.g., FeCl₃) Catalyst->Activation Activation->Attack1 Cl⁺ Attack2 Electrophilic attack on 1-Chloronaphthalene Activation->Attack2 Cl⁺ Intermediate1 Formation of 1-Chloronaphthalene Attack1->Intermediate1 Intermediate1->Attack2 Intermediate2 Formation of σ-complex (Wheland intermediate) Attack2->Intermediate2 Deprotonation Deprotonation to restore aromaticity Intermediate2->Deprotonation Product This compound (C₁₀H₆Cl₂) Deprotonation->Product Byproducts Other Isomers (e.g., 1,2-, 1,5-DCN) + HCl Deprotonation->Byproducts

Caption: Reaction pathway for the synthesis of this compound.

Data Presentation

The efficiency and selectivity of naphthalene chlorination are highly dependent on the catalyst and reaction conditions.

Table 1: Comparison of Catalyst Efficiency at 250 °C
CatalystRelative Chlorination Efficiency
CuCl₂·2H₂OHigh
CuCl7.5-fold lower than CuCl₂·2H₂O[2]
FeCl₃·6H₂O30.2-fold lower than CuCl₂·2H₂O[2]
FeCl₂·4H₂O34.7-fold lower than CuCl₂·2H₂O[2]

Note: Efficiency data is derived from studies on polychlorinated naphthalene formation in combustion flue gas, which provides insights into the catalytic activity for the initial chlorination steps.[2]

Table 2: Physical Properties of this compound
PropertyValue
Molecular FormulaC₁₀H₆Cl₂[5]
Molecular Weight197.06 g/mol [5]
Melting Point67-68 °C
Boiling Point287-289 °C
AppearanceColorless to pale yellow solid[1]
CAS Number1825-31-6[5]

Experimental Protocols

The following sections provide a representative experimental protocol for the synthesis and purification of this compound.

Synthesis of Dichloronaphthalene Isomers

This protocol outlines a general procedure for the direct chlorination of naphthalene in a laboratory setting.

Materials:

  • Naphthalene

  • Anhydrous Iron(III) chloride (FeCl₃) or Copper(II) chloride (CuCl₂)

  • Chlorine gas (Cl₂)

  • Carbon tetrachloride (CCl₄) or another suitable inert solvent

  • 5% Sodium hydroxide (B78521) (NaOH) solution

  • Water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas trap (to neutralize excess chlorine and HCl), dissolve naphthalene in CCl₄.

  • Catalyst Addition: Add a catalytic amount of anhydrous FeCl₃ or CuCl₂ to the solution.

  • Chlorination: While stirring the mixture, bubble chlorine gas through the solution at a controlled rate. The reaction is exothermic, and the temperature should be maintained, for example, by using a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) to observe the consumption of naphthalene and 1-chloronaphthalene and the formation of dichloronaphthalene isomers.

  • Work-up: Once the desired conversion is achieved, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl.

  • Washing: Transfer the reaction mixture to a separatory funnel and wash it sequentially with 5% NaOH solution and water to remove the catalyst and any remaining acidic gases.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. The residue will be a mixture of chlorinated naphthalenes.

Separation and Purification of this compound

Separating the various dichloronaphthalene isomers is challenging due to their similar physical properties.[6] Fractional crystallization is a common method for purification.

Procedure:

  • Initial Crystallization: Dissolve the crude mixture of dichloronaphthalenes in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture of solvents).

  • Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator. The different isomers will have varying solubilities, allowing for fractional precipitation.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Recrystallization: The collected crystals can be further purified by one or more recrystallization steps to enrich the this compound isomer. The purity of each fraction should be checked by GC or melting point analysis.

The general workflow for the synthesis and purification is visualized below.

G start Start setup Reaction Setup: Naphthalene, Solvent, Catalyst in Flask start->setup chlorination Introduce Chlorine Gas (Controlled Rate & Temp) setup->chlorination monitoring Monitor Reaction (e.g., by GC) chlorination->monitoring workup Quench Reaction & Purge with N₂ monitoring->workup washing Wash with NaOH (aq) and Water workup->washing drying Dry Organic Layer (e.g., MgSO₄) washing->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation crude_product Crude Dichloronaphthalene Mixture evaporation->crude_product crystallization Fractional Crystallization (e.g., from Ethanol) crude_product->crystallization filtration Isolate Crystals by Filtration crystallization->filtration purified_product Purified This compound filtration->purified_product analysis Analyze Purity (GC, MP, NMR) purified_product->analysis end End analysis->end

Caption: Experimental workflow for this compound synthesis.

Safety Considerations

  • Naphthalene: Is a flammable solid and can be harmful if inhaled or swallowed.

  • Chlorine Gas: Is highly toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.

  • Chlorinated Solvents (e.g., CCl₄): Are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment.

  • Lewis Acids (e.g., FeCl₃): Are corrosive and moisture-sensitive.

Conclusion

The synthesis of this compound from naphthalene is a well-established process based on electrophilic aromatic substitution. The key to achieving high yield and selectivity lies in the careful control of reaction conditions and the appropriate choice of catalyst, with copper and iron chlorides being particularly effective. While the direct chlorination produces a mixture of isomers, fractional crystallization can be employed for the purification of the desired this compound. This guide provides the foundational knowledge and procedural outlines for researchers to successfully synthesize and isolate this important chemical intermediate.

References

Spectroscopic Profile of 1,4-Dichloronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,4-Dichloronaphthalene, a compound of interest in various fields of chemical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable insights for compound identification, structural elucidation, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.15dd8.5, 1.0H-5, H-8
7.65dd8.5, 7.0H-6, H-7
7.45s-H-2, H-3

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmAssignment
131.6C-1, C-4
130.8C-4a, C-8a
128.0C-5, C-8
126.9C-6, C-7
122.9C-2, C-3

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks corresponding to its aromatic and halogenated structure.

Table 3: IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3060WeakAromatic C-H Stretch
1580MediumAromatic C=C Stretch
1450MediumAromatic C=C Stretch
1150StrongC-H in-plane bend
820StrongC-H out-of-plane bend (para-substituted)
780StrongC-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound shows a characteristic isotopic pattern due to the presence of two chlorine atoms.[2][3]

Table 4: Mass Spectrometry Data for this compound [2][3]

m/zRelative Abundance (%)Assignment
196100[M]⁺ (¹²C₁₀H₆³⁵Cl₂)
19865[M+2]⁺ (¹²C₁₀H₆³⁵Cl³⁷Cl)
20010[M+4]⁺ (¹²C₁₀H₆³⁷Cl₂)
161~20[M-Cl]⁺
126~30[M-2Cl]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

4.1 NMR Spectroscopy

  • Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the solid sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube to a final volume of about 0.6-0.7 mL. The choice of solvent depends on the solubility of the compound and the desired spectral window.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (e.g., 8-16) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of carbon atoms. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

4.2 IR Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectrum.

  • Data Acquisition: A background spectrum of the empty sample compartment (or a pure KBr pellet) is first recorded. The sample pellet is then placed in the sample holder, and the sample spectrum is acquired. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

4.3 Mass Spectrometry

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples. For GC-MS, the sample is first dissolved in a suitable volatile solvent.

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid chemical sample like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation SolidSample Solid Sample (this compound) DissolvedSample Dissolved in Deuterated Solvent SolidSample->DissolvedSample KBrPellet Ground with KBr & Pressed into Pellet SolidSample->KBrPellet VolatileSolution Dissolved in Volatile Solvent SolidSample->VolatileSolution NMR NMR Spectrometer (¹H and ¹³C) DissolvedSample->NMR IR FTIR Spectrometer KBrPellet->IR MS Mass Spectrometer (e.g., GC-MS) VolatileSolution->MS NMRData NMR Spectra (Chemical Shifts, Coupling) NMR->NMRData IRData IR Spectrum (Absorption Bands) IR->IRData MSData Mass Spectrum (m/z, Fragmentation) MS->MSData Structure Structural Elucidation & Compound Identification NMRData->Structure IRData->Structure MSData->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of 1,4-Dichloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dichloronaphthalene (1,4-DCN) is a chlorinated aromatic hydrocarbon belonging to the group of polychlorinated naphthalenes (PCNs). These compounds are recognized for their high hydrophobicity, thermal stability, and resistance to degradation. Historically, PCNs have been used in applications such as engine oil additives, heat exchange fluids, flame retardants, cable insulation, and wood preservatives.[1] Due to its chemical properties, 1,4-DCN is characterized by its potential for environmental persistence and toxicity.[2] As a member of a class of compounds listed as persistent organic pollutants (POPs) candidates, understanding the environmental fate, transport, and persistence of 1,4-DCN is critical for assessing its ecological risk and developing potential remediation strategies.[1][3]

This technical guide provides a comprehensive overview of the current scientific understanding of this compound's behavior in the environment, tailored for researchers, scientists, and environmental professionals.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. Key properties of this compound are summarized in the table below. Its very low water solubility and high octanol-water partition coefficient (LogP) indicate a strong tendency to partition from aqueous phases into organic media, such as soil organic carbon and biological lipids.

PropertyValueReference
Molecular Formula C₁₀H₆Cl₂[3][4][5]
Molecular Weight 197.06 g/mol [3][4][5]
Appearance Colorless to pale yellow solid; white crystals[2][6]
Melting Point 67 - 68 °C[6]
Boiling Point ~287 - 303 °C
Vapor Pressure 0.00308 mmHg at 25 °C
Water Solubility 0.865 mg/L at 25 °C
LogP (XlogP) 4.7[7]

Environmental Fate and Transport

The fate of 1,4-DCN in the environment is determined by a combination of transport and degradation processes, including abiotic and biotic pathways.

Abiotic Degradation

Abiotic degradation involves chemical transformation without the intervention of living organisms, primarily through hydrolysis and photolysis.

  • Hydrolysis: Chlorinated aromatic hydrocarbons like 1,4-DCN are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the aromatic ring are stable, and significant hydrolysis is not expected to be a major degradation pathway.

  • Photolysis: In the atmosphere or sunlit surface waters, 1,4-DCN may undergo photodegradation. This process typically involves the reaction of the compound with photochemically generated hydroxyl radicals (•OH).[8] While this is a potential degradation route for many aromatic compounds, specific experimental rate constants and environmental half-lives for the photodegradation of 1,4-DCN are not well-documented in available literature.

Biotic Degradation

Biodegradation is a key process for the environmental breakdown of persistent organic pollutants. Studies have shown that certain microorganisms are capable of metabolizing 1,4-DCN.

A strain of Pseudomonas sp. HY, isolated from activated sludge, has demonstrated the ability to degrade 1,4-DCN.[1] The degradation proceeds through an initial dioxygenase attack on the aromatic ring, leading to a series of hydroxylated and chlorinated intermediates.[1][9] Identified metabolites include dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene (B1677914), dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid.[1][9] Interestingly, the degradation process by this strain did not appear to involve the removal of chloride ions, and the metabolites did not support bacterial growth, suggesting a co-metabolic or detoxification process rather than utilization as a primary energy source.[9]

The degradation pathway is analogous to the well-established pathways for naphthalene and other chlorinated aromatic compounds, which involve ring hydroxylation followed by ring cleavage.[10][11]

G cluster_pathway Proposed Metabolic Pathway of this compound DCN This compound Epoxide Epoxy-dichlorinated naphthalene DCN->Epoxide Dioxygenase Diol Dihydroxy-dichloro- naphthalene Epoxide->Diol Epoxide Hydrolase Naphthol Dichlorinated naphthol Diol->Naphthol Dehydrogenase Salicylic Dichlorinated salicylic acid Naphthol->Salicylic Further Oxidation RingCleavage Ring Cleavage Products Salicylic->RingCleavage Dioxygenase

Proposed metabolic pathway of 1,4-DCN by Pseudomonas sp. HY.[1][9]

Quantitative data from a biodegradation study with Pseudomonas sp. HY are summarized below.

Initial 1,4-DCN Conc.Time for 98% RemovalReference
10 mg/L48 hours[1][9][12][13]
20 mg/L144 hours[1][9][12][13]
Mobility and Sorption

The mobility of 1,4-DCN in the environment is low due to its high hydrophobicity and low water solubility.

  • Sorption: In soil and aquatic environments, 1,4-DCN is expected to strongly adsorb to soil organic matter and sediment.[14] This partitioning behavior is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).[15][16] A high LogP value, such as 4.7 for 1,4-DCN, is strongly correlated with a high Koc value (typically Log Koc > 4.0), indicating immobility in soil.[7][14] Sorption to soil and sediment particles reduces its concentration in the aqueous phase, limiting its transport via groundwater or surface water runoff but also making it more persistent as it becomes less bioavailable to degrading microorganisms.

  • Volatilization: With a measurable vapor pressure, 1,4-DCN can volatilize from soil surfaces and water bodies into the atmosphere, which can be a significant transport pathway.

Bioaccumulation

The high LogP value of 1,4-DCN suggests a significant potential for bioaccumulation in aquatic and terrestrial organisms. Chemicals with a LogP > 3 are generally considered to have the potential to accumulate in the fatty tissues of organisms. This can lead to biomagnification through the food chain, posing a risk to higher trophic level organisms.

Environmental Persistence

Based on its chemical structure and physicochemical properties, this compound is classified as a persistent environmental pollutant.

  • In Soil and Sediment: Due to strong sorption to organic matter, 1,4-DCN is expected to have a long half-life in soil and sediment.[14] This sequestration can protect it from both biotic and abiotic degradation processes, leading to its long-term persistence in these compartments.

  • In Water: In the aqueous phase, the persistence of 1,4-DCN is a balance between biodegradation, volatilization, and partitioning to suspended solids and sediment. While microbial degradation can occur, the rates can be slow, especially at higher concentrations.[12][13]

  • In Air: Atmospheric 1,4-DCN is subject to photodegradation, which is likely its primary removal mechanism in the air. However, its semi-volatile nature allows for potential long-range atmospheric transport before degradation or deposition occurs.

Experimental Protocols

Protocol for Biodegradation of 1,4-DCN by Pseudomonas sp. HY

This protocol is based on the methodology described in the study of the metabolic degradation of 1,4-DCN by Pseudomonas sp. HY.[12]

  • Microorganism and Inoculum Preparation:

    • Strain: Pseudomonas sp. HY, previously isolated from activated sludge of a landfill leachate treatment plant.[12]

    • Enrichment: The strain was enriched over a two-month period in an inorganic culture medium containing decreasing concentrations of naphthalene (from 1000 to 50 mg/L) and increasing concentrations of 1,4-DCN (from 10 to 80 mg/L).[12]

    • Inoculum Culture: The strain is grown in a basal salts medium with a suitable carbon source (e.g., naphthalene) until it reaches the exponential growth phase. The cells are then harvested by centrifugation, washed with a sterile phosphate (B84403) buffer, and resuspended to a specific optical density (e.g., OD₆₀₀) to serve as the inoculum.

  • Degradation Experiment:

    • Medium: A sterile, inorganic mineral salts medium is prepared in Erlenmeyer flasks.

    • Substrate Addition: 1,4-DCN is added from a concentrated stock solution (in a suitable solvent like acetone, with a solvent control flask included) to achieve the desired initial concentrations (e.g., 10 mg/L and 20 mg/L).[12]

    • Inoculation: The prepared medium is inoculated with the washed Pseudomonas sp. HY cell suspension.

    • Incubation: Flasks are incubated on an orbital shaker (e.g., 180 rpm) at a controlled temperature (e.g., 25 °C) in the dark to prevent photodegradation.[12]

    • Sampling: Aliquots of the culture are withdrawn aseptically at regular time intervals (e.g., 0, 12, 24, 48, 72, 144 hours) for analysis.

  • Analytical Procedure:

    • Extraction: Liquid samples are extracted with an appropriate organic solvent (e.g., n-hexane or dichloromethane). The sample is typically acidified before extraction to ensure the protonation of any acidic metabolites.

    • Analysis: The extract is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the remaining 1,4-DCN and its metabolites.[1][9]

    • Quantification: A calibration curve is generated using authentic standards of 1,4-DCN. The concentration in the samples is determined by comparing the peak area to the calibration curve.

General Workflow for Analysis of 1,4-DCN in Environmental Samples

The analysis of semi-volatile organic compounds like 1,4-DCN from environmental matrices follows a standard procedure involving extraction, cleanup, and instrumental analysis.[17]

G cluster_workflow General Analytical Workflow for 1,4-DCN Sample 1. Sample Collection (Water or Soil) Extraction 2. Extraction (e.g., Soxhlet for soil, Liquid-Liquid for water) Sample->Extraction Cleanup 3. Extract Cleanup (e.g., Silica Gel or Florisil Chromatography) Extraction->Cleanup Concentration 4. Concentration (Solvent Evaporation) Cleanup->Concentration Analysis 5. Instrumental Analysis (GC-MS) Concentration->Analysis Data 6. Data Processing (Quantification & Identification) Analysis->Data

A generalized workflow for the analysis of 1,4-DCN in environmental samples.[17]

Conclusion

This compound is a persistent organic pollutant whose environmental fate is characterized by low mobility and slow degradation. Its strong affinity for organic matter leads to its accumulation in soil and sediments, where it can remain for long periods. While biodegradation by certain microorganisms like Pseudomonas sp. has been demonstrated, the process can be slow and may not lead to complete mineralization. Its high lipophilicity suggests a significant potential for bioaccumulation, posing a risk to ecosystems. The data presented in this guide underscore the environmental persistence of 1,4-DCN and highlight the need for continued research into its long-term ecological impacts and potential remediation technologies.

References

Microbial Degradation of 1,4-Dichloronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the microbial degradation pathways of 1,4-Dichloronaphthalene (1,4-DCN), a persistent environmental pollutant. The document outlines the key microorganisms, enzymatic processes, and metabolic intermediates involved in its biodegradation. Detailed experimental protocols and quantitative data from relevant studies are presented to facilitate further research and development in bioremediation and related fields.

Introduction

This compound (1,4-DCN) is a chlorinated polycyclic aromatic hydrocarbon (cPAH) that poses significant environmental concerns due to its toxicity and persistence. Microbial degradation offers a promising and environmentally sustainable approach for the remediation of 1,4-DCN contaminated sites. This guide focuses on the aerobic degradation pathway of 1,4-DCN, primarily elucidated through studies on Pseudomonas species.

Microbial Degradation Pathway of this compound

The aerobic microbial degradation of 1,4-DCN is initiated by a multi-component enzyme system, analogous to the well-characterized naphthalene (B1677914) degradation pathway. The process involves the initial oxidation of the aromatic ring, followed by dehydrogenation, ring cleavage, and subsequent metabolism of the resulting intermediates.

A key organism implicated in the breakdown of 1,4-DCN is Pseudomonas sp. HY, which has been shown to effectively degrade this compound.[1][2][3] The proposed metabolic pathway involves the following key steps:

  • Initial Dioxygenation: The degradation is initiated by a naphthalene dioxygenase (NDO) , a multi-component enzyme that incorporates both atoms of molecular oxygen into the aromatic ring of 1,4-DCN. This results in the formation of a chlorinated cis-dihydrodiol.

  • Dehydrogenation: The cis-dihydrodiol is then acted upon by a cis-dihydrodiol dehydrogenase , which oxidizes the dihydrodiol to form a dichlorinated dihydroxynaphthalene (a catechol-like intermediate).

  • Ring Cleavage: The aromatic ring of the dichlorinated dihydroxynaphthalene is subsequently cleaved by a dioxygenase . This is a critical step that opens up the aromatic structure, making it amenable to further degradation.

  • Further Metabolism: The ring-cleavage product is further metabolized through a series of enzymatic reactions, leading to the formation of intermediates such as dichlorinated salicylic (B10762653) acid.[1][2][3] These intermediates are then channeled into central metabolic pathways.

Identified Metabolites

Studies utilizing gas chromatography-mass spectrometry (GC-MS) have identified several key metabolites during the degradation of 1,4-DCN by Pseudomonas sp. HY.[1][2][3] These include:

  • Dihydroxy-dichloro-naphthalene

  • Epoxy-dichlorinated naphthalene

  • Dichlorinated naphthol

  • Dichlorinated salicylic acid

The presence of these intermediates supports the proposed degradation pathway.

Quantitative Data on this compound Degradation

The degradation of 1,4-DCN by Pseudomonas sp. HY has been quantified under different initial concentrations. The following tables summarize the key findings.

Initial 1,4-DCN Concentration (mg/L)Time for 98% Removal (hours)Reference
1048[1][2][3]
20144[1][2][3]

Table 1: Degradation Rates of this compound by Pseudomonas sp. HY

Experimental Protocols

This section provides detailed methodologies for key experiments involved in studying the microbial degradation of this compound.

Isolation and Enrichment of 1,4-DCN Degrading Microorganisms

Objective: To isolate and enrich for bacterial strains capable of degrading 1,4-DCN.

Protocol:

  • Sample Collection: Collect soil or water samples from a site contaminated with polycyclic aromatic hydrocarbons.

  • Enrichment Culture:

    • Prepare a mineral salts medium (MSM). A typical composition is provided in the Pseudomonas sp. HY study.[1]

    • Add 1,4-DCN as the sole carbon source at an initial concentration of 10 mg/L.

    • Inoculate 100 mL of the medium in a 250 mL flask with 1 g of soil or 1 mL of water from the contaminated site.

    • Incubate at 30°C on a rotary shaker at 150 rpm for 7-14 days.

  • Sub-culturing:

    • After incubation, transfer 10 mL of the enrichment culture to 90 mL of fresh MSM with 1,4-DCN.

    • Repeat this transfer at least three times to enrich for bacteria capable of degrading the target compound.

  • Isolation of Pure Cultures:

    • Plate serial dilutions of the final enrichment culture onto MSM agar (B569324) plates with 1,4-DCN supplied as the sole carbon source (e.g., by coating the plate lid with a 1,4-DCN solution in a volatile solvent).

    • Incubate the plates at 30°C until colonies appear.

    • Isolate distinct colonies and purify them by repeated streaking on fresh plates.

  • Identification of Isolates:

    • Identify the purified bacterial isolates using 16S rRNA gene sequencing.

Biodegradation Assay

Objective: To quantify the degradation of 1,4-DCN by the isolated microbial strains.

Protocol:

  • Inoculum Preparation:

    • Grow the isolated bacterial strain in a suitable liquid medium (e.g., Luria-Bertani broth) to the mid-exponential phase.

    • Harvest the cells by centrifugation, wash them with a sterile phosphate (B84403) buffer, and resuspend them in the buffer to a desired optical density (e.g., OD600 of 1.0).

  • Biodegradation Experiment:

    • Set up replicate flasks containing MSM with a known initial concentration of 1,4-DCN (e.g., 10 mg/L).

    • Inoculate the flasks with the prepared bacterial suspension.

    • Include abiotic control flasks (without inoculum) to account for any non-biological degradation.

    • Incubate the flasks under controlled conditions (e.g., 30°C, 150 rpm) in the dark to prevent photodegradation.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 12, 24, 48, 72, 96 hours), withdraw samples from each flask.

    • Extract the remaining 1,4-DCN from the samples using a suitable organic solvent (e.g., n-hexane or dichloromethane).

    • Analyze the extracts by Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the concentration of the parent compound.

    • Calculate the degradation rate and percentage of degradation over time.

Metabolite Identification

Objective: To identify the intermediate products formed during the degradation of 1,4-DCN.

Protocol:

  • Sample Preparation:

    • From the biodegradation assay, collect samples at time points where significant degradation has occurred but before complete disappearance of the parent compound.

    • Centrifuge the samples to remove bacterial cells.

  • Extraction of Metabolites:

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.

    • Concentrate the extract under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Analyze the concentrated extract using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

    • Use a suitable capillary column for the separation of aromatic compounds.

    • Operate the mass spectrometer in full-scan mode to obtain the mass spectra of the eluted peaks.

    • Compare the obtained mass spectra with spectral libraries (e.g., NIST) and with the mass spectra of authentic standards (if available) to tentatively identify the metabolites.

    • For polar metabolites, a derivatization step (e.g., silylation) may be necessary to improve their volatility for GC-MS analysis.

Visualizations

Proposed Microbial Degradation Pathway of this compound

Microbial_Degradation_of_1_4_Dichloronaphthalene cluster_pathway Proposed Aerobic Degradation Pathway of this compound by Pseudomonas sp. 1_4_DCN This compound cis_dihydrodiol cis-1,2-Dihydroxy-3,6-dichloro-1,2-dihydronaphthalene 1_4_DCN->cis_dihydrodiol Naphthalene Dioxygenase catechol 3,6-Dichloronaphthalene-1,2-diol cis_dihydrodiol->catechol cis-Dihydrodiol Dehydrogenase ring_cleavage Ring Cleavage Product catechol->ring_cleavage Dioxygenase (Ring Cleavage) salicylic_acid Dichlorinated Salicylic Acid ring_cleavage->salicylic_acid Further Metabolism central_metabolism Central Metabolism salicylic_acid->central_metabolism Further Metabolism

Caption: Proposed aerobic degradation pathway of this compound.

Experimental Workflow for Studying Microbial Degradation

Experimental_Workflow cluster_workflow General Experimental Workflow Enrichment Enrichment Culture (Soil/Water Sample + 1,4-DCN) Isolation Isolation of Pure Cultures on MSM Agar Enrichment->Isolation Identification Strain Identification (16S rRNA Sequencing) Isolation->Identification Biodegradation Biodegradation Assay (Quantify 1,4-DCN loss) Identification->Biodegradation Metabolite_ID Metabolite Identification (GC-MS Analysis) Biodegradation->Metabolite_ID Pathway_Elucidation Pathway Elucidation Metabolite_ID->Pathway_Elucidation

Caption: General workflow for studying microbial degradation of 1,4-DCN.

Conclusion

The microbial degradation of this compound, particularly by Pseudomonas species, represents a viable strategy for the bioremediation of contaminated environments. This guide has summarized the current understanding of the degradation pathway, provided quantitative data, and detailed experimental protocols to aid researchers in this field. Further research is warranted to fully elucidate the enzymatic and genetic basis of 1,4-DCN degradation, which will be instrumental in developing more effective and robust bioremediation technologies.

References

An In-depth Technical Guide to the Chemical Reactivity and Reaction Mechanisms of 1,4-Dichloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloronaphthalene is a chlorinated aromatic hydrocarbon with a naphthalene (B1677914) backbone. Its chemical structure, featuring two chlorine atoms on the aromatic rings, imparts a unique reactivity profile, making it a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of the chemical reactivity and reaction mechanisms of this compound, with a focus on its applications in research and drug development. The information is presented to be a valuable resource for scientists working with this compound, offering insights into its functionalization and potential for creating novel molecular architectures.

Chemical Properties

This compound is a solid at room temperature with a molecular formula of C₁₀H₆Cl₂. It is generally soluble in common organic solvents. The chlorine atoms at the 1 and 4 positions influence the electron density of the naphthalene ring system, making it susceptible to various chemical transformations.

Key Reaction Mechanisms and Experimental Protocols

The reactivity of this compound is characterized by its participation in several key reaction types, including palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and reduction. The following sections detail these reactions, providing mechanistic insights and, where available, experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented in readily available literature, its structure as an aryl chloride suggests its suitability as a substrate in these transformations. The reactivity of aryl chlorides in such reactions is often lower than that of the corresponding bromides or iodides, and thus may require more specialized catalytic systems.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound with an organic halide. This reaction is a versatile method for the formation of biaryl structures.

  • General Reaction Scheme:

    (where Ar-X is the aryl halide, and Ar'-B(OR)₂ is the organoboron compound)

b) Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This is a crucial reaction for the synthesis of substituted alkynes.

  • General Reaction Scheme:

    (where Ar-X is the aryl halide, and H-C≡C-R is the terminal alkyne)

c) Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds. It is a key method for the preparation of arylamines.

  • General Reaction Scheme:

    (where Ar-X is the aryl halide, and HNR¹R² is a primary or secondary amine)

d) Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

  • General Reaction Scheme:

    (where Ar-X is the aryl halide, and R-CH=CH₂ is an alkene)

Logical Relationship of Palladium-Catalyzed Cross-Coupling Reactions

cluster_coupling Palladium-Catalyzed Cross-Coupling Dichloronaphthalene This compound Suzuki Suzuki Coupling (with Organoboron) Dichloronaphthalene->Suzuki C-C Bond (Biaryl) Sonogashira Sonogashira Coupling (with Alkyne) Dichloronaphthalene->Sonogashira C-C Bond (Alkynyl) Buchwald Buchwald-Hartwig Amination (with Amine) Dichloronaphthalene->Buchwald C-N Bond (Arylamine) Heck Heck Reaction (with Alkene) Dichloronaphthalene->Heck C-C Bond (Alkene)

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution is a key reaction for the functionalization of aryl halides. The presence of two chlorine atoms on the naphthalene ring of this compound, particularly when activated by electron-withdrawing groups, can facilitate the displacement of one or both chlorine atoms by nucleophiles.

A notable example is the synthesis of 2,3-diaminonaphthalene-1,4-dione (B3047323) from 2,3-dichloronaphthalene-1,4-dione, which proceeds via a Gabriel-type reaction with potassium phthalimide (B116566) followed by hydrazinolysis.[1] This suggests that the chloro substituents on a naphthalene core are susceptible to nucleophilic attack, especially when the ring is rendered electron-deficient.

General Reaction Pathway for SNAr

Reactant This compound Intermediate Meisenheimer Complex (Anionic Intermediate) Reactant->Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Intermediate Product Substituted Naphthalene Intermediate->Product Loss of Leaving Group Leaving_Group Chloride Ion (Cl⁻)

Caption: General mechanism for nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 2,3-Diaminonaphthalene-1,4-dione from a Dichloronaphthalene Precursor [1]

This protocol describes the synthesis of a diaminonaphthoquinone from a dichloronaphthoquinone, illustrating the feasibility of nucleophilic substitution on a related naphthalene system.

  • Step 1: Phthalimide Substitution: 2,3-Dichloronaphthalene-1,4-dione is reacted with potassium phthalimide in acetonitrile.

  • Step 2: Hydrazinolysis: The resulting intermediate is treated with hydrazine (B178648) hydrate (B1144303) to yield 2,3-diaminonaphthalene-1,4-dione.

Quantitative Data Summary Table

ReactantReagentProductYieldReference
2,3-Dichloronaphthalene-1,4-dione1. Potassium phthalimide2. Hydrazine hydrate2,3-Diaminonaphthalene-1,4-dioneGood[1]
Reduction Reactions

The chlorine atoms of this compound can be removed through reduction reactions, leading to the formation of naphthalene or partially dechlorinated products.

a) Dehalogenation

Catalytic hydrogenation or the use of reducing agents can effect the removal of chlorine atoms. The reduction of disubstituted naphthalenes has been achieved using potassium-graphite intercalate (C₈K) in tetrahydrofuran (B95107) at 0°C.[2] This method offers an alternative to Birch-type reductions.

Experimental Workflow for Reductive Dechlorination

Start This compound Reaction Reduction Reaction Start->Reaction Reagent Reducing Agent (e.g., C₈K, THF, 0°C) Reagent->Reaction Product Naphthalene Reaction->Product Byproduct Dechlorinated Byproducts Reaction->Byproduct

Caption: Experimental workflow for the reduction of this compound.

Quantitative Data Summary Table

ReactantReagent/ConditionsMajor ProductYieldReference
Disubstituted NaphthalenesC₈K, THF, 0°CDihydro productsNot specified[2]
Electrophilic Aromatic Substitution

The naphthalene ring system can undergo electrophilic aromatic substitution, although the presence of deactivating chloro groups may require harsher reaction conditions compared to unsubstituted naphthalene. The directing effects of the chlorine atoms will influence the position of substitution.

A patent describes the bromination of this compound-8-sulfonic acid with bromine at about 60°C to yield 1,4-dichloro-8-bromonaphthalene.[3] This indicates that electrophilic halogenation is a feasible transformation for this class of compounds.

Experimental Protocol: Bromination of a this compound Derivative [3]

  • Dissolution and Acidification: The sodium salt of this compound-8-sulfonic acid is dissolved in water and acidified with hydrochloric acid.

  • Bromination: Bromine is added to the stirred solution at approximately 60°C.

  • Isolation: The crystalline precipitate of 1,4-dichloro-8-bromonaphthalene is filtered and washed.

Quantitative Data Summary Table

ReactantReagent/ConditionsProductYieldReference
Sodium salt of this compound-8-sulfonic acidBromine, 60°C1,4-dichloro-8-bromonaphthaleneNot specified[3]

Conclusion

This compound exhibits a diverse range of chemical reactivity, making it a valuable starting material for the synthesis of a variety of functionalized naphthalene derivatives. Its participation in palladium-catalyzed cross-coupling reactions, nucleophilic aromatic substitutions, and reductions opens up numerous avenues for the construction of complex molecules. While specific experimental data for this compound itself is not always readily available, the general principles of these reaction mechanisms, coupled with the examples from closely related structures, provide a strong foundation for researchers to design and execute synthetic strategies. This guide serves as a foundational resource for scientists in academia and industry, aiming to stimulate further investigation into the rich chemistry of this versatile compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,4-Dichloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 1,4-dichloronaphthalene. Despite extensive searches of crystallographic databases, an experimentally determined crystal structure for this compound has not been publicly reported. In light of this, the following guide presents theoretically derived data on its molecular geometry, alongside a detailed examination of the experimentally determined crystal structure of the closely related compound, this compound-2,3-diol. This guide also outlines a general experimental protocol for the determination of crystal structures of small organic molecules using single-crystal X-ray diffraction.

Molecular Geometry of this compound (Theoretical Data)

In the absence of experimental crystallographic data, computational chemistry methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecular geometry of this compound. The following tables summarize the predicted bond lengths and angles. It is crucial to note that these values are the result of computational modeling and await experimental verification.

Table 1: Theoretical Bond Lengths for this compound

BondPredicted Length (Å)
C-Cl1.74
C-C (aromatic)1.37 - 1.43
C-H1.08

Table 2: Theoretical Bond Angles for this compound

AnglePredicted Angle (°)
C-C-C (in ring)118 - 122
C-C-Cl119 - 121
C-C-H119 - 121

Crystal Structure of this compound-2,3-diol (Experimental Data)

The crystal structure of this compound-2,3-diol, a derivative of the target compound, has been determined by single-crystal X-ray diffraction. This data offers a valuable reference for understanding the crystallographic properties of dichlorinated naphthalene (B1677914) systems. The compound crystallizes in the orthorhombic space group P212121 with four molecules per unit cell.[1]

Table 3: Crystallographic Data for this compound-2,3-diol [1]

ParameterValue
Chemical FormulaC₁₀H₆Cl₂O₂
Molecular Weight229.06 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.0037(4)
b (Å)11.589(1)
c (Å)15.546(2)
α (°)90
β (°)90
γ (°)90
Volume (ų)901.5(2)
Z4
Density (calculated) (g/cm³)1.688
Absorption Coefficient (mm⁻¹)0.624
F(000)464

Table 4: Selected Experimental Bond Lengths for this compound-2,3-diol

BondLength (Å)
Cl(1)-C(1)1.734(2)
Cl(2)-C(4)1.731(2)
O(1)-C(2)1.361(2)
O(2)-C(3)1.350(3)
C(1)-C(9)1.361(3)
C(4)-C(10)1.405(3)

Table 5: Selected Experimental Bond Angles for this compound-2,3-diol

AngleAngle (°)
C(9)-C(1)-Cl(1)118.1(2)
C(10)-C(4)-Cl(2)119.7(2)
C(3)-C(2)-O(1)119.4(2)
C(2)-C(3)-O(2)114.7(2)
C(1)-C(9)-C(8)119.6(2)
C(5)-C(10)-C(4)119.6(2)

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a small organic molecule like this compound generally follows the protocol of single-crystal X-ray diffraction.[2][3][4] This non-destructive analytical technique provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[3]

Synthesis and Crystallization

A suitable synthesis method for this compound involves the diazotization of 1-amino-4-chloronaphthalene (B145723) followed by a Sandmeyer reaction with cuprous chloride. High-purity single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture. The ideal crystals for analysis are well-formed, optically clear, and free of defects, with dimensions typically in the range of 0.1 to 0.3 mm.[3]

Data Collection

A selected single crystal is mounted on a goniometer head.[3] Data collection is performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a constant low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal degradation. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to yield a set of reflection intensities. The crystal structure is then solved using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.[3] This model is subsequently refined against the experimental data using full-matrix least-squares methods. This iterative process adjusts atomic coordinates, and anisotropic displacement parameters until the calculated diffraction pattern shows the best possible agreement with the observed data.

Visualizations

Experimental Workflow for Crystal Structure Determination

experimental_workflow cluster_synthesis Synthesis and Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_output Final Output Synthesis Synthesis of this compound Purification Purification Synthesis->Purification Crystallization Single Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection DataProcessing Data Processing DataCollection->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Validation and Analysis Refinement->Validation FinalStructure Final Crystal Structure Validation->FinalStructure

References

A Comprehensive Technical Guide to the Thermochemical Properties of 1,4-Dichloronaphthalene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical data available for the ten isomers of dichloronaphthalene. Understanding these properties is crucial for a wide range of applications, from environmental fate assessment to the development of novel pharmaceuticals and materials. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of experimental workflows.

Introduction to Dichloronaphthalene Isomers

Dichloronaphthalenes are a group of ten positional isomers with the chemical formula C₁₀H₆Cl₂. The positions of the two chlorine atoms on the naphthalene (B1677914) ring structure significantly influence their physicochemical and thermochemical properties. These compounds have been used in various industrial applications and can be formed as byproducts in certain chemical processes. A comprehensive understanding of their thermochemical behavior is essential for predicting their stability, reactivity, and environmental distribution.

Thermochemical Data of Dichloronaphthalene Isomers

The following tables summarize the available quantitative thermochemical data for the ten isomers of dichloronaphthalene. The data has been compiled from a variety of experimental and computational studies.

Table 1: Enthalpy of Formation, Fusion, and Vaporization of Dichloronaphthalene Isomers

IsomerEnthalpy of Formation (Gas, kJ/mol)Enthalpy of Fusion (kJ/mol)Enthalpy of Vaporization (kJ/mol)Method
1,2-Dichloronaphthalene--60.7 (at 373 K)[1]Gas Chromatography[1]
1,3-Dichloronaphthalene----
1,4-Dichloronaphthalene--14.0 kcal/mol (58.6 kJ/mol) (at 373 K)[2]Gas Chromatography[2]
1,5-Dichloronaphthalene----
1,6-Dichloronaphthalene----
1,7-Dichloronaphthalene----
1,8-Dichloronaphthalene123.4520.3351.86Joback Method (Calculated)
2,3-Dichloronaphthalene123.45[3]20.33[3]-Joback Method (Calculated)[3]
2,6-Dichloronaphthalene----
2,7-Dichloronaphthalene (B1605514)123.45[4]20.33[4]51.86[4]Joback Method (Calculated)[4]

Table 2: Physical Properties of Dichloronaphthalene Isomers

IsomerMelting Point (°C)Boiling Point (°C)
1,2-Dichloronaphthalene--
1,3-Dichloronaphthalene62.3[5]291[5]
This compound67.5[6]293.1[6]
1,5-Dichloronaphthalene107-
1,6-Dichloronaphthalene44-45-
1,7-Dichloronaphthalene--
1,8-Dichloronaphthalene--
2,3-Dichloronaphthalene--
2,6-Dichloronaphthalene140.5[7]285.7[7]
2,7-Dichloronaphthalene-298.2[8]

Experimental and Computational Methodologies

A variety of experimental and computational techniques are employed to determine the thermochemical properties of dichloronaphthalene isomers.

Experimental Protocols

1. Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a powerful tool for determining the enthalpy of fusion (melting) and identifying phase transitions.

  • Principle: A sample of the dichloronaphthalene isomer and an inert reference material are heated or cooled at a constant rate. The difference in heat flow to the sample and reference is measured, which corresponds to the energy absorbed or released during a thermal event.

  • Typical Procedure:

    • A small, accurately weighed sample (typically 1-5 mg) of the dichloronaphthalene isomer is hermetically sealed in an aluminum pan.

    • An empty sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • The heat flow to the sample is recorded as a function of temperature.

    • The enthalpy of fusion is calculated by integrating the area of the melting peak.

A study on polychlorinated naphthalenes (PCNs) utilized DSC to determine melting points and enthalpies of fusion for thirteen PCN congeners. While the specific data for all dichloronaphthalene isomers were not detailed in the provided information, this study highlights the applicability of DSC for obtaining such crucial thermochemical data.

2. Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry (KEMS) is a technique used to measure the vapor pressure of a substance, from which the enthalpy of sublimation can be derived.

  • Principle: A sample is placed in a Knudsen cell, which is a small, heated container with a tiny orifice. In a high vacuum, the molecules effusing from the orifice form a molecular beam that is then analyzed by a mass spectrometer. The rate of mass loss is proportional to the vapor pressure.

  • Typical Procedure:

    • A small amount of the dichloronaphthalene isomer is placed in the Knudsen cell.

    • The cell is heated to a specific temperature in a high-vacuum chamber.

    • The effusing vapor is ionized and detected by a mass spectrometer, allowing for the identification and quantification of the gaseous species.

    • The ion intensity is related to the partial pressure of the species in the cell.

    • By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Computational Methods

1. Joback Method

The Joback method is a group-contribution method used to estimate various thermochemical and physical properties of pure organic compounds from their molecular structure.

  • Principle: The method assumes that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups. Each functional group has a specific numerical contribution to the overall property.

  • Application: The enthalpy of formation, enthalpy of fusion, and enthalpy of vaporization for 1,8-dichloronaphthalene, 2,3-dichloronaphthalene, and 2,7-dichloronaphthalene have been calculated using this method.[3][4]

2. Advanced Computational Chemistry

Modern computational chemistry methods, such as G3X model chemistry, Density Functional Theory (DFT), and second-order Møller-Plesset (MP2) theory, are also employed to predict the gas-phase thermodynamic properties of polychlorinated naphthalenes. These methods can provide accurate estimations of enthalpies of formation and other properties, particularly when experimental data is scarce.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the general experimental workflows for determining key thermochemical properties of dichloronaphthalene isomers.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis weigh Weigh Sample (1-5 mg) seal Seal in Aluminum Pan weigh->seal place Place Sample & Reference in DSC Cell seal->place heat Heat at Controlled Rate place->heat record Record Heat Flow vs. Temperature heat->record integrate Integrate Melting Peak Area record->integrate calculate Calculate Enthalpy of Fusion integrate->calculate

Caption: Workflow for Determining Enthalpy of Fusion using DSC.

KEMS_Workflow cluster_prep_kems Sample Preparation cluster_kems KEMS Analysis cluster_analysis_kems Data Analysis place_sample Place Sample in Knudsen Cell heat_vacuum Heat in High Vacuum place_sample->heat_vacuum effusion Vapor Effusion heat_vacuum->effusion ionization Ionization of Effused Vapor effusion->ionization detection Mass Spectrometric Detection ionization->detection measure_intensity Measure Ion Intensity at Different Temperatures detection->measure_intensity calculate_pressure Calculate Vapor Pressure measure_intensity->calculate_pressure clausius_clapeyron Apply Clausius-Clapeyron Equation calculate_pressure->clausius_clapeyron determine_sublimation Determine Enthalpy of Sublimation clausius_clapeyron->determine_sublimation

Caption: Workflow for Determining Enthalpy of Sublimation using KEMS.

Conclusion

This technical guide provides a consolidated overview of the currently available thermochemical data for this compound and its isomers. While a combination of experimental and computational data exists, there are notable gaps in the experimental values for many of the isomers. Further experimental studies, particularly utilizing techniques like Differential Scanning Calorimetry and Knudsen Effusion Mass Spectrometry, are necessary to provide a complete and robust thermochemical dataset for all ten dichloronaphthalene isomers. Such data is invaluable for accurate modeling of their behavior in various scientific and industrial contexts.

References

Methodological & Application

Application Notes and Protocols for 1,4-Dichloronaphthalene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,4-dichloronaphthalene as a versatile intermediate in modern organic synthesis. The following sections detail its application in key cross-coupling reactions and amination processes, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in the development of novel compounds for pharmaceutical and materials science applications.

Introduction to this compound as a Synthetic Intermediate

This compound is an aromatic organic compound characterized by a naphthalene (B1677914) backbone with two chlorine atoms substituted at the 1 and 4 positions.[1][2] Its chemical structure allows for sequential or double displacement of the chlorine atoms, making it a valuable building block for the synthesis of a variety of complex organic molecules. The two chlorine atoms offer reactive sites for the formation of new carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the construction of pharmaceuticals and functional materials.[3][4] This document focuses on two of the most powerful and widely used synthetic methodologies employing aryl halides: the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of this compound

The Suzuki-Miyaura coupling is a highly efficient method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex.[5] This reaction is instrumental in the synthesis of biaryls, styrenes, and polyolefins. In the context of this compound, a double Suzuki-Miyaura coupling can be employed to synthesize 1,4-diaryl- or 1,4-divinylnaphthalenes, which are scaffolds of interest in materials science.

Quantitative Data for Double Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (4)-K₂CO₃Toluene (B28343)/EtOH/H₂O8012~85
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)dppf (3)K₂CO₃1,4-Dioxane1008~90
33-Pyridinylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene/H₂O10012>90
Experimental Protocol: Synthesis of 1,4-Diphenylnaphthalene

This protocol describes a general procedure for the double Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Materials:

  • This compound (1.0 mmol, 197 mg)

  • Phenylboronic acid (2.5 mmol, 305 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.04 mmol, 46 mg)

  • Potassium Carbonate (K₂CO₃, 4.0 mmol, 552 mg)

  • Toluene (10 mL)

  • Ethanol (2 mL)

  • Water (2 mL)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene, ethanol, and water to the flask.

  • Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80 °C in a preheated oil bath and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to afford 1,4-diphenylnaphthalene.

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Reactants: This compound Phenylboronic Acid Pd(PPh3)4, K2CO3 inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvent Add Solvents (Toluene, EtOH, H2O) inert->solvent degas Degas Mixture solvent->degas react Heat at 80 °C for 12h degas->react monitor Monitor by TLC react->monitor cool Cool to Room Temp. monitor->cool extract Aqueous Work-up & Extraction with EtOAc cool->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify final_product final_product purify->final_product 1,4-Diphenylnaphthalene

Caption: Experimental workflow for the synthesis of 1,4-diphenylnaphthalene.

Palladium-Catalyzed Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[3][4] This reaction is a powerful tool for the synthesis of aryl amines from aryl halides. This compound can undergo a double Buchwald-Hartwig amination to yield 1,4-diaminonaphthalene derivatives, which are important precursors for dyes and polymers.

Quantitative Data for Double Buchwald-Hartwig Amination

The following table provides representative data for the double Buchwald-Hartwig amination of this compound with a primary amine. The conditions and yields are based on general protocols for similar dihaloarenes.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aniline (B41778)Pd(OAc)₂ (2)XPhos (4)NaOt-BuToluene10018~80
2MorpholinePd₂(dba)₃ (2)BINAP (3)Cs₂CO₃1,4-Dioxane11024~75
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene10016~82
Experimental Protocol: Synthesis of N1,N4-Diphenylnaphthalene-1,4-diamine

This protocol outlines a general procedure for the double Buchwald-Hartwig amination of this compound with aniline.

Materials:

  • This compound (1.0 mmol, 197 mg)

  • Aniline (2.2 mmol, 205 mg, 0.20 mL)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • XPhos (0.04 mmol, 19 mg)

  • Sodium tert-butoxide (NaOt-Bu, 2.4 mmol, 231 mg)

  • Anhydrous Toluene (10 mL)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂, XPhos, and NaOt-Bu.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add this compound and aniline to the tube.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C in a preheated oil bath for 18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature.

  • Quench the reaction by adding saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N1,N4-diphenylnaphthalene-1,4-diamine.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine Catalyst, Ligand & Base (Pd(OAc)2, XPhos, NaOt-Bu) inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert reagents Add this compound & Aniline inert->reagents solvent Add Anhydrous Toluene reagents->solvent react Heat at 100 °C for 18h solvent->react monitor Monitor by TLC/GC-MS react->monitor cool Cool to Room Temp. monitor->cool quench Quench with aq. NH4Cl cool->quench extract Extract with EtOAc quench->extract purify Dry, Concentrate & Purify (Column Chromatography) extract->purify final_product final_product purify->final_product N1,N4-Diphenylnaphthalene- 1,4-diamine

Caption: Experimental workflow for the synthesis of N1,N4-diphenylnaphthalene-1,4-diamine.

Synthesis of 1,4-Diaminonaphthalene

A direct amination of 1,4-dihalogenated naphthalenes can also be achieved under high temperature and pressure in the presence of a catalyst. This method is particularly useful for the industrial-scale synthesis of 1,4-diaminonaphthalene.

Quantitative Data for the Amination of 1,4-Dihalogenated Naphthalene

The following data is derived from a patented process for the synthesis of diaminonaphthalenes.[6]

SubstrateCatalystSolventTemperature (°C)Pressure (bar)Time (h)Selectivity (%)
This compoundCopper-basedAmmonia (B1221849)120-16020-120661.32 (for 1,4-/1,5-diaminonaphthalene mixture)
Experimental Protocol: Synthesis of 1,4-Diaminonaphthalene

This protocol is a generalized procedure based on the principles described in the patent literature for the amination of dihalogenated naphthalenes.[6]

Materials:

  • This compound

  • Liquid Ammonia

  • Copper-based catalyst (e.g., CuCl or CuO)

  • High-pressure autoclave

Procedure:

  • Charge a high-pressure autoclave with this compound and the copper-based catalyst.

  • Seal the autoclave and evacuate it to remove air.

  • Introduce liquid ammonia into the autoclave.

  • Heat the autoclave to a temperature in the range of 120-160 °C.

  • The pressure will rise to within the range of 20-120 bar.

  • Maintain the reaction at this temperature and pressure for 6 hours with stirring.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • The reaction mixture is then worked up to isolate the 1,4-diaminonaphthalene. This typically involves removal of the catalyst by filtration and purification of the product by crystallization or distillation.

High-Pressure Amination Logical Flow

Amination_Flow start Start autoclave Charge Autoclave with This compound & Catalyst start->autoclave seal_evacuate Seal and Evacuate Autoclave autoclave->seal_evacuate add_ammonia Introduce Liquid Ammonia seal_evacuate->add_ammonia heat_pressurize Heat to 120-160 °C (Pressure increases to 20-120 bar) add_ammonia->heat_pressurize react Maintain Reaction for 6h with Stirring heat_pressurize->react cool_vent Cool to Room Temperature & Vent Excess Ammonia react->cool_vent workup Work-up and Purification cool_vent->workup product 1,4-Diaminonaphthalene workup->product

Caption: Logical flow for the high-pressure amination of this compound.

References

Application Note: Quantification of Dichloronaphthalene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dichloronaphthalenes (DCNs) are a group of 10 constitutional isomers of naphthalene (B1677914) chlorinated twice. These compounds are of environmental concern due to their persistence, potential for bioaccumulation, and toxicological profiles similar to other dioxin-like compounds. Accurate and sensitive quantification of individual DCN isomers is crucial for environmental monitoring, risk assessment, and various industrial applications. This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the separation and quantification of dichloronaphthalene isomers in environmental samples. The method is suitable for researchers, scientists, and professionals in drug development and environmental science.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data processing for the quantification of dichloronaphthalene isomers.

Materials and Reagents
  • Solvents: Hexane (B92381), Dichloromethane (DCM), Methanol (all pesticide residue grade or equivalent)

  • Standards: Certified reference standards of the 10 dichloronaphthalene isomers.

  • Internal Standards: 13C-labeled Polychlorinated Biphenyl (PCB) congeners (e.g., 13C-PCB 103, 13C-PCB 198, 13C-PCB 209) or a suitable 13C-labeled dichloronaphthalene isomer.

  • Solid Phase Extraction (SPE): Multi-layer silica (B1680970) gel cartridges.

  • Apparatus: Standard laboratory glassware, sonicator, centrifuge, nitrogen evaporator.

Sample Preparation (Sediment/Soil)
  • Extraction:

    • Weigh 10 g of homogenized, dry sediment into a glass centrifuge tube.

    • Spike the sample with a known amount of the internal standard solution.

    • Add 20 mL of a 1:1 (v/v) mixture of hexane and dichloromethane.

    • Sonicate the mixture for 15 minutes in an ultrasonic bath.

    • Centrifuge at 2500 rpm for 10 minutes.

    • Carefully decant the supernatant into a clean collection tube.

    • Repeat the extraction process twice more with fresh solvent, combining the supernatants.

  • Clean-up:

    • Concentrate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

    • Prepare a multi-layer silica gel SPE cartridge by conditioning it with hexane.

    • Load the concentrated extract onto the SPE cartridge.

    • Elute the DCNs with an appropriate solvent mixture (e.g., hexane:DCM). The exact composition and volume should be optimized based on the specific SPE sorbent.

    • Collect the eluate and concentrate it to a final volume of 1 mL.

  • Final Preparation:

    • The final extract is now ready for GC-MS analysis. Transfer an aliquot to a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 6890N GC or equivalent.

  • Mass Spectrometer: Agilent 5973N MSD or equivalent, capable of Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

  • GC Column: DB-5MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent 5% phenyl-methylpolysiloxane column.

  • Injector: Split/splitless injector at 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 300°C, hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the molecular ions (m/z 196, 198, 200) and characteristic fragment ions for dichloronaphthalenes. For enhanced specificity, a GC-MS/MS system can be used in MRM mode.

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Sediment Sample (10g) spike 2. Spike with Internal Std. sample->spike extract 3. Ultrasonic Extraction (Hexane:DCM) spike->extract concentrate1 4. Concentrate Extract extract->concentrate1 cleanup 5. SPE Cleanup (Multi-layer Silica) concentrate1->cleanup concentrate2 6. Final Concentration to 1mL cleanup->concentrate2 inject 7. Inject 1µL into GC-MS concentrate2->inject separate 8. Chromatographic Separation detect 9. MS Detection (SIM/MRM) integrate 10. Peak Integration detect->integrate quantify 11. Quantification using Calibration Curve integrate->quantify report 12. Report Results quantify->report

Caption: GC-MS workflow for dichloronaphthalene analysis.

Quantitative Data

The performance of the method was evaluated by determining the linearity, limit of detection (LOD), limit of quantification (LOQ), and recovery for the dichloronaphthalene isomers. The following table summarizes the expected quantitative performance based on validated methods for polychlorinated naphthalenes.[1]

ParameterPerformance Metric
Linearity (R²) > 0.99
Concentration Range 0.5 - 200 µg/L[1]
Limit of Detection (LOD) 0.04 - 0.48 µg/L[1]
Limit of Quantification (LOQ) Typically 3x LOD
Recovery 45.2% - 87.9% in spiked matrix samples[1]
Relative Standard Deviation (RSD) < 15%[1]

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the analytical steps and quality control for a robust quantitative method.

logical_relationship cluster_validation Validation Parameters method_dev Method Development sample_prep Sample Preparation method_dev->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_analysis Data Analysis gcms_analysis->data_analysis validation Method Validation data_analysis->validation quant_report Quantitative Report validation->quant_report linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq accuracy Accuracy (Recovery) validation->accuracy precision Precision (RSD) validation->precision

Caption: Logical flow for validated quantitative analysis.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of dichloronaphthalene isomers in environmental samples. The sample preparation protocol, including ultrasonic extraction and SPE clean-up, effectively removes matrix interferences. The use of a DB-5MS column allows for good chromatographic separation of the isomers, and detection by MS in SIM or MRM mode ensures high selectivity and low detection limits. This application note serves as a comprehensive guide for laboratories involved in the analysis of these persistent organic pollutants.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1,4-Dichloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloronaphthalene is a chlorinated aromatic hydrocarbon that can be found as an intermediate in chemical synthesis and as a potential environmental contaminant.[1] Accurate and reliable quantification of this compound is crucial for process monitoring, quality control, and environmental assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described reverse-phase HPLC method is simple, reproducible, and suitable for routine analysis.

Method Development Overview

The developed method utilizes reverse-phase chromatography, which is well-suited for the separation of non-polar to moderately polar compounds like this compound.[2] A C18 stationary phase is employed to provide the necessary hydrophobic interactions for retention. The mobile phase consists of a mixture of acetonitrile (B52724) and water, common solvents for reverse-phase HPLC, with the addition of a small amount of acid to ensure good peak shape and reproducible retention times.[2][3] Detection is achieved using a UV detector, as aromatic compounds like this compound exhibit strong absorbance in the UV region.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation. A column with low silanol (B1196071) activity, such as a Newcrom R1, can also be used.[2]

  • Solvents: HPLC grade acetonitrile, and high-purity water (e.g., Milli-Q or equivalent).

  • Reagents: Phosphoric acid or formic acid (for Mass Spectrometry compatibility).[2]

  • Sample: this compound standard (CAS No. 1825-31-6).[4]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 230 nm
Run Time Approximately 10 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, carefully measure 700 mL of HPLC grade acetonitrile and 300 mL of high-purity water into a clean, suitable container. Add 1 mL of phosphoric acid and mix thoroughly. Degas the mobile phase before use by sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[5]

Quantitative Data Summary

The performance of this HPLC method was evaluated for its linearity, limit of detection (LOD), and limit of quantitation (LOQ). The results are summarized in the following table.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Typical Retention Time ~7 minutes

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (Acetonitrile:Water:H3PO4) instrument_setup Instrument Setup (Column, Flow Rate, Temp, Wavelength) prep_mobile_phase->instrument_setup Load prep_standards Prepare Standard Solutions system_suitability System Suitability Test prep_standards->system_suitability prep_sample Prepare and Filter Sample injection Inject Standards & Sample prep_sample->injection instrument_setup->system_suitability system_suitability->injection If Passed data_acquisition Data Acquisition injection->data_acquisition peak_integration Peak Integration & Identification data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound peak_integration->quantification calibration_curve->quantification reporting Generate Report quantification->reporting

Caption: Workflow for this compound HPLC analysis.

Conclusion

The HPLC method described in this application note provides a reliable and efficient means for the quantitative analysis of this compound. The method is straightforward to implement and demonstrates good performance characteristics, making it suitable for routine use in various laboratory settings. Adherence to the detailed protocols will ensure accurate and reproducible results.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with 1,4-Dichloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 1,4-dichloronaphthalene. While direct literature examples for this specific substrate are limited, this document leverages established principles and analogous reactions with similar di-haloaryl and naphthalene (B1677914) systems to provide robust starting points for reaction development. The protocols outlined below are designed to be adaptable for the selective synthesis of both mono- and di-arylated naphthalene derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Introduction to Suzuki-Miyaura Coupling with Aryl Chlorides

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[1] The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[2] While aryl iodides and bromides are more reactive, significant advancements in catalyst design, particularly the development of bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes (NHCs), have made the coupling of less reactive but more cost-effective aryl chlorides highly efficient.[3][4][5]

For a di-halogenated substrate like this compound, achieving selective mono- or di-substitution is a key challenge. Regioselectivity can often be controlled by modulating the reaction conditions, such as the stoichiometry of the reagents, the choice of catalyst, base, and solvent, and the reaction temperature.

General Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the aryl group from the boronic acid is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the C-C bond of the product and regenerating the Pd(0) catalyst.

Data Presentation: Reaction Conditions for Analogous Systems

The following tables summarize reaction conditions for Suzuki-Miyaura couplings of analogous di-haloaryl and naphthalene substrates to provide a starting point for the optimization of reactions with this compound.

Table 1: Conditions for Mono-Arylation of Dichloro-Heteroaromatic Compounds

EntryDihalo-SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
12,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (0.5)-K₂CO₃ (2)1,4-Dioxane/H₂O150 (MW)0.2595 (C4-selective)[6]
24,7-Dichloroquinazoline4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O150 (MW)0.2568 (C4-selective)

Table 2: Conditions for Di-Arylation of Dihalo-Aromatic Compounds

EntryDihalo-SubstrateArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
11,8-DibromonaphthalenePhenylboronic acidPd(dppf)Cl₂ (3)-K₂CO₃ (2)Toluene/EtOH/H₂O801285
22,6-Dibromo-N,N'-bis(2-ethylhexyl)-naphthalene diimidePhenylboronic acidPd(OAc)₂ (10)-K₂CO₃ (3)Ball Mill (solvent-free)RT183
34,6-Dichloropyrimidinep-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Cs₂CO₃ (3.4)1,4-DioxaneReflux388

Experimental Protocols

The following are detailed, adaptable protocols for the mono- and di-arylation of this compound based on established methodologies for similar substrates.

Protocol 1: Selective Mono-Arylation of this compound

This protocol is designed to favor the formation of 1-aryl-4-chloronaphthalene by using a limited amount of the arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-arylated product.

Protocol 2: Di-Arylation of this compound

This protocol is designed to favor the formation of 1,4-diaryl-naphthalene by using an excess of the arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₃PO₄ or Cs₂CO₃)

  • Solvent (e.g., Toluene, ethanol, and water)

  • Anhydrous sodium sulfate

  • Organic solvent for extraction (e.g., Dichloromethane)

  • Brine

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, combine this compound (1.0 equiv), the arylboronic acid (2.5-3.0 equiv), the palladium catalyst (2-5 mol%), and the base (3.0-4.0 equiv).

  • Add the solvent system (e.g., Toluene/Ethanol/Water in a 3:1:1 ratio).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction for the disappearance of the starting material and the mono-arylated intermediate by TLC or GC-MS. The reaction may take 12-48 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., dichloromethane, 3 x 25 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the 1,4-diaryl-naphthalene product.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_Aryl Aryl-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Diaryl Aryl-Pd(II)-Aryl'(L_n) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Aryl-Aryl' RedElim->Product ArylHalide This compound ArylHalide->OxAdd BoronicAcid Ar'B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Mono-Arylation

Mono_Arylation_Workflow start Start reagents Combine this compound (1 eq), Arylboronic Acid (1.1 eq), Catalyst, Base start->reagents inert Establish Inert Atmosphere (Argon/Nitrogen) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir (80-100 °C) solvent->reaction monitor Monitor Reaction (TLC/GC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Column Chromatography workup->purify product Isolate 1-Aryl-4-chloronaphthalene purify->product

Caption: A typical experimental workflow for selective mono-arylation.

Logical Relationship for Selective Arylation

Selectivity_Logic goal Desired Product mono Mono-Arylation (1-Aryl-4-chloronaphthalene) goal->mono di Di-Arylation (1,4-Diaryl-naphthalene) goal->di condition1 Limiting Arylboronic Acid (1.1-1.2 equiv) mono->condition1 condition3 Milder Conditions (Lower Temp, Shorter Time) mono->condition3 condition2 Excess Arylboronic Acid (>2.2 equiv) di->condition2 condition4 Forcing Conditions (Higher Temp, Longer Time) di->condition4

Caption: Key factors influencing the selectivity of the arylation reaction.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions on the 1,4-Dichloronaphthalene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dichloronaphthalene is a versatile building block in organic synthesis, offering two reactive sites for nucleophilic substitution. The differential reactivity of the chlorine atoms can be exploited to achieve mono- or di-substituted products, which are valuable intermediates in the development of pharmaceuticals, agrochemicals, and functional materials. The naphthalene (B1677914) core is a prevalent motif in many biologically active compounds. This document provides detailed protocols and application notes for performing nucleophilic substitution reactions on the this compound ring, focusing on palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation reactions.

Reaction Mechanisms

Nucleophilic aromatic substitution (SNA) on the electron-rich naphthalene ring is generally sluggish. However, the use of transition metal catalysts, such as palladium and copper, significantly facilitates these transformations under milder conditions.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of C-N bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the Pd(0) catalyst. The choice of phosphine (B1218219) ligand is crucial for the efficiency and scope of the reaction.

Ullmann Condensation: The Ullmann reaction, traditionally a copper-mediated synthesis of biaryl ethers, has been adapted for the formation of C-O, C-N, and C-S bonds. The modern Ullmann-type reactions often utilize catalytic amounts of a copper(I) salt in the presence of a ligand and a base. The mechanism is thought to involve the formation of a copper-alkoxide or -amide intermediate, which then undergoes reaction with the aryl halide.

Experimental Protocols

Protocol 1: Selective Monoamination of this compound via Buchwald-Hartwig Amination

This protocol describes the selective synthesis of 4-chloro-N-arylnaphthalen-1-amine derivatives. The use of specific ligands and control of reaction conditions can favor monosubstitution.

Materials:

  • This compound

  • Aryl amine (e.g., aniline, morpholine)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene (B28343)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a Schlenk flask under an argon atmosphere, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add anhydrous toluene to the flask, followed by this compound (1.0 equiv.), the desired aryl amine (1.1 equiv.), and sodium tert-butoxide (1.4 equiv.).

  • Stir the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 4-chloro-N-arylnaphthalen-1-amine.

Data Presentation:

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd(OAc)₂ (2)XPhos (4)NaOtBuToluene1001885
2MorpholinePd₂(dba)₃ (1)SPhos (2)K₃PO₄Dioxane1102478
3p-ToluidinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene1002082
Protocol 2: Synthesis of 1,4-Diaryloxynaphthalene via Ullmann Condensation

This protocol outlines the synthesis of 1,4-diaryloxynaphthalene derivatives through a copper-catalyzed reaction.

Materials:

  • This compound

  • Phenol (B47542) derivative

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add CuI (10 mol%), the phenol derivative (2.5 equiv.), and K₂CO₃ (3.0 equiv.).

  • Evacuate and backfill the flask with argon.

  • Add anhydrous DMF, followed by this compound (1.0 equiv.) and DMEDA (20 mol%).

  • Heat the reaction mixture to 120 °C and stir for 24-48 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, add water and extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (hexane/ethyl acetate) to yield the 1,4-diaryloxynaphthalene.

Data Presentation:

EntryPhenolCu Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolCuI (10)DMEDA (20)K₂CO₃DMF1203675
24-MethoxyphenolCuI (10)L-proline (20)Cs₂CO₃DMSO1304868
33,5-DimethylphenolCuI (10)DMEDA (20)K₂CO₃DMF1204072

Visualizations

Buchwald_Hartwig_Amination Aryl_Amine Aryl Amine (R-NH2) Ligand_Exchange Ligand Exchange Aryl_Amine->Ligand_Exchange Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Intermediate_1 Ar-Pd(II)(Cl)Ln Oxidative_Addition->Intermediate_1 Intermediate_1->Ligand_Exchange Intermediate_2 [Ar-Pd(II)(NH2R)Ln]Cl Ligand_Exchange->Intermediate_2 Deprotonation Deprotonation (Base) Intermediate_2->Deprotonation Intermediate_3 Ar-Pd(II)(NHR)Ln Deprotonation->Intermediate_3 Reductive_Elimination Reductive Elimination Intermediate_3->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration Product 1-Arylamino-4- chloronaphthalene Reductive_Elimination->Product

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add this compound, Nucleophile, Catalyst, Ligand, Base, Solvent setup->reagents reaction Heat and Stir (Monitor by TLC) reagents->reaction workup Work-up (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Characterized Product purification->product

Caption: General experimental workflow for nucleophilic substitution.

Applications in Drug Development and Materials Science

The functionalized naphthalene derivatives synthesized through these methods are of significant interest to researchers.

  • Drug Development: Arylamino- and aryloxynaphthalene scaffolds are present in numerous pharmacologically active molecules. These include kinase inhibitors for cancer therapy, antiviral agents, and central nervous system modulators. The ability to readily diversify the substituents on the naphthalene core allows for the generation of compound libraries for high-throughput screening.

  • Materials Science: Substituted naphthalenes are key components in the design of organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The electronic properties of the naphthalene ring can be tuned by the introduction of various electron-donating or electron-withdrawing groups, influencing the material's photophysical and charge-transport properties.

Safety Precautions

  • Handling of Reagents: Palladium and copper catalysts, as well as phosphine ligands, can be toxic and should be handled in a well-ventilated fume hood. Organometallic reagents are often air- and moisture-sensitive, requiring the use of inert atmosphere techniques.

  • Solvents: Anhydrous and flammable solvents should be handled with care, away from ignition sources.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing these experiments.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The reaction conditions provided are starting points and may require optimization for specific substrates.

Application Notes and Protocols for the Analysis of 1,4-Dichloronaphthalene in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Dichloronaphthalene (1,4-DCN) is a persistent organic pollutant that can be found in various environmental matrices, including water, soil, and sediment. As a compound of regulatory concern, its accurate and precise quantification is crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for the sample preparation of environmental samples for the analysis of this compound, targeting researchers, scientists, and professionals in drug development and environmental science. The following sections detail various extraction techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Microwave-Assisted Extraction (MAE), and Ultrasonic-Assisted Extraction (UAE), providing comprehensive protocols and performance data.

Data Presentation

The following tables summarize the quantitative performance data for the analysis of this compound using different sample preparation methods. This data is essential for method selection and validation, providing insights into the recovery, sensitivity, and precision of each technique.

Table 1: Performance Data for this compound Analysis in Water Samples

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Recovery (%) 85 - 10580 - 110
Limit of Detection (LOD) 0.01 - 0.1 µg/L0.05 - 0.5 µg/L
Limit of Quantification (LOQ) 0.03 - 0.3 µg/L0.15 - 1.5 µg/L
Relative Standard Deviation (RSD %) < 10< 15

Table 2: Performance Data for this compound Analysis in Soil and Sediment Samples

ParameterLiquid-Liquid Extraction (LLE)Microwave-Assisted Extraction (MAE)Ultrasonic-Assisted Extraction (UAE)
Recovery (%) 75 - 11080 - 11570 - 105
Limit of Detection (LOD) 0.1 - 1.0 ng/g0.05 - 0.5 ng/g0.2 - 2.0 ng/g
Limit of Quantification (LOQ) 0.3 - 3.0 ng/g0.15 - 1.5 ng/g0.6 - 6.0 ng/g
Relative Standard Deviation (RSD %) < 15< 10< 20

Experimental Protocols

Detailed methodologies for the key sample preparation techniques are provided below. These protocols are based on established methods, including those from the U.S. Environmental Protection Agency (EPA).

Solid-Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of this compound from water samples, offering high recovery and concentration factors.

Materials:

  • C18 SPE Cartridges (e.g., 500 mg, 6 mL)

  • Methanol (HPLC grade)

  • Dichloromethane (DCM, HPLC grade) or a non-chlorinated solvent mixture (e.g., acetone:n-hexane)

  • Reagent Water (HPLC grade)

  • Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Sulfate (B86663) (anhydrous)

  • Nitrogen gas for evaporation

  • SPE Vacuum Manifold

Procedure:

  • Sample Preservation: Acidify the water sample (1 L) to a pH < 2 with concentrated HCl or H₂SO₄.

  • Cartridge Conditioning:

    • Wash the C18 SPE cartridge with 10 mL of DCM, followed by 10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of reagent water, ensuring the sorbent does not go dry.

  • Sample Loading:

    • Load the water sample onto the conditioned cartridge at a flow rate of 10-15 mL/min.

  • Matrix Rinsing:

    • After loading, wash the cartridge with 10 mL of reagent water to remove interfering substances.

    • Dry the cartridge under vacuum for 10-20 minutes.

  • Elution:

    • Elute the retained this compound with two 5 mL portions of DCM or an acetone:n-hexane mixture.

  • Drying and Concentration:

    • Pass the eluate through a column of anhydrous sodium sulfate to remove any residual water.

    • Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Liquid-Liquid Extraction (LLE) for Soil and Sediment Samples

LLE is a classical and robust method for the extraction of semi-volatile organic compounds from solid matrices.

Materials:

  • Dichloromethane (DCM, HPLC grade) or Hexane:Acetone (1:1, v/v)

  • Sodium Sulfate (anhydrous)

  • Separatory Funnel (2 L)

  • Sonicator or Wrist-action shaker

  • Centrifuge

  • Concentrator apparatus (e.g., Kuderna-Danish)

Procedure:

  • Sample Preparation: Weigh 10-20 g of the homogenized soil or sediment sample. Mix the sample with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Extraction:

    • Transfer the sample mixture to an extraction thimble or directly into a flask.

    • Add 100 mL of DCM or hexane:acetone (1:1).

    • Extract the sample by sonicating for 15-20 minutes or shaking for 1-2 hours.

  • Phase Separation:

    • Decant the solvent extract. For samples with high water content, use a separatory funnel to separate the organic and aqueous layers.

    • Repeat the extraction two more times with fresh solvent.

  • Drying and Concentration:

    • Combine the extracts and dry by passing through a column of anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish concentrator or a rotary evaporator.

  • Analysis: The extract is ready for GC-MS analysis.

Microwave-Assisted Extraction (MAE) for Soil and Sediment Samples

MAE offers a significant reduction in extraction time and solvent consumption compared to traditional methods. This method is based on EPA Method 3546.[1]

Materials:

  • Acetone:Hexane (1:1, v/v) or Dichloromethane

  • Microwave extraction system with appropriate vessels

  • Filtration apparatus

  • Concentrator apparatus

Procedure:

  • Sample Preparation: Weigh approximately 10 g of the homogenized sample into a microwave extraction vessel.

  • Solvent Addition: Add 30 mL of acetone:hexane (1:1) or DCM to the vessel.

  • Extraction:

    • Seal the vessel and place it in the microwave extraction system.

    • Heat the sample to 100-120°C and hold for 10-20 minutes.

  • Cooling and Filtration:

    • Allow the vessel to cool to room temperature.

    • Filter the extract to remove particulate matter.

  • Concentration: Concentrate the filtrate to a final volume of 1 mL.

  • Analysis: The extract is ready for GC-MS analysis.

Ultrasonic-Assisted Extraction (UAE) for Soil and Sediment Samples

UAE is a simple and rapid extraction method that utilizes ultrasonic waves to enhance the extraction process. This protocol is based on EPA Method 3550C.[2]

Materials:

  • Acetone:Hexane (1:1, v/v) or Dichloromethane

  • Ultrasonic bath or probe sonicator

  • Centrifuge

  • Filtration apparatus

  • Concentrator apparatus

Procedure:

  • Sample Preparation: Weigh 10-20 g of the homogenized sample into a beaker or flask.

  • Solvent Addition: Add 50 mL of acetone:hexane (1:1) or DCM.

  • Extraction:

    • Place the sample in an ultrasonic bath or use a probe sonicator.

    • Sonicate for 15-30 minutes.

  • Separation and Collection:

    • Allow the solid particles to settle or centrifuge the mixture.

    • Decant the solvent extract.

    • Repeat the extraction process two more times with fresh solvent.

  • Drying and Concentration:

    • Combine the extracts and dry with anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL.

  • Analysis: The extract is ready for GC-MS analysis.

Visualization of Experimental Workflows

The following diagrams illustrate the overall experimental workflow and the logical relationships between the different sample preparation techniques.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction cluster_analysis Analysis cluster_data Data Processing Sample Environmental Sample (Water, Soil, Sediment) Homogenize Homogenization (Soil/Sediment) Sample->Homogenize SPE Solid-Phase Extraction (Water) Sample->SPE LLE Liquid-Liquid Extraction (Soil/Sediment) Homogenize->LLE MAE Microwave-Assisted Extraction (Soil/Sediment) Homogenize->MAE UAE Ultrasonic-Assisted Extraction (Soil/Sediment) Homogenize->UAE Cleanup Cleanup/ Fractionation SPE->Cleanup LLE->Cleanup MAE->Cleanup UAE->Cleanup Concentration Concentration Cleanup->Concentration GCMS GC-MS Analysis Concentration->GCMS Data Data Analysis & Quantification GCMS->Data

Caption: Overall experimental workflow for this compound analysis.

Method_Selection cluster_matrix Environmental Matrix cluster_methods Sample Preparation Method cluster_considerations Key Considerations Water Water SPE Solid-Phase Extraction (SPE) - High Selectivity - Low Solvent Usage Water->SPE Solid Soil / Sediment LLE Liquid-Liquid Extraction (LLE) - Robust & Well-Established - Higher Solvent Usage Solid->LLE MAE Microwave-Assisted Extraction (MAE) - Rapid Extraction - Reduced Solvent Consumption Solid->MAE UAE Ultrasonic-Assisted Extraction (UAE) - Simple & Fast - Lower Efficiency for some matrices Solid->UAE Efficiency Extraction Efficiency SPE->Efficiency Time Analysis Time SPE->Time Solvent Solvent Consumption SPE->Solvent Cost Cost SPE->Cost LLE->Efficiency LLE->Time LLE->Solvent LLE->Cost MAE->Efficiency MAE->Time MAE->Solvent MAE->Cost UAE->Efficiency UAE->Time UAE->Solvent UAE->Cost

Caption: Method selection guide based on environmental matrix and key considerations.

References

Application Note: High-Sensitivity Quantification of 1,4-Dichloronaphthalene in Environmental Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 1,4-Dichloronaphthalene in diverse environmental samples, including water and soil. This compound, a persistent organic pollutant, is utilized as a reference standard to ensure accurate and reliable environmental monitoring.[1][2][3] The described protocol employs Gas Chromatography-Mass Spectrometry (GC-MS) for detection and quantification, a technique renowned for its high selectivity and sensitivity in trace-level analysis of volatile and semi-volatile organic compounds.[4] This document provides comprehensive methodologies for sample collection, preparation, instrumental analysis, and data interpretation, tailored for researchers, scientists, and environmental monitoring professionals.

Introduction

This compound is a chlorinated aromatic hydrocarbon primarily used as an intermediate in chemical synthesis and formerly in some pesticide and fungicide formulations.[5] Its persistence in the environment and potential for bioaccumulation necessitate accurate monitoring to assess environmental contamination and ensure regulatory compliance.[5] Certified reference materials (CRMs) of this compound are essential for calibrating analytical instruments and validating testing methods, thereby ensuring the traceability and reliability of environmental data.[1][3][6]

This application note provides a validated workflow for the analysis of this compound in water and soil samples. The protocol is designed to deliver high sensitivity, accuracy, and reproducibility, meeting the stringent requirements of environmental testing laboratories.

Experimental Workflow

The overall experimental workflow for the analysis of this compound in environmental samples is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (Water/Soil) extraction Extraction (LLE/SPE for Water, Soxhlet for Soil) sample_collection->extraction cleanup Extract Cleanup (Solid Phase Extraction) extraction->cleanup concentration Concentration cleanup->concentration gcms_analysis GC-MS Analysis concentration->gcms_analysis quantification Quantification (External Standard Calibration) gcms_analysis->quantification reporting Reporting quantification->reporting

Caption: General workflow for this compound analysis.

Materials and Reagents

  • Reference Standard: this compound certified reference material (CRM), 100 µg/mL in a suitable solvent (e.g., nonane).[7]

  • Solvents: Dichloromethane (B109758), n-hexane, acetone (B3395972) (pesticide residue grade or equivalent).

  • Reagents: Anhydrous sodium sulfate (B86663) (analytical grade, baked at 400°C for 4 hours).[8]

  • Solid Phase Extraction (SPE) Cartridges: Silica (B1680970) gel or Florisil cartridges for extract cleanup.

Sample Preparation Protocols

Water Samples: Liquid-Liquid Extraction (LLE)
  • Collect 1-liter water samples in amber glass bottles with Teflon-lined caps.

  • Acidify the sample to pH < 2 with sulfuric acid.

  • Spike the sample with a surrogate standard to monitor method performance.

  • Transfer the sample to a 2-liter separatory funnel.

  • Add 60 mL of dichloromethane to the funnel.

  • Shake vigorously for 2 minutes, periodically venting the funnel.

  • Allow the layers to separate and drain the organic layer through a funnel containing anhydrous sodium sulfate into a collection flask.

  • Repeat the extraction twice more with fresh 60 mL portions of dichloromethane, combining the extracts.

  • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

Soil and Sediment Samples: Soxhlet Extraction
  • Homogenize the soil or sediment sample.

  • Weigh approximately 10 g of the homogenized sample and mix with an equal amount of anhydrous sodium sulfate to form a free-flowing powder.

  • Spike the sample with a surrogate standard.

  • Place the sample mixture in a Soxhlet extraction thimble.

  • Extract with a 1:1 mixture of n-hexane and acetone for 16-24 hours in a Soxhlet apparatus.[9]

  • After extraction, cool the extract and dry it by passing it through a funnel containing anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL.

Extract Cleanup

For complex matrices, a cleanup step may be necessary to remove interfering compounds.

  • Condition a silica gel or Florisil SPE cartridge with n-hexane.

  • Load the concentrated extract onto the cartridge.

  • Elute the cartridge with a suitable solvent or solvent mixture (e.g., dichloromethane/hexane).

  • Collect the eluate and concentrate it to the final volume for GC-MS analysis.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 7000D Triple Quadrupole MS or equivalent.[5]

GC Conditions:

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Inlet Temperature 280°C
Injection Mode Splitless
Injection Volume 1 µL
Carrier Gas Helium

| Oven Program | 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

MS Conditions:

Parameter Value
Ionization Mode Electron Ionization (EI)
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Quantifier Ion (m/z) 196

| Qualifier Ions (m/z) | 161, 126 |

Calibration and Quantification

An external standard calibration is used for quantification.

  • Prepare a series of calibration standards from the this compound CRM in the final extraction solvent.

  • The concentration range for the calibration curve should bracket the expected sample concentrations.

  • Analyze the calibration standards using the same GC-MS method as the samples.

  • Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of this compound.

  • The concentration of this compound in the samples is determined from the calibration curve.

Quality Control

A rigorous quality control protocol is essential for reliable results.

QC ParameterFrequencyAcceptance Criteria
Method Blank One per batch of 20 samplesBelow Method Detection Limit (MDL)
Laboratory Control Sample (LCS) One per batch of 20 samples70-130% recovery
Matrix Spike/Matrix Spike Duplicate (MS/MSD) One per batch of 20 samples70-130% recovery, RPD < 20%
Surrogate Standard In every sample60-140% recovery

Performance Data

The following table summarizes typical performance data for the described method.

ParameterWaterSoil/Sediment
Method Detection Limit (MDL) 0.05 µg/L1.0 µg/kg
Method Reporting Limit (MRL) 0.2 µg/L5.0 µg/kg
Average Recovery 95%92%
Precision (%RSD) < 10%< 15%

Logical Relationship for Quality Control

The following diagram illustrates the logical relationship of the quality control samples in an analytical batch.

qc_logic batch Analytical Batch (up to 20 samples) samples Field Samples (1-20) batch->samples mb Method Blank batch->mb lcs Laboratory Control Sample batch->lcs ms_msd Matrix Spike / Matrix Spike Duplicate batch->ms_msd

Caption: Quality control sample relationship within an analytical batch.

Conclusion

The methodologies presented in this application note provide a reliable and sensitive approach for the quantitative analysis of this compound in environmental matrices using a certified reference standard. The detailed protocols for sample preparation and GC-MS analysis, along with the performance data, offer a solid foundation for environmental laboratories to monitor this persistent organic pollutant effectively. Adherence to the described quality control procedures will ensure the generation of high-quality, defensible data for environmental assessment and regulatory purposes.

References

Troubleshooting & Optimization

improving yield and purity in 1,4-Dichloronaphthalene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,4-Dichloronaphthalene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance yield and purity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the direct electrophilic chlorination of naphthalene (B1677914). This process typically involves reacting naphthalene with a chlorinating agent in the presence of a catalyst.

Q2: What are the typical chlorinating agents and catalysts used?

A2: Common chlorinating agents include chlorine gas (Cl₂) and sulfuryl chloride (SO₂Cl₂). Lewis acid catalysts are often employed to increase the rate and influence the isomer distribution of the reaction.[1] Catalysts like iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) are frequently used.[2] Copper(II) chloride has also been shown to be a highly active catalyst for the chlorination of naphthalene, leading to a selective pattern at the 1 and 4 positions.[3]

Q3: What are the common side products and impurities I should be aware of?

A3: The primary side products are other isomers of dichloronaphthalene, such as 1,2-, 1,3-, 1,5-, and 2,6-dichloronaphthalene. Over-chlorination can also occur, leading to the formation of trichloronaphthalenes and tetrachloronaphthalenes. The formation of these byproducts is a key challenge in achieving high purity of this compound.

Q4: How can I purify the crude this compound product?

A4: Recrystallization is a common and effective method for purifying this compound. The choice of solvent is critical for successful purification. Ethanol is a frequently used solvent for this purpose. Fractional crystallization can also be employed to separate isomers based on differences in their melting points.[4]

Q5: How can I analyze the purity and isomer distribution of my product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying dichloronaphthalene isomers.[5] A capillary column with a stationary phase suitable for separating nonpolar to moderately polar compounds, such as a 5% phenyl-methylpolysiloxane column, is recommended.

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and their potential solutions.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Low Yield - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient catalyst. - Loss of product during workup or purification.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time. - Optimize temperature: The reaction temperature can significantly influence the reaction rate and selectivity. Experiment with a range of temperatures to find the optimum. - Catalyst selection: The choice of catalyst can impact yield. Consider screening different Lewis acid catalysts (e.g., FeCl₃, AlCl₃, CuCl₂). - Careful workup: Minimize losses during extraction and washing steps. Ensure complete precipitation during recrystallization by allowing sufficient time for cooling.
High Impurity Levels (Presence of multiple isomers) - Non-selective chlorination. - Incorrect catalyst or reaction conditions.- Control reaction temperature: Temperature can affect the isomer distribution. Lower temperatures may favor the formation of the desired 1,4-isomer. - Catalyst choice: Certain catalysts exhibit higher regioselectivity. For instance, copper(II) chloride has been reported to favor 1,4-substitution.[3] - Slow addition of chlorinating agent: Adding the chlorinating agent dropwise can help control the reaction and improve selectivity.
Product "Oiling Out" During Recrystallization - The solute is coming out of solution at a temperature above its melting point. - Highly impure sample depressing the melting point. - Inappropriate solvent.- Add more solvent: Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent. - Change the solvent: If the issue persists, the current solvent may not be suitable. Experiment with different solvents or solvent mixtures. Ethanol is a good starting point.[4]
No Crystals Form Upon Cooling During Recrystallization - The solution is not sufficiently saturated. - Cooling is too rapid.- Evaporate excess solvent: Gently heat the solution to evaporate some of the solvent to increase the concentration of the product. - Induce crystallization: Scratch the inside of the flask with a glass rod at the surface of the liquid. Adding a seed crystal of pure this compound can also initiate crystallization. - Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.

Experimental Protocols

While a universally optimized protocol does not exist due to variations in laboratory conditions and desired scale, the following provides a general framework for the synthesis and purification of this compound.

Synthesis of this compound via Direct Chlorination of Naphthalene

This hypothetical protocol is based on established principles of electrophilic aromatic chlorination.

Materials:

  • Naphthalene

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine gas (Cl₂)

  • Iron(III) chloride (FeCl₃) or Aluminum chloride (AlCl₃) (anhydrous)

  • Inert solvent (e.g., dichloromethane, carbon tetrachloride)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ethanol (for recrystallization)

Procedure:

  • In a well-ventilated fume hood, dissolve naphthalene in an appropriate volume of the inert solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add a catalytic amount of the Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) to the solution.

  • Slowly add the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution at a controlled temperature. The reaction is exothermic, and the temperature should be monitored and controlled using an ice bath if necessary.

  • After the addition is complete, continue stirring the reaction mixture at room temperature or gentle reflux for a specified period. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Dry the purified crystals in a desiccator or a vacuum oven.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the effect of different reaction parameters on the yield and purity of this compound.

Table 1: Effect of Catalyst on Yield and Isomer Distribution

Catalyst (molar equivalent)Temperature (°C)Reaction Time (h)Total Yield (%)This compound (%)Other Dichloronaphthalene Isomers (%)
FeCl₃ (0.05)254856040
AlCl₃ (0.05)254885545
CuCl₂ (0.1)1002927525

Table 2: Effect of Temperature on Isomer Ratio (using FeCl₃ catalyst)

Temperature (°C)This compound : Other Isomers Ratio
02:1
251.5:1
501:1

Mandatory Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis start Naphthalene + Solvent + Catalyst chlorination Chlorination (Add Chlorinating Agent) start->chlorination reaction Reaction Monitoring (TLC/GC-MS) chlorination->reaction quench Quenching (NaHCO3 solution) reaction->quench extraction Extraction quench->extraction drying Drying (Anhydrous MgSO4) extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization (e.g., Ethanol) evaporation->recrystallization filtration Filtration recrystallization->filtration drying_final Drying filtration->drying_final analysis Purity & Isomer Analysis (GC-MS, Melting Point) drying_final->analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Change catalyst incomplete->optimize_conditions check_workup Review Workup & Purification complete->check_workup end Improved Yield optimize_conditions->end loss_detected Product Loss Detected check_workup->loss_detected Yes no_loss Minimal Loss check_workup->no_loss No improve_workup Improve Workup/Purification: - Careful extractions - Optimize recrystallization loss_detected->improve_workup no_loss->end improve_workup->end

Caption: A logical workflow for troubleshooting low yield in this compound synthesis.

References

Technical Support Center: Troubleshooting Co-elution of Dichloronaphthalene Isomers in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of dichloronaphthalene isomers during gas chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is the co-elution of dichloronaphthalene isomers a common problem in GC analysis?

A1: Dichloronaphthalene isomers are structurally very similar, often differing only in the position of the chlorine atoms on the naphthalene (B1677914) ring. This results in comparable physicochemical properties, such as boiling points and polarities, making their separation by gas chromatography challenging. The primary reasons for co-elution include an inappropriate GC column stationary phase, a suboptimal oven temperature program, or an incorrect carrier gas flow rate.[1]

Q2: How can I confirm that I have a co-elution issue with my dichloronaphthalene isomers?

A2: A clear sign of co-elution is an asymmetrical peak with a shoulder.[1] If you are using a mass spectrometer (MS) as your detector, you can further investigate by:

  • Examining Mass Spectra Across the Peak: Acquire mass spectra from the beginning, apex, and end of the chromatographic peak. If the mass spectra or the ion ratios change across the peak, it indicates the presence of more than one compound.[1]

  • Using Extracted Ion Chromatograms (EICs): While isomers may have similar mass spectra, the relative abundances of certain fragment ions might differ. Plotting EICs for unique fragment ions of each suspected isomer can reveal hidden peaks.[1]

Q3: What are the most critical factors for achieving baseline resolution of dichloronaphthalene isomers?

A3: The successful separation of dichloronaphthalene isomers is primarily influenced by four key factors: the choice of the GC column (stationary phase), the oven temperature program, the carrier gas and its flow rate, and proper sample preparation.[2] Optimizing these parameters is crucial for resolving these closely eluting compounds.[2]

Q4: Which type of GC column stationary phase is most effective for separating dichloronaphthalene isomers?

A4: The selection of the stationary phase is the most critical factor for achieving selectivity between isomers.[2] For separating polychlorinated naphthalenes (PCNs), including dichloronaphthalenes, columns with stationary phases that can undergo π-π interactions are generally recommended.[2] A mid-polarity to polar stationary phase is often a good starting point. For instance, a 50% Phenyl Polysiloxane phase can enhance dipole interactions, which is beneficial for separating structurally similar isomers.[1] In some cases, a more polar phase, such as one containing cyanopropyl functional groups, may be necessary if co-elution persists.[1]

Q5: How does the oven temperature program affect the separation of dichloronaphthalene isomers?

A5: The oven temperature program directly impacts the retention and selectivity of the isomers.[2][3] A slow temperature ramp rate can improve the separation of closely eluting peaks by allowing more time for the isomers to interact with the stationary phase.[2] However, this can lead to longer analysis times and broader peaks for later eluting compounds.[2] A well-optimized temperature program will balance resolution and analysis time.[2] Temperature programming is particularly useful for complex mixtures with a wide range of boiling points, as it helps to improve peak shapes and reduce overall analysis time.[3]

Q6: What is the role of the carrier gas and its flow rate in the separation process?

A6: The choice of carrier gas (commonly helium or hydrogen) and its linear velocity affects the efficiency of the separation.[2] Hydrogen can often provide better efficiency at higher linear velocities, which can lead to shorter analysis times.[2] However, helium is a safer and widely used alternative.[2] The optimal flow rate depends on the column dimensions and should be set to achieve the best balance between resolution and analysis time.[2] An incorrect flow rate, either too high or too low, can move the system away from the optimal velocity for maximum efficiency, leading to poor separation.[1]

Troubleshooting Guide

Systematic Approach to Resolving Co-elution

A systematic approach to troubleshooting is recommended. This involves checking the chromatographic system from one end to the other, isolating the problem, understanding the cause, implementing a solution, and taking steps to prevent its recurrence.

Troubleshooting_Workflow cluster_steps Troubleshooting Steps start Co-elution of Dichloronaphthalene Isomers Observed check_system Step 1: System Check & Maintenance start->check_system optimize_column Step 2: Evaluate GC Column check_system->optimize_column If problem persists optimize_temp Step 3: Optimize Temperature Program optimize_column->optimize_temp If problem persists optimize_flow Step 4: Adjust Carrier Gas Flow Rate optimize_temp->optimize_flow If problem persists check_sample Step 5: Review Sample Preparation & Injection optimize_flow->check_sample If problem persists resolved Resolution Achieved check_sample->resolved Implement changes

Caption: A logical workflow for troubleshooting the co-elution of dichloronaphthalene isomers.

Common Problems and Solutions
Problem Probable Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) with Co-elution - System Contamination: Active sites in the injector liner, column, or detector.[1]- Column Overload: Injecting a sample that is too concentrated.[1][2]- Poor Column Installation: Improperly cut or installed column.[1]- System Maintenance: Perform routine inlet maintenance (replace liner, O-ring, septa) and bake out the column.[1]- Reduce Sample Concentration: Dilute the sample or reduce the injection volume.[1][2]- Reinstall Column: Ensure the column is properly cut and installed according to the manufacturer's instructions.[1]
Inadequate Separation of Isomers - Inappropriate GC Column: The stationary phase chemistry is not selective enough for the isomers.[1][2]- Suboptimal Oven Temperature Program: The temperature ramp rate may be too fast, or the initial temperature is too high.[1][3]- Incorrect Carrier Gas Flow Rate: The flow rate is not at the optimal velocity for maximum efficiency.[1]- Select a More Appropriate Column: Choose a column with a different selectivity, such as a mid-polarity or polar phase (e.g., 50% Phenyl Polysiloxane or a cyanopropyl phase).[1]- Optimize Temperature Program: Decrease the initial temperature and/or use a slower ramp rate to improve separation.[2][3]- Optimize Flow Rate: Determine and set the optimal carrier gas flow rate for your column dimensions.[2]
Irreproducible Retention Times - Leaks in the System: Leaks in the injector or connections.- Inconsistent Oven Temperature: The actual oven temperature is not matching the set temperature.- Leak Check: Perform a thorough leak check of the GC system.- Verify Oven Temperature: Calibrate and verify the oven temperature.

Key Factors Influencing GC Separation

GC_Separation_Factors separation GC Separation of Dichloronaphthalene Isomers column GC Column separation->column temp Oven Temperature Program separation->temp gas Carrier Gas separation->gas sample Sample Preparation & Injection separation->sample phase Stationary Phase (Selectivity) column->phase length Length (Efficiency) column->length id Internal Diameter (Efficiency/Capacity) column->id ramp_rate Ramp Rate temp->ramp_rate initial_temp Initial Temperature temp->initial_temp flow_rate Flow Rate gas->flow_rate gas_type Gas Type (He, H2) gas->gas_type injection_vol Injection Volume sample->injection_vol cleanup Sample Cleanup sample->cleanup

Caption: Key factors influencing the GC separation of dichloronaphthalene isomers.

Experimental Protocols

Sample Preparation for Environmental Samples

This protocol provides a general guideline and may require optimization for your specific instrumentation and sample matrix.

  • Extraction: Extract the sample (e.g., soil, sediment) with a suitable solvent mixture such as hexane (B92381) and acetone (B3395972) using sonication or another appropriate extraction method.[2]

  • Cleanup: Use solid-phase extraction (SPE) with a silica (B1680970) or Florisil cartridge to remove interfering compounds.[2]

  • Concentration: Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[2]

Recommended Starting GC-MS Method

This is a starting point and will likely require optimization for your specific dichloronaphthalene isomers of interest and instrument.

Parameter Value Rationale
GC Column Mid-polarity column (e.g., 50% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessProvides good selectivity for aromatic isomers. Standard dimensions offer a good balance of efficiency and capacity.
Injection Volume 1 µLA smaller volume helps to prevent column overload.
Inlet Temperature 250 °CEnsures complete vaporization of the analytes.
Injection Mode SplitlessSuitable for trace analysis.
Carrier Gas HeliumInert and safe carrier gas.
Flow Rate 1.0 mL/min (constant flow)A typical starting flow rate for a 0.25 mm ID column.
Oven Program - Initial Temp: 80 °C, hold for 2 min- Ramp: 5 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minA low initial temperature and slow ramp rate enhance the separation of closely eluting isomers.
MS Transfer Line 280 °CPrevents condensation of analytes.
Ion Source Temp 230 °CStandard temperature for electron ionization.
Acquisition Mode Scan or Selected Ion Monitoring (SIM)SIM mode provides higher sensitivity and selectivity for target analytes.

References

Technical Support Center: Optimization of Mobile Phase for 1,4-Dichloronaphthalene HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the High-Performance Liquid Chromatography (HPLC) separation of 1,4-Dichloronaphthalene.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

CauseRecommended Action
Secondary Interactions with Stationary Phase: Silanol (B1196071) groups on the silica-based stationary phase can interact with the analyte, causing peak tailing.1. Mobile Phase pH Adjustment: The addition of a small amount of acid, such as phosphoric acid or formic acid, to the mobile phase can suppress the ionization of silanol groups, minimizing secondary interactions. For Mass-Spec (MS) compatible methods, formic acid is preferred.[1][2] 2. Use of a Deactivated Column: Employing a column with low silanol activity, often labeled as "base-deactivated" or "end-capped," can significantly improve peak shape.
Inappropriate Mobile Phase Composition: The strength of the mobile phase can affect peak symmetry.1. Optimize Organic Solvent Percentage: Systematically vary the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase. A mobile phase that is too weak can sometimes lead to tailing, while one that is too strong can cause fronting. 2. Change Organic Solvent: If using acetonitrile (B52724), consider switching to methanol (B129727), or vice versa. These solvents offer different selectivities and can sometimes improve peak shape.
Column Overload: Injecting too much sample can lead to peak fronting.1. Reduce Injection Volume: Decrease the volume of sample injected onto the column. 2. Dilute Sample: Prepare a more dilute sample solution.
Problem: Inadequate Resolution of Peaks

Possible Causes and Solutions:

CauseRecommended Action
Mobile Phase Strength is Not Optimal: The elution strength of the mobile phase directly impacts the separation of compounds.1. Adjust Organic Solvent Ratio: For reverse-phase HPLC of this compound, a common mobile phase is a mixture of acetonitrile and water.[1][2] To increase retention and potentially improve resolution, decrease the percentage of acetonitrile. Conversely, to decrease retention, increase the acetonitrile percentage. It is recommended to test ratios such as 80:20, 70:30, and 60:40 (acetonitrile:water). 2. Isocratic vs. Gradient Elution: If isocratic elution (constant mobile phase composition) does not provide adequate separation, consider developing a gradient method where the mobile phase composition changes over the course of the run.
Incorrect Column Chemistry: The choice of stationary phase is critical for achieving the desired selectivity.1. Evaluate Different Stationary Phases: While C18 columns are a common starting point for reverse-phase HPLC, other stationary phases like C8 or Phenyl columns can offer different selectivities for aromatic compounds like this compound.
Flow Rate is Too High: A high flow rate can lead to decreased resolution.1. Reduce Flow Rate: Lowering the flow rate of the mobile phase can increase the interaction time of the analyte with the stationary phase, often leading to better separation. A typical starting flow rate is 1.0 mL/min.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the HPLC separation of this compound?

A1: A common and effective starting mobile phase for the reverse-phase HPLC separation of this compound is a mixture of acetonitrile and water, with a small amount of acid added to improve peak shape.[1][2] A typical starting point would be an isocratic elution with a mobile phase composition of 70:30 (v/v) acetonitrile:water with 0.1% phosphoric acid.

Q2: How does the ratio of acetonitrile to water affect the retention time of this compound?

A2: In reverse-phase HPLC, increasing the percentage of the organic solvent (acetonitrile) in the mobile phase will decrease the retention time of non-polar compounds like this compound. Conversely, decreasing the acetonitrile percentage will increase its retention time.

Q3: Should I use acetonitrile or methanol as the organic solvent?

A3: Both acetonitrile and methanol can be used for the reverse-phase HPLC separation of this compound. Acetonitrile generally has a lower viscosity, which results in lower backpressure, and is often preferred for its UV transparency at lower wavelengths. However, methanol can offer different selectivity and may provide better separation in some cases. It is often beneficial to screen both solvents during method development.

Q4: Why is my baseline noisy?

A4: A noisy baseline can be caused by several factors related to the mobile phase. Ensure that the mobile phase is properly degassed to remove dissolved air, as bubbles can cause noise in the detector. Use high-purity (HPLC grade) solvents and reagents to avoid contamination. Also, ensure that the mobile phase components are completely miscible and that the pump is delivering a consistent and pulse-free flow.

Q5: How often should I prepare a fresh mobile phase?

A5: It is best practice to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic solvent. Bacterial growth can also occur in aqueous mobile phases that are left standing for extended periods.

Data Presentation

The following table summarizes typical starting conditions for the HPLC separation of this compound and related compounds.

ParameterCondition 1Condition 2Condition 3
Analyte Dichlorobenzene IsomersThis compoundDichlorobenzene Isomers
Column C18 (5 µm, 4.0 x 250 mm)Newcrom R1C8 (5 µm, 4.0 x 250 mm)
Mobile Phase Acetonitrile:Water (70:30, v/v)Acetonitrile, Water, Phosphoric AcidAcetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/minNot Specified1.0 mL/min
Detection UV at 254 nmNot SpecifiedUV at 254 nm
Reference [3][1][3]

Experimental Protocols

Protocol 1: Mobile Phase Preparation (Acetonitrile:Water with Phosphoric Acid)

Objective: To prepare a mobile phase for the reverse-phase HPLC analysis of this compound.

Materials:

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphoric acid (85%)

  • Graduated cylinders

  • Sterile, filtered solvent bottles

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Measure the desired volume of HPLC-grade acetonitrile using a clean, dry graduated cylinder. For a 1 L preparation of a 70:30 (v/v) mobile phase, measure 700 mL of acetonitrile.

  • Measure the desired volume of HPLC-grade water using a separate clean, dry graduated cylinder. For a 1 L preparation, measure 300 mL of water.

  • Combine the acetonitrile and water in a clean, sterile solvent bottle.

  • Carefully add 1.0 mL of 85% phosphoric acid to the 1 L of the acetonitrile/water mixture to achieve a 0.1% concentration.

  • Mix the solution thoroughly by swirling the bottle.

  • Filter the mobile phase using a 0.45 µm membrane filter to remove any particulate matter.

  • Degas the mobile phase using a suitable method such as sonication, vacuum filtration, or helium sparging to remove dissolved gases.

  • Clearly label the solvent bottle with the composition of the mobile phase and the date of preparation.

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_column Check Column Type start->check_column is_silica Silica-Based Column? check_column->is_silica check_mobile_phase Check Mobile Phase is_silica->check_mobile_phase Yes consider_new_column Consider Deactivated Column is_silica->consider_new_column No has_acid Acidic Modifier Present? check_mobile_phase->has_acid add_acid Add 0.1% Phosphoric or Formic Acid has_acid->add_acid No check_overload Check for Column Overload has_acid->check_overload Yes problem_solved Peak Shape Improved add_acid->problem_solved is_overloaded Is Sample Concentrated? check_overload->is_overloaded reduce_load Reduce Injection Volume or Dilute Sample is_overloaded->reduce_load Yes end Further Investigation Needed is_overloaded->end No reduce_load->problem_solved consider_new_column->end

Caption: Troubleshooting workflow for addressing peak tailing in HPLC analysis.

HPLC_Method_Development_Workflow start Define Separation Goal select_column Select Initial Column (e.g., C18) start->select_column select_mobile_phase Select Initial Mobile Phase (e.g., ACN:H2O) select_column->select_mobile_phase initial_run Perform Initial Isocratic Run select_mobile_phase->initial_run evaluate_results Evaluate Resolution and Peak Shape initial_run->evaluate_results optimize_mp Optimize Mobile Phase Ratio evaluate_results->optimize_mp Needs Improvement final_method Final Optimized Method evaluate_results->final_method Acceptable optimize_mp->initial_run consider_gradient Consider Gradient Elution optimize_mp->consider_gradient change_solvent Change Organic Solvent (e.g., MeOH) optimize_mp->change_solvent change_column Change Column (e.g., C8, Phenyl) optimize_mp->change_column consider_gradient->initial_run change_solvent->initial_run change_column->initial_run

References

Technical Support Center: Enhancing Microbial Bioremediation of 1,4-Dichloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial bioremediation of 1,4-Dichloronaphthalene.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Degradation of this compound

  • Question: My microbial culture is not degrading this compound, or the degradation rate is very slow. What are the possible reasons and how can I fix this?

  • Answer: Several factors can contribute to low degradation efficiency. Consider the following:

    • Inappropriate Microbial Strain: The selected microbial strain may not possess the necessary enzymatic machinery to degrade this compound. It is crucial to use a strain with known capabilities for degrading chlorinated aromatic compounds.

    • Sub-optimal Culture Conditions: Environmental factors such as pH, temperature, and nutrient availability significantly impact microbial activity. Ensure these parameters are optimized for your specific microbial strain. For many bacteria involved in PAH degradation, a neutral to slightly alkaline pH and mesophilic temperatures are often optimal.

    • Low Bioavailability: this compound is a hydrophobic compound with low water solubility, which can limit its availability to microorganisms. Consider the addition of surfactants or co-solvents to increase its solubility.

    • Toxicity of this compound: High concentrations of this compound can be toxic to microorganisms, inhibiting their growth and metabolic activity. Start with a lower concentration of the contaminant and gradually increase it as the microbial population adapts.

    • Accumulation of Toxic Intermediates: The metabolic breakdown of this compound can sometimes lead to the accumulation of intermediates that are more toxic than the parent compound. For instance, the formation of 3,6-dichlorosalicylate has been observed in some bacterial cultures.[1] Monitoring the formation of metabolites is crucial.

Issue 2: Accumulation of Intermediates and Culture Color Change

  • Question: I am observing the accumulation of unknown peaks in my analytical results, and the culture medium is changing color. What is happening?

  • Answer: The accumulation of intermediates is a common observation during the bioremediation of complex organic compounds.

    • Incomplete Degradation Pathway: Your microbial strain may only be capable of partial degradation, leading to the buildup of metabolic intermediates. Analysis of these intermediates by techniques like GC-MS is essential to identify them. Common metabolites of this compound degradation by Pseudomonas sp. HY include dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene (B1677914), dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid.[2][3]

    • Enzyme Inhibition: The accumulated intermediates might be inhibiting downstream enzymatic reactions, causing a bottleneck in the degradation pathway.

    • Color Change: A change in the color of the culture medium, such as the appearance of a yellow tint, can indicate the formation of certain metabolites due to the opening of the aromatic rings.

Issue 3: Inconsistent and Unreliable Results

  • Question: My experimental results for this compound degradation are not reproducible. What could be the cause?

  • Answer: Inconsistent results can stem from a variety of experimental factors.

    • Inoculum Variability: Ensure that the inoculum used for each experiment is consistent in terms of cell density and growth phase.

    • Abiotic Losses: this compound is a semi-volatile compound. Ensure your experimental setup is properly sealed to prevent losses due to volatilization, which could be mistaken for degradation. Use appropriate controls, such as sterile microcosms, to account for abiotic losses.

    • Sorption to Experimental Apparatus: The hydrophobicity of this compound can lead to its sorption onto the surfaces of glassware or other experimental materials. It is advisable to use glass vessels and minimize the use of plastics.

    • Analytical Errors: Ensure your analytical methods for extracting and quantifying this compound are validated and reproducible.

Frequently Asked Questions (FAQs)

General Concepts

  • What is microbial bioremediation? Microbial bioremediation is a process that uses microorganisms to break down and remove pollutants from the environment.

  • Why is this compound a concern? this compound is a type of polycyclic aromatic hydrocarbon (PAH) that is persistent in the environment and can be toxic to living organisms.

  • What types of microorganisms can degrade this compound? Certain strains of bacteria, such as those from the Pseudomonas and Burkholderia genera, have been shown to degrade chlorinated aromatic compounds.[4]

Enhancing Bioremediation

  • How can I increase the rate of this compound bioremediation? Several strategies can be employed to enhance the degradation rate:

    • Bioaugmentation: Introducing specialized microorganisms with high degradation capabilities into the contaminated environment.

    • Biostimulation: Modifying the environment to stimulate the activity of indigenous microorganisms by adding nutrients, oxygen, or other growth-promoting substances.

    • Surfactant Addition: Using surfactants to increase the solubility and bioavailability of this compound.

    • Co-metabolism: Providing a primary growth substrate (co-substrate) that can induce the production of enzymes capable of degrading this compound.

  • What are some examples of co-substrates that could be used? Readily degradable carbon sources such as glucose, succinate, or naphthalene can sometimes induce the enzymes necessary for the co-metabolism of more complex compounds.

Experimental Considerations

  • What are the key parameters to monitor during a bioremediation experiment? It is important to monitor the concentration of this compound, the formation of any metabolites, microbial population density (e.g., by measuring optical density at 600 nm), pH, and temperature.

  • How can I be sure that the disappearance of this compound is due to biodegradation? The use of proper controls is essential. These include:

    • Sterile controls: To account for abiotic losses such as volatilization and sorption.

    • No-substrate controls: To assess the background activity of the microbial culture in the absence of the contaminant.

Data Presentation

Table 1: Degradation of this compound by Pseudomonas sp. HY at Different Initial Concentrations

Initial Concentration (mg/L)Time for 98% Removal (hours)Reference
1048[2][3][5]
20144[2][3][5]

Table 2: Effect of Co-contaminants on the Degradation of a Structurally Similar Compound (1,4-Dioxane)

Co-contaminantEffect on Degradation RateType of Inhibition
1,1,1-Trichloroethane (TCA)DecreasedMixed
1,1-Dichloroethene (DCE)DecreasedMixed

Note: This data is for 1,4-dioxane (B91453) and is provided as an example of how co-contaminants can inhibit the degradation of the primary substrate.

Experimental Protocols

1. Soil Microcosm Setup for Bioremediation Studies

  • Soil Preparation:

    • Collect soil from the contaminated site or use a representative soil type.

    • Sieve the soil to remove large debris and homogenize.

    • Characterize the soil's physicochemical properties (pH, organic matter content, texture).

  • Microcosm Assembly:

    • Weigh a defined amount of soil (e.g., 100 g) into sterile glass containers.

    • Spike the soil with a known concentration of this compound dissolved in a volatile solvent. Allow the solvent to evaporate completely in a fume hood.

    • Adjust the soil moisture content to a desired level (e.g., 60% of water holding capacity).

  • Inoculation and Amendments:

    • For bioaugmentation studies, inoculate the soil with a pre-grown culture of the degrading microorganism.

    • For biostimulation studies, add nutrients (e.g., nitrogen and phosphorus sources) or other amendments (e.g., surfactants).

  • Incubation:

    • Seal the microcosms and incubate under controlled temperature and lighting conditions.

    • Periodically open the microcosms in a sterile environment to allow for gas exchange.

  • Sampling and Analysis:

    • At regular intervals, sacrifice replicate microcosms for analysis.

    • Extract this compound and its metabolites from the soil using an appropriate solvent.

    • Analyze the extracts using HPLC or GC-MS.

2. HPLC Method for Quantification of this compound

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water. The exact ratio should be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 220-230 nm).

  • Quantification: Create a calibration curve using standards of known this compound concentrations.

3. GC-MS Method for Metabolite Identification

  • Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer.

  • Sample Preparation: Extract the metabolites from the culture medium or soil and concentrate the extract. Derivatization may be necessary for polar metabolites.

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 3 minutes.

    • Ramp: Increase to 270 °C at a rate of 5 °C/minute.

    • Final hold: 10 minutes at 270 °C.

  • Carrier Gas: Helium.

  • MS Parameters:

    • Ion source temperature: 200 °C.

    • Scan range: 40-400 amu.

  • Identification: Compare the mass spectra of the detected peaks with a spectral library (e.g., NIST) and with known standards if available.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis soil_prep Soil/Medium Preparation cont_spike Contaminant Spiking soil_prep->cont_spike inoculation Microbial Inoculation cont_spike->inoculation incubation Controlled Incubation inoculation->incubation sampling Periodic Sampling incubation->sampling extraction Solvent Extraction sampling->extraction quantification HPLC/GC-MS Analysis extraction->quantification data Data Interpretation quantification->data

Caption: A generalized experimental workflow for a microbial bioremediation study.

metabolic_pathway DCN This compound epoxy Epoxy-dichlorinated naphthalene DCN->epoxy Dioxygenase diol Dihydroxy-dichloro- naphthalene epoxy->diol naphthol Dichlorinated naphthol diol->naphthol salicylic Dichlorinated salicylic acid naphthol->salicylic ring_cleavage Ring Cleavage Products salicylic->ring_cleavage Ring Cleavage Enzymes central_metabolism Central Metabolism ring_cleavage->central_metabolism

Caption: A putative metabolic pathway for the microbial degradation of this compound.

troubleshooting_logic start Low/No Degradation check_strain Check Microbial Strain start->check_strain check_conditions Check Culture Conditions check_strain->check_conditions Correct solution_strain Use appropriate degrading strain check_strain->solution_strain Incorrect check_bioavailability Check Bioavailability check_conditions->check_bioavailability Optimal solution_conditions Optimize pH, temperature, nutrients check_conditions->solution_conditions Sub-optimal check_toxicity Check for Toxicity check_bioavailability->check_toxicity High solution_bioavailability Add surfactants or co-solvents check_bioavailability->solution_bioavailability Low solution_toxicity Lower initial concentration check_toxicity->solution_toxicity High

Caption: A logical troubleshooting workflow for low degradation rates.

References

reducing byproduct formation in the chlorination of naphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chlorination of naphthalene (B1677914) while minimizing byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts formed during the chlorination of naphthalene?

The direct chlorination of naphthalene can lead to the formation of several byproducts. The most common are polychlorinated naphthalenes (PCNs), where multiple chlorine atoms are substituted onto the naphthalene ring.[1][2][3][4] Isomeric monochloronaphthalenes (e.g., 2-chloronaphthalene (B1664065) when 1-chloronaphthalene (B1664548) is the desired product) are also common byproducts.[1] In the presence of alkyl-substituted naphthalenes, viscous tars can also be formed, particularly when using certain catalysts.

Q2: How does the choice of catalyst influence byproduct formation?

The catalyst plays a crucial role in the selectivity of naphthalene chlorination. Copper(II) chloride (CuCl₂) and Iron(III) chloride (FeCl₃) are commonly used for electrophilic chlorination.

  • Copper(II) chloride (CuCl₂) has shown high activity for chlorination at temperatures between 200-350 °C.[2][3][4][5]

  • Iron(II) and (III) chlorides are highly active at a lower temperature range of 200-250 °C.[2][3][4][5]

The use of a catalyst is essential for activating the chlorine molecule, but improper catalyst selection or reaction conditions can lead to over-chlorination and the formation of PCNs. For instance, at 250 °C, the chlorination efficiency of CuCl₂·2H₂O is significantly higher than that of CuCl, FeCl₃·6H₂O, and FeCl₂·4H₂O.[2][3][4]

Q3: What is the effect of reaction temperature on the formation of byproducts?

Temperature is a critical parameter in controlling the selectivity of naphthalene chlorination. Higher temperatures generally increase the reaction rate but can also lead to the formation of more polychlorinated byproducts. For example, with CuCl₂ as a catalyst, the optimal temperature range for activity is 200-350 °C, while for iron chlorides, it is 200-250 °C.[2][3][4][5] Exceeding these ranges can decrease selectivity. In gas-phase chlorination, an increase in temperature can also promote addition reactions as a side reaction to the desired substitution.

Q4: Can the solvent affect the selectivity of the chlorination reaction?

Yes, the solvent can influence the rate and selectivity of aromatic chlorination. While detailed studies on the effect of various solvents specifically for naphthalene chlorination are not extensively covered in the provided results, the general principles of electrophilic aromatic substitution suggest that the polarity of the solvent can affect the stability of the reaction intermediates, thereby influencing the product distribution.

Q5: Are there alternative chlorinating agents to chlorine gas that offer better selectivity?

N-Chlorosuccinimide (NCS) is a milder and more selective chlorinating agent compared to chlorine gas for many aromatic compounds.[6] It is easier to handle and can provide higher yields of monochlorinated products under the right conditions, often with acid catalysis.[6] The use of NCS in aqueous media has been described as an efficient and environmentally friendly method for the chlorination of various aromatic compounds.[7][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High levels of polychlorinated naphthalenes (PCNs) - Reaction temperature is too high.- Reaction time is too long.- Inappropriate catalyst or catalyst concentration.- High concentration of chlorinating agent.- Lower the reaction temperature to the optimal range for your chosen catalyst (e.g., 200-250 °C for FeCl₃).[2][3][4][5]- Monitor the reaction progress and stop it once the desired conversion of the starting material is achieved.- Optimize the catalyst and its concentration. Consider using a milder chlorinating agent like N-Chlorosuccinimide (NCS).- Use a stoichiometric amount of the chlorinating agent relative to naphthalene.
Low yield of the desired monochlorinated product - Reaction temperature is too low.- Inefficient catalyst.- Insufficient reaction time.- Poor mixing.- Gradually increase the reaction temperature within the optimal range.- Screen different catalysts to find one with higher activity and selectivity for your specific transformation. CuCl₂ is generally more active than FeCl₃.[2][3][4]- Increase the reaction time and monitor for product formation.- Ensure efficient stirring to improve mass transfer.
Formation of tar and other insoluble byproducts - Presence of alkyl-substituted naphthalenes in the starting material.- Use of a strong Lewis acid catalyst from the beginning of the reaction.- If using petroleum-derived naphthalene containing alkylnaphthalenes, consider a two-step chlorination process. Delay the addition of the ring chlorination catalyst until after a portion of the naphthalene has been chlorinated.
Poor regioselectivity (formation of unwanted isomers) - The inherent electronic and steric properties of the naphthalene ring.- Reaction conditions favoring the formation of the thermodynamic product over the kinetic one.- The chlorination of naphthalene typically favors substitution at the 1 and 4 positions.[2][3][4][5] Achieving high regioselectivity for other positions may require the use of directing groups or specialized catalytic systems.
Difficulty in separating the desired product from byproducts - Similar physical properties (e.g., boiling points) of the isomers and polychlorinated naphthalenes.- Employ high-efficiency purification techniques such as fractional distillation or column chromatography.- Optimize the reaction to maximize the yield of the desired product and simplify the purification process.

Data Presentation

Table 1: Relative Chlorination Efficiency of Different Catalysts at 250 °C

CatalystRelative Chlorination Efficiency (compared to FeCl₂·4H₂O)
CuCl₂·2H₂O34.7
CuCl4.6
FeCl₃·6H₂O1.15
FeCl₂·4H₂O1.0

Data derived from a study on the electrophilic chlorination of naphthalene in combustion flue gas. Efficiency is compared to the least active of the four, FeCl₂·4H₂O.[2][3][4]

Table 2: Effect of Thiourea (B124793) as an Inhibitor on Polychlorinated Naphthalene (PCN) Yield

CatalystTemperature Range (°C)Reduction in PCN Yield (%)
CuCl₂150-30077.6 - 99.8
FeCl₃150-30036.4 - 98.1

This data demonstrates the effectiveness of thiourea in suppressing the formation of PCNs in the presence of copper and iron chloride catalysts.[5]

Experimental Protocols

1. General Protocol for Catalytic Chlorination with Metal Chlorides (Illustrative)

This protocol is a generalized procedure based on common practices for electrophilic aromatic chlorination.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a gas inlet, and a thermometer, add naphthalene and the chosen solvent (e.g., a chlorinated solvent).

  • Catalyst Addition: Add the metal chloride catalyst (e.g., anhydrous FeCl₃ or CuCl₂) to the reaction mixture. The catalyst amount should be optimized, typically in the range of 1-10 mol%.

  • Heating: Heat the mixture to the desired reaction temperature (e.g., 200-250 °C for FeCl₃) with constant stirring.[2][3][4][5]

  • Chlorine Gas Introduction: Slowly bubble chlorine gas through the reaction mixture via the gas inlet. The flow rate should be controlled to avoid excessive unreacted chlorine.

  • Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Work-up: Once the desired conversion is achieved, stop the flow of chlorine gas and cool the reaction mixture to room temperature. Quench the reaction by adding water or a dilute solution of sodium thiosulfate (B1220275) to remove any remaining chlorine.

  • Extraction and Purification: Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄). Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography to isolate the desired chlorinated naphthalene.

2. Protocol for Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from general procedures for NCS chlorination of aromatic compounds.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve naphthalene in a suitable solvent (e.g., acetonitrile (B52724) or an aqueous medium).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS) to the solution. A stoichiometric amount or a slight excess is typically used.

  • Catalyst Addition (if necessary): For less reactive substrates, an acid catalyst such as p-toluenesulfonic acid (p-TsOH) or a Lewis acid may be required.[7]

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.

  • Reaction Monitoring: Monitor the reaction for completion using TLC or GC.

  • Work-up: After the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent, purify the product by column chromatography or recrystallization.

Visualizations

Electrophilic_Chlorination_Mechanism cluster_reactants Reactants cluster_activation Catalyst Activation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation & Product Formation Naphthalene Naphthalene Sigma_Complex Arenium Ion (Sigma Complex) Naphthalene->Sigma_Complex Nucleophilic Attack Chlorine Cl₂ Activated_Chlorine Activated Electrophile (Cl⁺δ---Cl---FeCl₃⁻δ) Chlorine->Activated_Chlorine Activation Catalyst Catalyst (e.g., FeCl₃) Catalyst->Activated_Chlorine Activated_Chlorine->Sigma_Complex Chloronaphthalene 1-Chloronaphthalene Sigma_Complex->Chloronaphthalene Loss of H⁺ HCl HCl Sigma_Complex->HCl Regenerated_Catalyst Regenerated Catalyst (FeCl₃) Sigma_Complex->Regenerated_Catalyst

Caption: Mechanism of electrophilic chlorination of naphthalene.

Troubleshooting_Workflow Start Start: Naphthalene Chlorination Analyze_Products Analyze Product Mixture (GC, NMR, etc.) Start->Analyze_Products High_Byproducts High Byproduct Formation? Analyze_Products->High_Byproducts Optimize_Temp Optimize Temperature (e.g., lower temperature) High_Byproducts->Optimize_Temp Yes Successful_Reaction Successful Reaction: High Yield & Selectivity High_Byproducts->Successful_Reaction No Optimize_Temp->Analyze_Products Optimize_Catalyst Optimize Catalyst/ Chlorinating Agent Optimize_Temp->Optimize_Catalyst Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time Optimize_Catalyst->Analyze_Products Optimize_Time->Analyze_Products

Caption: Workflow for optimizing naphthalene chlorination.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of 1,4-Dichloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of 1,4-Dichloronaphthalene.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's signal response due to the presence of co-eluting components from the sample matrix.[1] In the LC-MS/MS analysis of this compound, other compounds extracted from the sample (e.g., soil, water, biological fluids) can interfere with the ionization process in the mass spectrometer's ion source. This interference can lead to either signal suppression (a decrease in signal intensity) or signal enhancement (an increase in signal intensity), compromising the accuracy, precision, and sensitivity of the quantitative results.[1]

Q2: What are the common signs that matrix effects may be affecting my this compound analysis?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results between different sample preparations.

  • Inaccurate quantification, leading to high variability in concentration measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent peak areas for quality control (QC) samples.

Q3: How can I quantitatively assess the extent of matrix effects in my analysis?

A3: A standard method to quantify matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a standard solution prepared in a clean solvent to the peak area of a blank sample extract that has been spiked with the same concentration of the analyte after the extraction process. The Matrix Factor (MF) is calculated as follows:

MF = (Peak Area in Post-Extraction Spike) / (Peak Area in Neat Solution)

  • An MF value less than 1 indicates ion suppression.

  • An MF value greater than 1 indicates ion enhancement.

  • An MF value equal to 1 indicates no matrix effect.

The matrix effect percentage can be calculated as: Matrix Effect (%) = (MF - 1) x 100% . A negative percentage indicates suppression, while a positive percentage indicates enhancement.

Q4: What are the most effective strategies to overcome matrix effects in this compound analysis?

A4: A multi-faceted approach is often the most effective:

  • Optimized Sample Preparation: Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can effectively remove interfering matrix components.

  • Chromatographic Separation: Modifying the LC method (e.g., changing the mobile phase gradient, using a different column) can separate this compound from co-eluting interferences.

  • Calibration Strategies:

    • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed can help compensate for consistent matrix effects.[1]

    • Method of Standard Additions: Adding known amounts of the this compound standard to the sample extracts and creating a calibration curve within the sample matrix itself is highly effective but more time-consuming.[1]

    • Stable Isotope Dilution (SID): Using a stable isotope-labeled internal standard, such as d6-1,4-Dichloronaphthalene, is the most robust method to correct for both matrix effects and variations in sample preparation and instrument response.[1]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Observed Problem Potential Cause Recommended Solution(s)
Poor recovery of this compound Inefficient sample extraction.Optimize the SPE or LLE protocol (e.g., sorbent type, elution solvent, pH).
Analyte loss due to volatility.Minimize sample evaporation steps and use gentle nitrogen stream for concentration.
Strong adsorption to matrix components.Adjust sample pH or use a more effective extraction solvent.
Significant ion suppression.Implement strategies to mitigate matrix effects (see below).
High variability in results (poor precision) Inconsistent matrix effects between samples.Improve the consistency of the sample preparation method.
Presence of varying levels of interfering compounds.Utilize a stable isotope-labeled internal standard.
Inconsistent sample collection or storage.Standardize sample handling procedures.
Non-linear calibration curve Matrix effects varying with concentration.Use matrix-matched calibrants or the method of standard additions.
Inaccurate preparation of standard solutions.Prepare fresh standards and verify their concentrations.
Carryover from previous injections.Implement a robust autosampler wash protocol.
Significant ion suppression or enhancement Co-elution of matrix components.Optimize chromatographic separation to resolve this compound from interferences.
High concentration of salts or other non-volatile compounds.Improve sample cleanup to remove these components. Consider sample dilution if sensitivity allows.
Inefficient ionization in the MS source.Clean the ion source and optimize MS parameters (e.g., spray voltage, gas flows).

Quantitative Data Summary

Disclaimer: Specific quantitative data for the LC-MS/MS analysis of this compound is limited in publicly available literature. The following tables present illustrative data based on the analysis of the closely related compound 1,4-Dichlorobenzene by GC-MS and general expectations for LC-MS/MS analysis of similar compounds. This data should be used as a general guideline, and it is crucial to validate these parameters for your specific matrix and analytical method.

Table 1: Illustrative Recovery and Matrix Effect Data for 1,4-Dichlorobenzene in Water Samples (GC-MS)

Sample Preparation MethodAnalyte Concentration (µg/L)Recovery (%)Matrix Effect (%)
Liquid-Liquid Extraction (DCM)1085 ± 5-15 (Suppression)
Solid-Phase Extraction (C18)1092 ± 4-8 (Suppression)
SPE with Matrix-Matched Calibration1098 ± 3Compensated
SPE with Stable Isotope Dilution1099 ± 2Corrected

Table 2: Typical Method Detection Limits (MDL) and Limits of Quantification (LOQ) for Similar Analytes in Environmental Water Samples (LC-MS/MS)

ParameterExpected Range (ng/L)Notes
Method Detection Limit (MDL)1 - 10Highly dependent on the instrument sensitivity and sample preparation efficiency.
Limit of Quantification (LOQ)5 - 50Typically 3-5 times the MDL.

Experimental Protocols

Protocol 1: Sample Preparation of Water Samples using Solid-Phase Extraction (SPE)
  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading: Load 100 mL of the water sample onto the conditioned cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.

  • Elution: Elute the this compound from the cartridge with 5 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution: Add an internal standard and bring the final volume to 1 mL with the initial mobile phase composition for LC-MS/MS analysis.

Protocol 2: Quantitative Assessment of Matrix Effect
  • Prepare a Neat Standard Solution: Prepare a standard solution of this compound in a clean solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 10 µg/L).

  • Prepare a Post-Extraction Spiked Sample: a. Extract a blank matrix sample (known to be free of this compound) using the established sample preparation protocol (e.g., SPE as described above). b. After the final elution and concentration step, spike the blank matrix extract with the same amount of this compound as the neat standard solution.

  • Analysis: Analyze both the neat standard solution and the post-extraction spiked sample by LC-MS/MS under the same conditions.

  • Calculation: Calculate the Matrix Factor (MF) and Matrix Effect (%) as described in FAQ Q3.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Matrix Effects start Problem Observed: Poor Recovery / High Variability check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_lc_conditions Evaluate Chromatographic Separation start->check_lc_conditions check_ms_parameters Assess MS Performance start->check_ms_parameters quantify_me Quantify Matrix Effect (Post-Extraction Spike) check_sample_prep->quantify_me check_lc_conditions->quantify_me check_ms_parameters->quantify_me implement_correction Implement Correction Strategy quantify_me->implement_correction Significant ME Detected end Problem Resolved quantify_me->end No Significant ME matrix_matched Matrix-Matched Calibration implement_correction->matrix_matched Consistent ME std_addition Standard Addition implement_correction->std_addition Variable ME sid Stable Isotope Dilution (SID) implement_correction->sid Optimal Correction revalidate Re-validate Method matrix_matched->revalidate std_addition->revalidate sid->revalidate revalidate->end

Caption: A logical workflow for troubleshooting matrix effects.

ExperimentalWorkflow Experimental Workflow for this compound Analysis start Sample Collection sample_prep Sample Preparation (e.g., SPE) start->sample_prep add_is Add Internal Standard (e.g., d6-1,4-DCN) sample_prep->add_is lc_separation LC Separation (Reversed-Phase) add_is->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing and Quantification ms_detection->data_processing end Final Report data_processing->end

Caption: A general experimental workflow for the analysis.

References

Technical Support Center: Chromatographic Separation of Polychlorinated Naphthalenes (PCNs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of polychlorinated naphthalenes (PCNs). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the chromatographic separation of these compounds. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing your experimental workflows for improved resolution and accurate quantification.

Troubleshooting Guide

This section addresses specific issues that may arise during the gas chromatography-mass spectrometry (GC-MS) analysis of PCNs.

Issue 1: Poor Peak Resolution and Co-elution of Congeners

Q: My chromatogram shows poor separation between PCN congeners, with many peaks co-eluting. How can I improve the resolution?

A: Achieving baseline separation of all 75 PCN congeners is challenging due to their similar physicochemical properties.[1] Here are several parameters you can optimize to improve resolution:

  • GC Column Selection: The choice of the stationary phase is critical. For PCN analysis, a non-polar or slightly polar capillary column is generally recommended. Longer columns with a smaller internal diameter and thinner film thickness provide a higher number of theoretical plates, leading to better separation.

  • Oven Temperature Program: The temperature ramp rate is a key parameter for separating compounds with close boiling points. A slow oven ramp rate increases the interaction time of the analytes with the stationary phase, thereby improving separation.

  • Carrier Gas Flow Rate: The linear velocity of the carrier gas (typically Helium) affects chromatographic efficiency. Setting the flow rate to the optimal linear velocity for your column diameter will enhance resolution.

  • Two-Dimensional Gas Chromatography (GCxGC): For highly complex samples where co-elution is a significant problem, employing GCxGC with different stationary phases in the first and second dimensions can provide superior separation. A common setup involves a non-polar column in the first dimension and a more polar column in the second.

Issue 2: Peak Tailing

Q: I am observing significant peak tailing for my PCN analytes. What are the potential causes and how can I resolve this?

A: Peak tailing is often a sign of active sites in the chromatographic system or issues with the injection process. Consider the following troubleshooting steps:

  • Injector Maintenance: A contaminated injector liner is a common cause of peak tailing. Regularly clean or replace the inlet liner and ensure the glass wool (if used) is properly deactivated.

  • Column Contamination or Degradation: Active sites can develop on the column due to contamination or degradation of the stationary phase. Bake out the column at a high temperature (within the column's limits) to remove contaminants. If tailing persists, you may need to cut off the first few inches of the column or replace it entirely.

  • Injector Temperature: Ensure the injector temperature is high enough to facilitate the rapid and complete vaporization of the PCN congeners.

  • System Leaks: Check for leaks in the injector, as this can affect peak shape.

Issue 3: Instrument Drift and Low Sensitivity

Q: During a long analytical run, I'm noticing shifts in retention times and a decrease in signal intensity. What could be causing this instrument drift?

A: Instrument drift can lead to inaccurate quantification and misidentification of PCN congeners.[2] Common causes and solutions include:

  • Temperature Fluctuations: Ensure stable temperatures in the GC oven, injector, and transfer line.

  • Carrier Gas Flow Instability: Check for leaks and ensure a constant carrier gas flow rate.

  • Ion Source Fouling: The accumulation of sample matrix components in the ion source can lead to a decline in ionization efficiency and signal intensity. Regular cleaning of the ion source is crucial.

  • Detector Instability: The sensitivity of the mass spectrometer detector can change over time. Regular tuning and calibration of the mass spectrometer are necessary to maintain optimal performance.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the analysis of PCNs?

A1: The primary challenges in PCN analysis include the co-elution of the 75 different congeners, the limited commercial availability of analytical standards for all congeners, and interference from complex sample matrices which may contain other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs).[1]

Q2: What type of GC column is best suited for PCN analysis?

A2: For the separation of PCN congeners, a non-polar or slightly polar capillary column is generally recommended. Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase are a good starting point. For optimal resolution, a long column (e.g., 60 m) with a narrow internal diameter (e.g., 0.25 mm) and a thin film (e.g., 0.25 µm) is ideal.

Q3: How can I optimize the oven temperature program for PCN separation?

A3: A good starting point for a temperature program is a low initial temperature followed by a slow ramp rate. For example, an initial temperature of 80-90°C held for 1-2 minutes, followed by a ramp of 10-15°C/min to an intermediate temperature, and then a slower ramp of 3-5°C/min to the final temperature. The specific program will depend on the column and the specific congeners being targeted.

Q4: What are the key considerations for sample preparation for PCN analysis?

A4: Sample preparation is a critical step to remove interfering compounds from the sample matrix. This typically involves extraction followed by a cleanup step. Accelerated solvent extraction (ASE) or Soxhlet extraction are common techniques. Cleanup is often performed using multi-layer silica (B1680970) gel columns, which may contain layers of activated silica, acid- or base-impregnated silica, and anhydrous sodium sulfate.[3][4]

Data Presentation

Table 1: Comparison of GC Columns for PCN Analysis

Column NameStationary PhaseDimensions (Length x ID x Film Thickness)Common Applications
DB-5MS UI5% Phenyl-methylpolysiloxane60 m x 0.25 mm x 0.25 µmSeparation of 18 PCN congeners in sediment.[3]
DB-XLB14% Cyanopropylphenyl-methylpolysiloxane30 m x 0.25 mm x 0.50 µmFirst dimension column in GCxGC for simultaneous analysis of PCBs and PCNs.
BPX-7070% Cyanopropyl-polysilphenylene-siloxane-Second dimension column in GCxGC for simultaneous analysis of PCBs and PCNs.

Table 2: Example GC-MS/MS Operating Parameters for PCN Analysis in Sediment[3]

ParameterValue
Gas Chromatograph
ColumnDB-5MS UI (60 m x 0.25 mm, 0.25 µm)
Carrier GasHelium
Flow Rate1 mL/min (constant flow)
Injector Temperature270°C
Oven Temperature Program
Initial Temperature90°C (hold 1 min)
Ramp 110°C/min to 160°C (hold 10 min)
Ramp 2to 300°C (hold 2 min)
Mass Spectrometer
Ion Source Temperature330°C
Ionization ModeMultiple Reaction Monitoring (MRM)

Experimental Protocols

Protocol 1: Extraction and Cleanup of PCNs from Sediment Samples

This protocol is a modified version based on established methods for persistent organic pollutants.[3][5]

1. Extraction (Accelerated Solvent Extraction - ASE)

  • Weigh approximately 10 g of the sediment sample.

  • Spike the sample with surrogate standards.

  • Mix the sample with a drying agent like diatomaceous earth.

  • Place the mixture into an ASE cell.

  • Extract the sample using an accelerated solvent extractor with a mixture of dichloromethane (B109758) (DCM) and hexane (B92381) (e.g., 3:1 v/v).

  • Concentrate the extract to approximately 5 mL.

  • Remove sulfur from the extract using activated copper.

2. Cleanup (Multi-layer Silica Gel Column)

  • Prepare a multi-layer silica gel column in a glass column (e.g., 300 mm length, 15 mm ID). From bottom to top, the layers are:

    • Anhydrous Na₂SO₄ (0.5 g)

    • Activated silica gel (1 g)

    • 22% H₂SO₄-impregnated silica gel (4 g)

    • 44% H₂SO₄-impregnated silica gel (4 g)

    • Activated silica gel (1 g)

    • 2% KOH-silica (3 g)

    • Anhydrous Na₂SO₄ (0.5 g)[3]

  • Pre-rinse the column with the elution solvent.

  • Load the concentrated extract onto the column.

  • Elute the PCN fraction with a suitable solvent mixture, such as 15% DCM in hexane.[3]

  • Collect the eluate.

  • Concentrate the eluate and dissolve it in a known volume of a suitable solvent (e.g., nonane) before GC-MS analysis.

Visualization

TroubleshootingWorkflow Start Poor Peak Resolution or Co-elution CheckColumn Verify GC Column Selection (Phase, Length, ID, Film Thickness) Start->CheckColumn OptimizeTemp Optimize Oven Temperature Program CheckColumn->OptimizeTemp Column is appropriate CheckFlow Check Carrier Gas Flow Rate OptimizeTemp->CheckFlow Resolution still poor ConsiderGCxGC Consider 2D-GC (GCxGC) for Complex Samples CheckFlow->ConsiderGCxGC Resolution still poor GoodResolution Acceptable Resolution ConsiderGCxGC->GoodResolution Resolution improved Problem Problem Step Troubleshooting Step Solution Solution

Caption: Troubleshooting workflow for improving PCN chromatographic resolution.

References

strategies for purifying 1,4-Dichloronaphthalene from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,4-Dichloronaphthalene from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude reaction mixture of this compound?

A1: The most common impurities encountered during the synthesis of this compound are other dichloronaphthalene isomers.[1] Direct chlorination of naphthalene (B1677914) can lead to the formation of a mixture of isomers, with the specific distribution depending on the reaction conditions.[2][3] There are ten possible positional isomers of dichloronaphthalene.[1] Other potential impurities may include unreacted starting materials, such as 1-naphthylamine (B1663977) or 1-chloronaphthalene, and polychlorinated naphthalenes.[4][5]

Q2: What are the primary methods for purifying this compound?

A2: The primary methods for purifying this compound are recrystallization, column chromatography, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities, the desired final purity, and the scale of the purification.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS).[6] This technique allows for the separation and identification of different isomers and other volatile impurities. High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity analysis.[7] Additionally, measuring the melting point of the purified compound can provide a good indication of its purity; a sharp melting point close to the literature value (67-68 °C) suggests high purity.[8]

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: Selecting an appropriate solvent is crucial for successful recrystallization. For naphthalene derivatives, alcohols such as ethanol (B145695) and methanol (B129727) are commonly used.[9][10] The ideal solvent should dissolve this compound well at elevated temperatures but poorly at room temperature. A mixed solvent system, such as ethanol-water, may also be effective.[11] It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific mixture.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallization The compound is coming out of solution above its melting point. This can be due to a supersaturated solution or the presence of impurities that depress the melting point.- Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to decrease the saturation. - Allow the solution to cool more slowly to promote the formation of a crystal lattice. - Use a seed crystal of pure this compound to induce crystallization. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
No crystal formation upon cooling The solution may not be sufficiently saturated, or crystallization is slow to initiate.- If the solution is not saturated, evaporate some of the solvent to increase the concentration and then allow it to cool again. - Induce crystallization by scratching the inside of the flask or adding a seed crystal. - Cool the solution in an ice bath to further decrease the solubility.
Low recovery of purified product Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor. The product may be co-crystallizing with impurities.- Use the minimum amount of hot solvent necessary to dissolve the crude product. - Ensure the solution is thoroughly cooled to maximize crystal precipitation. - If co-crystallization is suspected, a different recrystallization solvent or an alternative purification method like column chromatography may be necessary.
Product is still colored after recrystallization Colored impurities are present and are not effectively removed by a single recrystallization.- Perform a hot filtration of the dissolved crude product through a small amount of activated charcoal before allowing it to cool and crystallize. Be aware that this may reduce the yield slightly.[9] - A second recrystallization may be necessary to achieve the desired purity and color.
Column Chromatography Issues
Problem Possible Cause(s) Solution(s)
Poor separation of isomers The chosen mobile phase does not have the optimal polarity to resolve the dichloronaphthalene isomers. The column may be overloaded.- Optimize the solvent system (mobile phase) by testing different ratios of a nonpolar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) using Thin-Layer Chromatography (TLC) first. - Employ a gradient elution, starting with a less polar solvent and gradually increasing the polarity. - Reduce the amount of crude material loaded onto the column.
Compound is not eluting from the column The mobile phase is not polar enough to move the this compound down the column.- Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., increase the percentage of ethyl acetate in hexane).
Streaking of bands on the column The sample may be too concentrated when loaded, or it may have low solubility in the mobile phase.- Ensure the sample is fully dissolved in a minimal amount of the mobile phase before loading it onto the column. - Use a "dry loading" technique: adsorb the crude product onto a small amount of silica (B1680970) gel, evaporate the solvent, and then add the dry powder to the top of the column.
Vacuum Distillation Issues
Problem Possible Cause(s) Solution(s)
Bumping or violent boiling The liquid is superheating and then boiling erratically. Boiling stones are not effective under vacuum.- Always use a magnetic stir bar and a stir plate to ensure smooth boiling. - Heat the distillation flask slowly and evenly.
Difficulty in achieving a low enough pressure There are leaks in the distillation apparatus.- Ensure all glass joints are properly sealed and greased. - Check all tubing connections for leaks.
Product solidifies in the condenser The condenser is too cold, causing the this compound (m.p. 67-68 °C) to solidify and block the apparatus.- Use water at room temperature or slightly warm water as the coolant in the condenser instead of cold water. - If solidification occurs, stop the distillation, remove the coolant from the condenser, and gently warm the condenser to melt the solid.

Data Presentation

The following table provides an illustrative comparison of the expected outcomes for different purification strategies for this compound. Please note that these values are representative and actual results may vary depending on the specific experimental conditions and the initial purity of the crude mixture.

Purification Method Typical Purity Achieved Typical Recovery Yield Key Advantages Key Disadvantages
Single Recrystallization 95-98%60-80%Simple, cost-effective for removing small amounts of impurities.May not be effective for separating isomers with similar solubilities; potential for significant product loss in the mother liquor.
Column Chromatography >99%70-90%Highly effective for separating isomers and other impurities with different polarities.More time-consuming and requires larger volumes of solvent compared to recrystallization.
Vacuum Distillation 98-99%80-95%Excellent for separating compounds with different boiling points, particularly for large-scale purification.Requires specialized equipment; risk of product solidifying in the condenser; may not effectively separate isomers with very close boiling points.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of a test solvent (e.g., ethanol). Observe the solubility at room temperature. Heat the test tube in a warm water bath to check for solubility at an elevated temperature. The ideal solvent will show low solubility at room temperature and high solubility when hot.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Column Chromatography of this compound
  • TLC Analysis: Develop a suitable solvent system using Thin-Layer Chromatography (TLC). A mixture of hexane (B92381) and ethyl acetate (e.g., starting with 95:5 hexane:ethyl acetate) is a good starting point. The ideal solvent system will give a good separation of the this compound spot from impurity spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a chromatography column and allow the silica to settle, ensuring an evenly packed column with no air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully add this solution to the top of the silica gel column. Alternatively, use a "dry loading" method.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Gradient Elution (Optional): If the separation is not optimal, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexane).

  • Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Vacuum Distillation of this compound
  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all joints are properly greased and sealed. Use a magnetic stir bar in the distillation flask.

  • Pressure Reduction: Connect the apparatus to a vacuum source and slowly reduce the pressure. A pressure of 10-20 mmHg is a reasonable target.

  • Heating: Once the desired pressure is stable, begin to gently heat the distillation flask using a heating mantle. The boiling point of this compound will be significantly lower under reduced pressure. A pressure-temperature nomograph can be used to estimate the boiling point at a given pressure.[12][13][14][15][16]

  • Condenser Temperature: Use room temperature water to circulate through the condenser to prevent the product from solidifying.

  • Collection: Collect the distilled this compound in the receiving flask.

  • Shutdown: After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.

Visualizations

Purification_Workflow General Purification Workflow for this compound crude Crude this compound (with isomeric impurities) recrystallization Recrystallization (e.g., with Ethanol) crude->recrystallization column_chromatography Column Chromatography (Silica Gel, Hexane/EtOAc) crude->column_chromatography vacuum_distillation Vacuum Distillation crude->vacuum_distillation purity_analysis Purity Analysis (GC-MS, Melting Point) recrystallization->purity_analysis column_chromatography->purity_analysis vacuum_distillation->purity_analysis purity_analysis->recrystallization Further purification needed purity_analysis->column_chromatography Further purification needed pure_product Pure this compound purity_analysis->pure_product Purity > 99%

Caption: A general workflow for the purification of this compound.

Troubleshooting_Tree Troubleshooting Purification of this compound start Low Purity after Initial Purification check_impurities Identify Impurities by GC-MS start->check_impurities isomers Isomeric Impurities Present? check_impurities->isomers isomers_yes Yes isomers->isomers_yes Yes isomers_no No isomers->isomers_no No other_impurities Other Impurities (e.g., starting material, colored byproducts) recrystallize_charcoal Recrystallize with Charcoal Treatment other_impurities->recrystallize_charcoal distill Perform Vacuum Distillation other_impurities->distill column Use Column Chromatography with optimized mobile phase isomers_yes->column fractional_crystallization Consider Fractional Crystallization isomers_yes->fractional_crystallization isomers_no->other_impurities

Caption: A decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Optimizing Sonogashira Coupling with Dihalonaphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Sonogashira coupling reactions with dihalonaphthalene substrates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and selectivity of your coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with a dihalonaphthalene is resulting in a low yield or no product. What are the primary causes?

Low yields with dihalonaphthalene substrates can often be attributed to several factors:

  • Inadequate Catalyst Activity: The palladium(0) active species might not be generated effectively, or the catalyst could be decomposing. This is often indicated by the formation of a black precipitate (palladium black).[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and ligands is critical and highly interdependent.[1]

  • Steric Hindrance: Naphthalene systems, especially with substituents at the peri-positions (e.g., 1,8-dihalonaphthalene), can be sterically hindered, which slows down the crucial oxidative addition step in the catalytic cycle.[2]

  • Poor Substrate Reactivity: The reactivity of the halogen is a key factor. The general reactivity trend is I > Br > Cl.[3] Dichloronaphthalenes are significantly less reactive and may require more forcing conditions.

  • Presence of Impurities: Oxygen and moisture can deactivate the catalyst and promote unwanted side reactions.[1] Ensure you are using anhydrous, deoxygenated solvents and reagents.

Q2: I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can this be minimized?

The formation of alkyne dimers is a common side reaction, particularly when using a copper co-catalyst in the presence of oxygen.[1] To mitigate this:

  • Switch to a Copper-Free Protocol: This is the most direct way to avoid Glaser coupling.[1] Copper-free systems often employ more electron-rich and bulky phosphine (B1218219) ligands to facilitate the reaction.[1]

  • Ensure Rigorous Inert Atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment.[2]

  • Control Reagent Addition: Slow addition of the terminal alkyne to the reaction mixture can sometimes help to minimize its dimerization.

Q3: How can I control the selectivity between mono- and di-alkynylation of my dihalonaphthalene?

Achieving selective mono- or di-substitution is a key challenge. Here are some strategies:

  • Exploit Halogen Reactivity: If you have a dihalonaphthalene with different halogens (e.g., 1-bromo-4-iodonaphthalene), you can achieve selective mono-coupling at the more reactive iodine position by using milder reaction conditions (e.g., room temperature).[4]

  • Stoichiometry of the Alkyne: To favor mono-alkynylation, use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the terminal alkyne. For di-alkynylation, a larger excess of the alkyne (2.2-2.5 equivalents) is required.[2]

  • Reaction Time and Temperature: Shorter reaction times and lower temperatures will generally favor the mono-coupled product. Monitoring the reaction closely by TLC or GC-MS is crucial to stop the reaction once the desired product is maximized.

  • Catalyst and Ligand Choice: The choice of catalyst and ligand can influence selectivity. For sterically hindered dihalonaphthalenes, bulky phosphine ligands may be necessary to achieve any coupling, and controlling the stoichiometry will be the primary handle for selectivity.[1][2]

Q4: My reaction mixture turns black. What does this signify and what should I do?

The formation of a black precipitate, known as "palladium black," indicates the decomposition and precipitation of the palladium catalyst, rendering it inactive.[1] This can be caused by:

  • Presence of Oxygen: Ensure all components of the reaction are properly deoxygenated.

  • High Temperatures: While higher temperatures can be necessary for less reactive halides, they can also accelerate catalyst decomposition.[1] If you observe blackening, try running the reaction at a lower temperature for a longer duration.

  • Inappropriate Solvent or Base: The stability of the catalytic complex is highly dependent on the reaction medium. Consider screening different solvents and bases.[1]

  • Use of Precatalysts: Air-stable precatalysts can sometimes offer better stability and a more controlled generation of the active Pd(0) species.[1]

Troubleshooting Guide

Troubleshooting_Sonogashira start Low or No Product Yield check_catalyst Is the catalyst active? (e.g., no Pd black) start->check_catalyst check_conditions Are reaction conditions optimal? check_catalyst->check_conditions Yes solution_catalyst Solution: - Use fresh, high-quality catalyst/ligand. - Ensure inert atmosphere. - Consider a more stable precatalyst. check_catalyst->solution_catalyst No check_homocoupling Is alkyne homocoupling observed? check_conditions->check_homocoupling Yes solution_conditions Solution: - Increase temperature for less reactive halides (Br, Cl). - Screen different solvents (e.g., DMF, THF, Toluene). - Screen different bases (e.g., Et3N, DIPEA, Cs2CO3). check_conditions->solution_conditions No check_selectivity Issue with mono/di selectivity? check_homocoupling->check_selectivity No solution_homocoupling Solution: - Switch to a copper-free protocol. - Rigorously degas all reagents and solvents. - Slow addition of the alkyne. check_homocoupling->solution_homocoupling Yes solution_selectivity Solution: - Adjust alkyne stoichiometry (1.1 eq for mono, >2.2 eq for di). - Control reaction time and temperature. - Exploit differential halogen reactivity (I > Br). check_selectivity->solution_selectivity Yes

Data Presentation: Optimizing Reaction Parameters

The following tables summarize key quantitative data for optimizing your Sonogashira coupling reaction with dihalonaphthalenes.

Table 1: Typical Catalyst Systems and Loadings

Catalyst PrecursorLigand (if applicable)Co-catalystPd Loading (mol%)Cu Loading (mol%)Notes
Pd(PPh₃)₂Cl₂NoneCuI2-51-5A standard, widely used catalyst system.[2]
Pd(PPh₃)₄NoneCuI2-51-5Another common choice, but can be less stable.
Pd(OAc)₂Bulky phosphine (e.g., XPhos)None5N/AOften used in copper-free protocols.
[DTBNpP]Pd(crotyl)ClDTBNpPNone2.5N/AAn air-stable precatalyst for room temperature reactions.[1]

Table 2: Common Solvents and Bases

SolventBaseBase EquivalentsTypical Temperature Range (°C)Notes
DMFEt₃N (Triethylamine)>2 (can be co-solvent)50-100Good for dissolving a range of substrates.[2]
THFDIPEA (Diisopropylethylamine)>2Room Temp - 66A common choice for many coupling reactions.
TolueneEt₃N or DIPEA>280-110Can be beneficial for less polar substrates.[2]
2-MeTHFCs₂CO₃ (Cesium Carbonate)1.0 - 2.0Room TempOften used in modern copper-free protocols.[1]
Amine (e.g., Et₃N)Amine itselfSolventRoom Temp - 100The base can also serve as the solvent.[4]

Experimental Protocols

Protocol 1: General Procedure for Di-alkynylation of a Dibromonaphthalene (Copper-Catalyzed)

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the dibromonaphthalene (1.0 eq.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (1-3 mol%).

  • Reagent Addition: Add anhydrous, degassed solvent (e.g., DMF or a Toluene/Amine mixture). Add the amine base (e.g., Et₃N or DIPEA, >2.5 eq.). Add the terminal alkyne (2.2-2.5 eq.).

  • Reaction: Stir the mixture at the desired temperature (typically 50-100 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium (B1175870) chloride (to remove copper salts), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Mono-alkynylation of a Dihalonaphthalene (Copper-Free)

This protocol is designed to favor mono-substitution and avoid the use of copper.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, add the dihalonaphthalene (1.0 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%), and a bulky phosphine ligand (e.g., XPhos, 10 mol%).

  • Reagent Addition: Add an anhydrous, degassed solvent (e.g., 2-MeTHF or THF). Add an inorganic base (e.g., Cs₂CO₃ or K₃PO₄, 2.0-3.0 eq.). Add the terminal alkyne (1.1-1.2 eq.).

  • Reaction: Stir the reaction mixture at the appropriate temperature. For more reactive halides like iodides, room temperature may be sufficient. For bromides, heating may be required (e.g., 60-100 °C).

  • Monitoring: Carefully monitor the formation of the mono-alkynylated product and the disappearance of the starting material by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the mono-alkynylated naphthalene.

Visualizations

Sonogashira_Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Dihalonaphthalene, Pd Catalyst, (CuI), Base, Solvent setup->reagents alkyne Add Terminal Alkyne (Control Stoichiometry) reagents->alkyne reaction Heat and Stir (Monitor by TLC/GC-MS) alkyne->reaction workup Reaction Quench and Extraction reaction->workup purification Column Chromatography workup->purification

Catalytic_Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox R-Pd(II)-X L₂ pd0->pd_ox Oxidative Addition (Ar-X) pd_alkyne R-Pd(II)-C≡CR' L₂ pd_ox->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination (Ar-C≡CR') cu_x CuX cu_alkyne Cu-C≡CR' cu_x->cu_alkyne H-C≡CR' / Base cu_alkyne->pd_ox Transfers Alkyne cu_alkyne->cu_x to Pd Cycle

References

Technical Support Center: Stability-Indicating Assay for 1,4-Dichloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for developing a stability-indicating assay method (SIAM) for 1,4-Dichloronaphthalene. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and data presentation tables to streamline your method development process.

Frequently Asked Questions (FAQs)

Q1: What is a stability-indicating assay method (SIAM) and why is it necessary?

A stability-indicating method is a validated analytical procedure that accurately and precisely measures the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential excipients.[1][2][3] Developing a SIAM is crucial for determining the shelf-life and storage conditions of a drug substance, ensuring its safety, quality, and efficacy over time as required by regulatory bodies like the FDA and ICH.[1][4]

Q2: What are the typical stress conditions used in forced degradation studies?

Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to produce potential degradation products.[1][4] The standard conditions recommended by the International Conference on Harmonisation (ICH) include:

  • Acid Hydrolysis: Using 0.1 M to 1 M hydrochloric or sulfuric acid.[4][5]

  • Base Hydrolysis: Using 0.1 M to 1 M sodium or potassium hydroxide.[4][5]

  • Oxidation: Commonly using hydrogen peroxide (e.g., 0.1% to 5%).[6]

  • Thermal Degradation: Heating the substance at temperatures above accelerated testing conditions (e.g., 50°C to 80°C).[5][6]

  • Photodegradation: Exposing the substance to a minimum of 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light, as per ICH Q1B guidelines.[5][6]

Q3: What are the potential degradation products of this compound?

While specific chemical degradation pathways must be determined experimentally, studies on the metabolic degradation of this compound and related compounds suggest potential transformations.[7][8] Likely degradation products could arise from:

  • Hydroxylation: Formation of dichlorinated naphthol or dihydroxy-dichloro-naphthalene.[7][8]

  • Epoxidation: Formation of epoxy-dichlorinated naphthalene.[7][8]

  • Ring Opening: Leading to compounds like dichlorinated salicylic (B10762653) acid under more strenuous conditions.[7]

Q4: What initial HPLC conditions are recommended for analyzing this compound and its degradants?

A reverse-phase HPLC (RP-HPLC) method with UV detection is a common and effective starting point for stability-indicating assays.[9]

  • Column: A C18 column (e.g., 150 x 4.6 mm, 3.5-5 µm) is a robust initial choice.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is recommended.[11][12]

  • Detection: A photodiode array (PDA) or UV detector set at a wavelength where this compound and its potential degradants absorb, such as 254 nm, is suitable.[10]

Troubleshooting Guide

Q5: I am not observing any degradation under my initial stress conditions. What should I do?

  • Possible Cause: The stress conditions (concentration, temperature, duration) are too mild for the stability of this compound.

  • Solution: Gradually increase the severity of the conditions. For hydrolytic and oxidative stress, if no degradation occurs at room temperature, consider elevating the temperature to 50-70°C.[4] Increase the duration of exposure or use a higher concentration of the stress agent (e.g., move from 0.1 M HCl to 1 M HCl). For thermal stress, increase the temperature in 10°C increments.[6]

Q6: My sample shows excessive degradation (e.g., >20%) and the parent peak is very small. How can I fix this?

  • Possible Cause: The stress conditions are too harsh, leading to the formation of secondary or tertiary degradation products and making it difficult to establish the primary degradation pathway.[6]

  • Solution: Reduce the severity of the stress conditions. Decrease the concentration of the acid, base, or oxidizing agent. Lower the temperature or shorten the exposure time. The ideal target is to achieve 5-20% degradation of the parent compound.[5]

Q7: The peaks in my chromatogram are co-eluting. How can I improve the separation?

  • Possible Cause: The selectivity of the current HPLC method is insufficient to resolve the parent peak from one or more degradation products.

  • Solution: Method optimization is required. This is the most critical part of developing a stability-indicating method.[9]

    • Modify the Mobile Phase: Adjust the gradient slope, change the organic modifier (e.g., from acetonitrile to methanol or vice-versa), or alter the pH of the aqueous phase.

    • Change the Column: Try a column with a different stationary phase (e.g., Phenyl or Cyano) to alter selectivity.[9]

    • Adjust Temperature: Varying the column temperature can sometimes improve the resolution between closely eluting peaks.

Q8: My mass balance is outside the acceptable range of 95-105%. What could be the issue?

  • Possible Cause: One or more degradation products are not being detected, or they have a different response factor compared to the parent drug at the chosen wavelength.

  • Solution:

    • Use a Photodiode Array (PDA) Detector: A PDA detector allows you to check for peak purity and identify the optimal detection wavelength for all components.

    • Check for Non-Chromophoric Degradants: Some degradants may not absorb UV light. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) to identify any unseen products.

    • Ensure Complete Elution: Extend the run time of your gradient to ensure all degradants have eluted from the column.

Experimental Protocols

Protocol 1: Forced Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like acetonitrile or methanol.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep the solution at 60°C for 8 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid drug substance in an oven at 70°C for 48 hours. Also, place a solution of the drug (in the analysis solvent) at 70°C for 48 hours.

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control Samples: For each condition, prepare a control sample by storing the drug solution under normal conditions and a blank solution containing only the stress agent and solvent.

Protocol 2: Sample Preparation for HPLC Analysis

  • After the specified stress period, allow the samples to cool to room temperature.

  • For acid and base hydrolysis samples, carefully neutralize the solution by adding an equimolar amount of base or acid, respectively (e.g., neutralize 1 M HCl with 1 M NaOH).

  • Dilute all stressed, control, and blank samples with the mobile phase to a final target concentration of approximately 100 µg/mL.

  • Filter the samples through a 0.45 µm syringe filter before injecting them into the HPLC system.

Data Presentation

Table 1: Example Summary of Forced Degradation Results for this compound

Stress ConditionReagent / ParametersDurationTemperature% Degradation (Example)Number of DegradantsRetention Times of Degradants (min)
Acid Hydrolysis 1 M HCl24 h60°C8.5%23.1, 5.4
Base Hydrolysis 1 M NaOH8 h60°C15.2%32.8, 4.9, 6.2
Oxidation 3% H₂O₂24 hRT11.8%27.1, 8.3
Thermal (Solid) Dry Heat48 h70°C1.2%15.4
Photolytic 1.2M lux h / 200 Wh/m²-RT6.4%24.9, 9.5

Table 2: Proposed Initial HPLC Method Parameters

ParameterRecommended Condition
Instrument HPLC with UV/PDA Detector
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (30% B), 5-25 min (30-90% B), 25-30 min (90% B), 30-31 min (90-30% B), 31-35 min (30% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection 254 nm

Visualizations

G cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis & Evaluation cluster_validation Finalization prep_stock Prepare 1,4-DCN Stock Solution prep_samples Prepare Samples for Stressing prep_stock->prep_samples stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep_samples->stress neutralize Neutralize & Dilute Samples stress->neutralize hplc_inject Inject into HPLC System neutralize->hplc_inject evaluate Evaluate Peak Purity, Resolution, and Mass Balance hplc_inject->evaluate optimize Optimize Method (If Necessary) evaluate->optimize Resolution < 1.5? validate Perform Method Validation (ICH Q2(R1)) evaluate->validate Resolution > 1.5? optimize->validate G cluster_products Potential Degradation Products parent This compound prod1 1,4-Dichloro-x-hydroxynaphthalene (Hydroxylated Product) parent->prod1 [OH-], Δ or [H+], Δ prod2 This compound Epoxide (Oxidized Product) parent->prod2 [H2O2] prod4 Monochloronaphthalene (Dechlorinated Product) parent->prod4 hv (Photolysis) prod3 Dichlorinated Naphthoquinone (Oxidized Product) prod2->prod3 [H2O2]

References

Validation & Comparative

A Comparative Analysis of 1,4- and 1,5-Dichloronaphthalene Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the toxicological profiles of 1,4-dichloronaphthalene and 1,5-dichloronaphthalene (B52917) reveals nuances in their adverse effects, although a direct, comprehensive comparison remains an area for further research. This guide synthesizes available data on their toxicity, explores potential mechanisms of action, and provides standardized experimental protocols for their assessment, offering valuable insights for researchers, scientists, and drug development professionals.

The broader family of polychlorinated naphthalenes (PCNs), to which dichloronaphthalenes belong, are known for a range of toxic effects, including hepatotoxicity, neurotoxicity, and endocrine disruption[3]. The toxicity of PCNs generally increases with the degree of chlorination[4][5]. Many of the toxic effects of PCNs are understood to be mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes associated with xenobiotic metabolism and other cellular processes[4].

Quantitative Toxicity Data

A direct comparative analysis of the acute toxicity of 1,4- and 1,5-dichloronaphthalene is hampered by the lack of publicly available LD50 or half-maximal inhibitory concentration (IC50) data from head-to-head studies. The Registry of Toxic Effects of Chemical Substances (RTECS), a comprehensive database of toxicity information, may contain such data, but it is a proprietary resource[2][3][5][6][7][8]. However, based on the GHS classifications of this compound and other isomers, it is reasonable to infer a degree of oral toxicity for both compounds.

CompoundGHS Hazard Statement (Oral)GHS Hazard Statement (Eye)
This compound H302: Harmful if swallowed[1]H318: Causes serious eye damage[1]
1,5-Dichloronaphthalene Data not availableData not available
2,6-Dichloronaphthalene H302: Harmful if swallowed[2]H318: Causes serious eye damage[2]

Table 1. GHS Hazard Classifications for Dichloronaphthalene Isomers.

Experimental Protocols

To facilitate further comparative research, standardized methodologies for assessing the toxicity of these compounds are crucial. The following are detailed protocols for key toxicological assays.

Acute Oral Toxicity (LD50) Determination (Adapted from OECD Guideline 423)

This method is designed to estimate the median lethal dose (LD50) of a substance after a single oral administration.

1. Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step (survival or death) determines the dosage for the subsequent step.

2. Animal Model: Young, healthy adult rats (e.g., Sprague-Dawley strain), typically females, are used.

3. Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They have free access to standard laboratory diet and water, except for a brief fasting period before dosing.

4. Dosing:

  • The test substance is typically administered by gavage in a suitable vehicle (e.g., corn oil).
  • The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight) based on available information.
  • A group of three animals is dosed at the selected level.

5. Observation:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.
  • Observations are made frequently on the day of dosing and at least once daily thereafter.

6. Procedure:

  • If three animals survive, the next higher dose level is administered to another group of three animals.
  • If two or three animals die, the next lower dose level is administered.
  • The procedure continues until the criteria for stopping are met, which allows for the classification of the substance into a GHS category based on its LD50 estimate.

7. Necropsy: All animals (including those that die during the test and those sacrificed at the end) are subjected to a gross necropsy to identify any pathological changes.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

1. Cell Culture:

  • Human cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity) are cultured in appropriate medium supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Procedure:

  • Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
  • The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (1,4- or 1,5-dichloronaphthalene) dissolved in a suitable solvent (e.g., DMSO). A solvent control is also included.
  • The cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

3. MTT Assay:

  • After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well.
  • The plates are incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
  • The MTT solution is then removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Cell viability is expressed as a percentage of the solvent control.
  • The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Potential Signaling Pathways in Dichloronaphthalene Toxicity

While direct evidence for the specific signaling pathways affected by 1,4- and 1,5-dichloronaphthalene is limited, insights can be drawn from studies on related compounds.

Toxicity_Workflow cluster_exposure Exposure cluster_assays Toxicity Assessment cluster_endpoints Toxicological Endpoints Compound Compound InVivo In Vivo (e.g., LD50) Compound->InVivo Oral Gavage InVitro In Vitro (e.g., IC50) Compound->InVitro Cell Culture AcuteToxicity Acute Toxicity InVivo->AcuteToxicity Cytotoxicity Cytotoxicity InVitro->Cytotoxicity Genotoxicity Genotoxicity InVitro->Genotoxicity

Caption: General workflow for assessing the toxicity of dichloronaphthalenes.

Aryl Hydrocarbon Receptor (AhR) Pathway

As previously mentioned, the AhR pathway is a primary mediator of the toxicity of many PCNs[4]. Activation of the AhR by these compounds can lead to the induction of cytochrome P450 enzymes, which can, in turn, lead to the metabolic activation of the compounds into more toxic intermediates. This can result in a cascade of adverse effects, including oxidative stress and cellular damage. It is highly probable that both 1,4- and 1,5-dichloronaphthalene interact with the AhR, though the specific affinity and downstream consequences may differ between the isomers.

AhR_Pathway DCN Dichloronaphthalene AhR AhR DCN->AhR Binds ARNT ARNT AhR->ARNT Dimerizes with XRE Xenobiotic Response Element ARNT->XRE Binds to CYP1A1 CYP1A1 XRE->CYP1A1 Induces Transcription Metabolites Reactive Metabolites CYP1A1->Metabolites Metabolizes DCN to Toxicity Toxicity Metabolites->Toxicity

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.

Oxidative Stress and Apoptosis

Studies on naphthalene, the parent compound of dichloronaphthalenes, have shown that it can induce oxidative stress and apoptosis[8]. Naphthalene metabolites can lead to the depletion of cellular antioxidants like glutathione (B108866) and the generation of reactive oxygen species (ROS), which can damage cellular components, including DNA, lipids, and proteins. This oxidative damage can trigger apoptotic pathways, leading to programmed cell death. It is plausible that 1,4- and 1,5-dichloronaphthalene also exert their toxicity, at least in part, through the induction of oxidative stress and subsequent apoptosis. The position of the chlorine atoms could influence the metabolic pathways and the reactivity of the resulting metabolites, thus affecting the extent of oxidative stress and apoptosis induced by each isomer.

Apoptosis_Pathway DCN Dichloronaphthalene ROS Reactive Oxygen Species (ROS) DCN->ROS Induces Mitochondria Mitochondria ROS->Mitochondria Damages Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: A simplified overview of an apoptosis signaling pathway.

References

Differentiating Dichloronaphthalene Isomers Using ¹H NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ten isomers of dichloronaphthalene present a significant analytical challenge due to their similar chemical structures. However, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for their differentiation. The subtle differences in the electronic environment of the protons in each isomer lead to unique chemical shifts (δ) and coupling constants (J), providing a distinct fingerprint for each compound. This guide provides a comparative analysis of dichloronaphthalene isomers based on their ¹H NMR spectral data, supported by experimental protocols and a logical workflow for isomer identification.

Comparative ¹H NMR Data of Dichloronaphthalene Isomers

The following table summarizes the available ¹H NMR spectral data for various dichloronaphthalene isomers. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, and the coupling constants are in Hertz (Hz). The number of distinct proton signals and their splitting patterns are key identifiers.

IsomerProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Reference
1,2-Dichloronaphthalene H-3~7.75dJ(H3-H4) = 8.5Predicted
H-4~7.45dJ(H4-H3) = 8.5Predicted
H-5, H-8~8.0-8.2mPredicted
H-6, H-7~7.5-7.7mPredicted
1,3-Dichloronaphthalene H-2~7.95sPredicted
H-4~7.55sPredicted
H-5, H-8~8.0-8.2mPredicted
H-6, H-7~7.5-7.7mPredicted
1,4-Dichloronaphthalene H-2, H-3~7.65sPredicted
H-5, H-8~8.1-8.3AA'BB'Predicted
H-6, H-7~7.6-7.8AA'BB'Predicted
1,5-Dichloronaphthalene H-2, H-6~7.85dJ = 7.5[1]
H-3, H-7~7.40tJ = 7.5[1]
H-4, H-8~7.95dJ = 7.5[1]
1,8-Dichloronaphthalene H-2, H-7~7.55ddJ = 7.5, 1.2Predicted
H-3, H-6~7.35tJ = 7.5Predicted
H-4, H-5~7.80dJ = 7.5Predicted
2,3-Dichloronaphthalene H-1, H-4~7.95sPredicted
H-5, H-8~7.8-8.0AA'BB'Predicted
H-6, H-7AA'BB'Predicted
2,6-Dichloronaphthalene H-1, H-5~7.75dJ = 8.5Predicted
H-3, H-7~7.45ddJ = 8.5, 1.8Predicted
H-4, H-8~7.85dJ = 1.8Predicted
2,7-Dichloronaphthalene H-1, H-8~7.70dJ = 8.5Predicted
H-3, H-6~7.35ddJ = 8.5, 1.8Predicted
H-4, H-5~7.75dJ = 1.8Predicted

Note: Much of the data presented is based on predictive models and analysis of similar compounds due to the limited availability of experimentally derived and published ¹H NMR data for all dichloronaphthalene isomers. Researchers should confirm these findings with their own experimental data.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible ¹H NMR spectra for the comparison of dichloronaphthalene isomers.

1. Sample Preparation:

  • Solvent: Choose a suitable deuterated solvent that dissolves the dichloronaphthalene isomer, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

  • Concentration: Dissolve 5-10 mg of the dichloronaphthalene isomer in approximately 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (B1202638) (TMS), to the solution. TMS provides a reference peak at 0 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Spectrometer: Utilize a high-resolution NMR spectrometer, preferably with a magnetic field strength of 400 MHz or higher, to achieve better signal dispersion.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field. Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Time: Set the acquisition time to at least 3-4 seconds to ensure good digital resolution.

    • Relaxation Delay: Use a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between scans.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

3. Data Processing:

  • Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline.

  • Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.

  • Peak Picking: Identify the chemical shift of each peak and determine the coupling constants from the splitting patterns.

Logical Workflow for Isomer Differentiation

The following diagram illustrates a systematic approach to differentiating dichloronaphthalene isomers based on their ¹H NMR spectra. The key distinguishing features are the number of signals, their multiplicities (singlet, doublet, triplet, etc.), and the values of the coupling constants.

Dichloronaphthalene_Isomer_Differentiation cluster_start Start cluster_analysis Spectral Analysis cluster_comparison Isomer Identification Start Acquire 1H NMR Spectrum Num_Signals Determine Number of Unique Proton Signals Start->Num_Signals Process FID Multiplicity Analyze Signal Multiplicities (s, d, dd, t, m) Num_Signals->Multiplicity Coupling Measure Coupling Constants (J-values) Multiplicity->Coupling Compare_Data Compare with Reference Data Table Coupling->Compare_Data Identify_Isomer Identify Dichloronaphthalene Isomer Compare_Data->Identify_Isomer Match Found

Caption: Workflow for dichloronaphthalene isomer identification using ¹H NMR.

By systematically analyzing the number of signals, their splitting patterns, and coupling constants, researchers can confidently distinguish between the different dichloronaphthalene isomers. This guide provides a foundational framework for this analysis, emphasizing the importance of consistent experimental methodology and careful comparison with available spectral data.

References

Unveiling Trace Levels of 1,4-Dichloronaphthalene: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of trace levels of 1,4-Dichloronaphthalene (1,4-DCN) is critical due to its potential environmental and health impacts. This guide provides an objective comparison of the leading analytical methods for 1,4-DCN trace analysis, supported by experimental data and detailed protocols to aid in method selection and validation.

Performance Comparison of Analytical Techniques

The two primary analytical techniques for the trace analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with various detectors. The choice between these methods often depends on the sample matrix, required sensitivity, and laboratory resources. Below is a summary of their performance characteristics.

Analytical MethodSample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
GC-MS Honey0.15 µg/kg (for 1,4-dichlorobenzene)->0.99-[1]
Headspace GC-MS Whole Blood1 ng/mL (for p-dichlorobenzene)-SatisfactorySatisfactory[2]
Headspace GC-MS Urine0.5 ng/mL (for p-dichlorobenzene)-SatisfactorySatisfactory[2]
HPLC-FLD/DAD Aqueous290 µg/L (for 1,4-dichlorobenzene)980 µg/L (for 1,4-dichlorobenzene)>0.99-[3]
HPLC-UV Standard Solution0.001–0.004 µg/mL0.002–0.013 µg/mL>0.99-[4]

Note: Data for closely related dichlorobenzene isomers are included to provide a comparative baseline for this compound analysis, as specific performance data for 1,4-DCN can be limited in publicly available literature.

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are crucial for replicating and validating analytical methods. Below are protocols for sample preparation and analysis using GC-MS and HPLC.

Sample Preparation: Extraction of this compound from Water Samples

A robust sample preparation is essential to isolate and concentrate 1,4-DCN from the sample matrix.[5] Continuous Liquid-Liquid Extraction (LLE) is a widely used technique.[6]

Materials and Reagents:

  • 1 L amber glass bottles with PTFE-lined screw caps[6]

  • Sodium sulfite (B76179) (if residual chlorine is present)[6]

  • Methylene (B1212753) chloride (pesticide grade)

  • Anhydrous sodium sulfate (B86663) (reagent grade)

  • Continuous liquid-liquid extractor

  • Distilling flask

  • Funnel

  • Rotary evaporator or gentle stream of nitrogen

Procedure:

  • Sample Collection: Collect 1 L water samples in amber glass bottles. If the sample may contain residual chlorine, add approximately 50 mg of sodium sulfite to the bottle before collection. Store samples at 4°C and protect them from direct sunlight. Samples should be extracted within 14 days of collection.[6]

  • Extraction Setup: Allow the water sample to reach room temperature. Assemble the continuous liquid-liquid extractor and add 500 mL of methylene chloride to the distilling flask.[6]

  • Extraction: Spike the sample with an appropriate internal standard. Commence the extraction process and continue for the prescribed duration (typically 18-24 hours).

  • Drying and Concentration: After extraction, allow the apparatus to cool. Drain the methylene chloride extract and pass it through a funnel containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried extract to a final volume of 1 mL using a gentle stream of nitrogen or a rotary evaporator.[6] The extract is now ready for GC-MS analysis.

Analytical Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it a preferred method for trace-level analysis of semi-volatile organic compounds like 1,4-DCN.[5]

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometer detector

  • Capillary column: 30 m x 0.25 mm ID x 0.25 µm film thickness DB-5ms or equivalent[6]

  • Injector: Splitless

GC-MS Conditions:

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Injection Volume: 1-2 µL.[6]

  • Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.[6]

  • Mass Spectrometer: Operated in full scan mode or Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Analytical Method 2: High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC provides a versatile alternative to GC-MS, particularly for compounds that may not be suitable for gas chromatography.[7]

Instrumentation:

  • HPLC system with a UV detector

  • Reverse-phase column: Newcrom R1 or equivalent C18 column[7]

HPLC Conditions:

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) (MeCN) and water, with a small amount of phosphoric acid. For Mass-Spec (MS) compatible applications, formic acid should be used instead of phosphoric acid.[7] A typical mobile phase could be 70% acetonitrile in water.[4]

  • Flow Rate: 1.0 - 1.5 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Detection Wavelength: 228 nm.[4]

  • Column Temperature: Ambient.[4]

Visualizing the Analytical Workflow

To better understand the logical flow of the analytical process, the following diagrams illustrate the key stages from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Sample Collection (1L Water) Preservation Preservation (4°C, dark) Sample_Collection->Preservation Extraction Liquid-Liquid Extraction (Methylene Chloride) Preservation->Extraction Drying Drying (Anhydrous Sodium Sulfate) Extraction->Drying Concentration Concentration (to 1 mL) Drying->Concentration GC_MS_Analysis GC-MS Analysis Concentration->GC_MS_Analysis GC-MS Path HPLC_Analysis HPLC-UV Analysis Concentration->HPLC_Analysis HPLC Path Data_Acquisition Data Acquisition GC_MS_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: General workflow for trace analysis of this compound.

cluster_gcms GC-MS Method Validation Specificity Specificity / Selectivity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Determination Linearity->LOD_LOQ Accuracy Accuracy (Spike/Recovery) LOD_LOQ->Accuracy Precision Precision (Repeatability) Accuracy->Precision Robustness Robustness Precision->Robustness

References

comparison of GC-MS and HPLC-UV for dichloronaphthalene quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to GC-MS and HPLC-UV for Dichloronaphthalene Quantification

For researchers, scientists, and drug development professionals, the accurate quantification of dichloronaphthalene isomers is crucial for environmental monitoring, toxicological studies, and ensuring the purity of chemical products. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This guide provides an objective comparison of these methods, supported by experimental data from related compounds, to assist in selecting the most suitable technique for specific analytical needs.

Data Presentation

The selection between GC-MS and HPLC-UV for dichloronaphthalene analysis depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific isomers of interest. Generally, GC-MS is recognized for its high sensitivity and selectivity, while HPLC-UV offers a robust and often faster alternative for certain applications.

Performance MetricGC-MS (for Naphthalene (B1677914) Derivatives and Chlorinated Compounds)HPLC-UV/DAD (for Dichlorobenzenes)
Limit of Detection (LOD) 0.094 - 0.224 µg/L[1]~290 µg/L[2]
Limit of Quantification (LOQ) 0.312 - 0.746 µg/L[1]~980 µg/L[2]
Linearity (R²) > 0.997[1]> 0.999 (typical)
Recovery 81.9% - 95.6%[1]82% - 110%[2]
Analysis Time Typically longer due to chromatographic run timesGenerally shorter separation times[3]
Selectivity High, based on both retention time and mass-to-charge ratioModerate, based on retention time and UV absorbance spectrum
Compound Volatility Requires volatile or semi-volatile compoundsSuitable for non-volatile and thermally labile compounds

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical results. Below are representative protocols for the quantification of dichloronaphthalene using GC-MS and HPLC-UV.

GC-MS Experimental Protocol

1. Sample Preparation:

  • Extraction: For solid samples (e.g., soil, sediment), use a suitable solvent like hexane (B92381) or a mixture of hexane and acetone. Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasound-assisted extraction (UAE) can be employed. For liquid samples (e.g., water), liquid-liquid extraction (LLE) with a non-polar solvent or solid-phase extraction (SPE) with a C18 cartridge is common.

  • Cleanup: The extract may require cleanup to remove interfering matrix components. This can be achieved using techniques like column chromatography with silica (B1680970) gel or Florisil.

  • Concentration: The cleaned extract is then concentrated to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Internal Standard Addition: An internal standard (e.g., a deuterated dichloronaphthalene isomer or another chlorinated compound not present in the sample) is added before injection to correct for variations in sample injection and instrument response.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for PAH analysis (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature of 280-300 °C, and hold for several minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Mass Spectrometer: An electron ionization (EI) source operating at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and selectivity, monitoring characteristic ions of dichloronaphthalene isomers.

  • Transfer Line Temperature: 280-300 °C.

  • Ion Source Temperature: 230-250 °C.

3. Calibration:

  • Prepare a series of calibration standards of dichloronaphthalene isomers in the appropriate solvent, with each standard containing the internal standard at a constant concentration.

  • Inject the standards into the GC-MS system and construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

HPLC-UV Experimental Protocol

1. Sample Preparation:

  • Extraction: Similar to GC-MS, extract the dichloronaphthalene from the sample matrix using an appropriate solvent and technique. For HPLC, the final solvent should be compatible with the mobile phase.

  • Cleanup: If necessary, perform a cleanup step to remove interferences.

  • Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before injection to protect the HPLC column.

  • Internal Standard Addition: An internal standard can also be used in HPLC for improved accuracy and precision.

2. HPLC-UV Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water is typical for reversed-phase chromatography. The composition can be isocratic (constant) or a gradient (varied over time). A common starting point is a 60:40 or 70:30 (v/v) mixture of organic solvent to water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

  • UV Detection: Monitor the absorbance at a wavelength where dichloronaphthalenes exhibit strong absorption (e.g., around 220-230 nm). A DAD can be used to acquire the full UV spectrum for each peak, aiding in peak identification and purity assessment.

3. Calibration:

  • Prepare a series of calibration standards of dichloronaphthalene isomers in the mobile phase or a compatible solvent.

  • Inject the standards and construct a calibration curve by plotting the peak area against the concentration of the analyte.

Mandatory Visualization

Experimental_Workflows cluster_GCMS GC-MS Workflow cluster_HPLCUV HPLC-UV Workflow gcms_start Sample Collection gcms_extraction Extraction (Soxhlet, LLE, SPE) gcms_start->gcms_extraction gcms_cleanup Cleanup (Silica Gel, Florisil) gcms_extraction->gcms_cleanup gcms_concentration Concentration gcms_cleanup->gcms_concentration gcms_is Internal Standard Addition gcms_concentration->gcms_is gcms_injection GC-MS Injection gcms_is->gcms_injection gcms_separation GC Separation (Capillary Column) gcms_injection->gcms_separation gcms_detection MS Detection (SIM Mode) gcms_separation->gcms_detection gcms_quantification Quantification gcms_detection->gcms_quantification hplc_start Sample Collection hplc_extraction Extraction (Solvent Extraction) hplc_start->hplc_extraction hplc_cleanup Cleanup (Optional) hplc_extraction->hplc_cleanup hplc_filtration Filtration (0.22 µm) hplc_cleanup->hplc_filtration hplc_injection HPLC Injection hplc_filtration->hplc_injection hplc_separation HPLC Separation (C18 Column) hplc_injection->hplc_separation hplc_detection UV Detection hplc_separation->hplc_detection hplc_quantification Quantification hplc_detection->hplc_quantification

Caption: Experimental workflows for dichloronaphthalene quantification by GC-MS and HPLC-UV.

Conclusion

Both GC-MS and HPLC-UV are viable techniques for the quantification of dichloronaphthalene.

GC-MS is the preferred method when high sensitivity and selectivity are required, especially for trace-level analysis in complex matrices. The mass spectrometric detection provides a high degree of confidence in compound identification.

HPLC-UV is a robust and often faster method, well-suited for routine analysis where the concentrations of dichloronaphthalene are expected to be higher and the sample matrix is relatively clean. The use of a Diode Array Detector can enhance the confidence in peak identification by providing spectral information.

The choice of method should be guided by the specific requirements of the analysis, including the desired detection limits, the nature of the sample, available instrumentation, and throughput needs. For regulatory purposes or when unambiguous identification is critical, the selectivity of GC-MS is a significant advantage. For quality control or process monitoring where speed and robustness are key, HPLC-UV can be a more practical option.

References

Unveiling the Bioaccumulation Landscape: A Comparative Analysis of 1,4-Dichloronaphthalene and other Polychlorinated Naphthalenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental fate of chemical compounds is paramount. This guide provides a detailed comparison of the bioaccumulation potential of 1,4-Dichloronaphthalene against other Polychlorinated Naphthalenes (PCNs), supported by experimental data and standardized testing protocols.

Polychlorinated naphthalenes (PCNs) are a group of synthetic aromatic compounds that have garnered significant environmental attention due to their persistence, toxicity, and potential to accumulate in living organisms. The degree of chlorination within the naphthalene (B1677914) structure plays a pivotal role in determining the bioaccumulation potential of individual PCN congeners. Generally, as the number of chlorine atoms increases, so does the lipophilicity and, consequently, the tendency to bioaccumulate in the fatty tissues of organisms.

Quantitative Assessment of Bioaccumulation Potential

The bioaccumulation potential of a chemical is most commonly quantified by the Bioconcentration Factor (BCF), which measures the extent of chemical accumulation in an organism directly from the surrounding water. The following table summarizes available experimental BCF values for this compound and other selected PCNs in fish, providing a clear comparison of their bioaccumulation potential.

Congener NameDegree of ChlorinationSpeciesExposure DurationBioconcentration Factor (BCF)Reference
2-ChloronaphthaleneMono-CNFancy Guppy (Poecilia reticulata)Not Specified191[1]
This compound Di-CN Not SpecifiedNot SpecifiedEstimated to be higher than mono-CNs
1,3,7-TrichloronaphthaleneTri-CNNot SpecifiedNot SpecifiedGenerally higher than di-CNs
1,2,3,4-TetrachloronaphthaleneTetra-CNNot SpecifiedNot SpecifiedGenerally higher than tri-CNs
PentachloronaphthalenePenta-CNNot SpecifiedNot SpecifiedGenerally higher than tetra-CNs
HexachloronaphthaleneHexa-CNNot SpecifiedNot SpecifiedGenerally higher than penta-CNs
HeptachloronaphthaleneHepta-CNNot SpecifiedNot SpecifiedMay show reduced uptake due to molecular size[2]
OctachloronaphthaleneOcta-CNNot SpecifiedNot SpecifiedMay show reduced uptake due to molecular size[2]

Note: Experimental BCF data for all PCN congeners, including a specific value for this compound, is limited in publicly available literature. The table reflects the general trend of increasing BCF with the degree of chlorination, a principle supported by numerous studies on hydrophobic organic compounds. For highly chlorinated naphthalenes (hepta- and octa-CNs), a decrease in bioaccumulation can occur due to reduced membrane permeability associated with their larger molecular size.[2]

Experimental Protocols for Bioaccumulation Assessment

The standardized method for determining the bioconcentration of chemicals in fish is the OECD Guideline 305: "Bioconcentration: Flow-Through Fish Test". This protocol provides a robust framework for assessing the uptake and depuration of a substance under controlled laboratory conditions.

Objective: To determine the bioconcentration factor (BCF) of a test substance in fish.

Principle: Fish are exposed to a constant, low concentration of the test substance in water for a specific period (uptake phase), followed by a period in clean water to measure the elimination of the substance (depuration phase). The concentration of the test substance in the fish and in the water is measured at regular intervals.

Key Methodological Steps:

  • Test Organism Selection: A suitable fish species is selected, such as Rainbow Trout (Oncorhynchus mykiss), Bluegill Sunfish (Lepomis macrochirus), or Zebrafish (Danio rerio).

  • Acclimation: Fish are acclimated to the test conditions (temperature, water quality) for a specified period before the start of the exposure.

  • Uptake Phase:

    • Fish are exposed to the test substance at a constant concentration in a flow-through system.

    • The exposure duration is typically 28 days but can be extended if steady-state is not reached.

    • Water samples are taken regularly to monitor the test substance concentration.

    • Fish are sampled at predetermined intervals to measure the concentration of the test substance in their tissues.

  • Depuration Phase:

    • After the uptake phase, the remaining fish are transferred to clean, untreated water.

    • The depuration phase continues until the concentration of the test substance in the fish has significantly decreased.

    • Fish and water samples are collected throughout this phase to determine the elimination rate.

  • Chemical Analysis: The concentration of the test substance in fish tissue and water samples is determined using appropriate analytical methods, such as gas chromatography-mass spectrometry (GC-MS).

  • Data Analysis:

    • The uptake rate constant (k1) and the depuration rate constant (k2) are calculated.

    • The bioconcentration factor (BCF) is calculated as the ratio of k1 to k2. If a steady-state is reached during the uptake phase, the BCF can also be calculated as the ratio of the concentration in the fish to the concentration in the water.

Visualizing Experimental and Logical Frameworks

To further clarify the processes involved in assessing and understanding the bioaccumulation of PCNs, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure Phase cluster_depuration Depuration Phase cluster_analysis Analysis & Calculation TestSubstance Test Substance (e.g., 1,4-DCN) Uptake Uptake Phase (Constant Concentration) TestSubstance->Uptake TestOrganism Test Organism (e.g., Fish) Acclimation Acclimation TestOrganism->Acclimation Acclimation->Uptake Sampling_Fish_Uptake Fish Sampling Uptake->Sampling_Fish_Uptake Sampling_Water_Uptake Water Sampling Uptake->Sampling_Water_Uptake Depuration Depuration Phase (Clean Water) Uptake->Depuration ChemAnalysis Chemical Analysis (GC-MS) Sampling_Fish_Uptake->ChemAnalysis Sampling_Water_Uptake->ChemAnalysis Sampling_Fish_Depuration Fish Sampling Depuration->Sampling_Fish_Depuration Sampling_Water_Depuration Water Sampling Depuration->Sampling_Water_Depuration Sampling_Fish_Depuration->ChemAnalysis Sampling_Water_Depuration->ChemAnalysis DataAnalysis Data Analysis ChemAnalysis->DataAnalysis BCF_Calc BCF Calculation (k1/k2) DataAnalysis->BCF_Calc

Caption: Experimental workflow for determining the Bioconcentration Factor (BCF) of PCNs in fish.

bioaccumulation_potential cluster_PCNs Polychlorinated Naphthalenes (PCNs) Low Lower Bioaccumulation Potential MonoCN Mono-CNs High Higher Bioaccumulation Potential DiCN Di-CNs (e.g., 1,4-DCN) MonoCN->DiCN TriCN Tri-CNs DiCN->TriCN TetraCN Tetra/Penta-CNs TriCN->TetraCN HigherCN Hexa/Hepta/Octa-CNs TetraCN->HigherCN

Caption: Logical relationship of bioaccumulation potential with increasing chlorination in PCNs.

References

A Guide to Inter-Laboratory Comparison of 1,4-Dichloronaphthalene Analytical Standards

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for conducting an inter-laboratory comparison (ILC) of 1,4-Dichloronaphthalene (1,4-DCN) analytical standards. Inter-laboratory studies are a critical component of quality assurance, enabling laboratories to benchmark their performance against peers and ensuring the accuracy and reliability of analytical measurements.[1][2][3] This document outlines a model study, complete with hypothetical data, detailed experimental protocols, and a clear workflow, designed for researchers, analytical scientists, and quality control professionals.

Introduction to Inter-Laboratory Comparisons

Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are essential for assessing the competence of analytical laboratories and validating analytical methods.[3][4][5] They involve distributing a homogenous test material to multiple laboratories, each of which performs a specified analysis. The results are then collated and statistically analyzed by a coordinating body to evaluate individual laboratory performance and the overall state of measurement accuracy for a given analyte.[1][4] Key performance indicators often include the Z-score, which compares a laboratory's result to the consensus mean of all participants.[4]

Hypothetical Comparison of 1,4-DCN Standards

To illustrate the outcomes of an ILC, this section presents a hypothetical dataset for this compound Certified Reference Materials (CRMs) from three different suppliers. In this scenario, a central organizer prepared a single, homogenous solution from a high-purity 1,4-DCN source, which was then distributed to participating laboratories. Each laboratory was instructed to quantify the concentration using their own in-house standards from one of the three suppliers.

Table 1: Hypothetical Inter-Laboratory Comparison Results for 1,4-DCN Quantification

ParameterSupplier A StandardSupplier B StandardSupplier C Standard
Number of Labs (n) 555
Assigned Value (mg/L) 10.0010.0010.00
Mean Reported Value (mg/L) 9.9510.159.88
Standard Deviation 0.120.150.25
Relative Accuracy (%) 99.5%101.5%98.8%
Mean Z-Score *-0.421.25-1.00
% Satisfactory Z-Scores 100%100%80%

*Note: Z-scores are calculated for each individual laboratory. A satisfactory Z-score is typically between -2.0 and +2.0.[4] The data presented is illustrative and does not represent actual product performance.

Standardized Experimental Protocol

To ensure comparability of results, all participating laboratories must adhere to a standardized analytical method. The following protocol outlines a typical approach for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of this compound in the provided test sample.

Materials:

  • This compound analytical standard (from Supplier A, B, or C)

  • Internal Standard (e.g., Naphthalene-d8)

  • High-purity solvent (e.g., Isooctane or Acetonitrile)[6]

  • Volumetric flasks and pipettes (Class A)

  • GC vials with inserts

Instrumentation:

  • Gas Chromatograph with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms or equivalent).

  • Mass Spectrometer (capable of electron ionization).

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of the 1,4-DCN standard at 1000 mg/L in the chosen solvent.

    • Perform serial dilutions to create a multi-point calibration curve (e.g., 0.5, 1.0, 5.0, 10.0, 20.0 mg/L).

    • Spike each calibration standard and the test sample with the internal standard at a constant concentration.

  • GC-MS Instrument Conditions:

    • Inlet Temperature: 250°C

    • Injection Mode: Splitless

    • Injection Volume: 1 µL

    • Oven Program: Initial temp 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Transfer Line Temp: 290°C

    • Ion Source Temp: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for 1,4-DCN (e.g., m/z 196, 161, 126) and the internal standard.

  • Analysis Sequence:

    • Run a solvent blank to check for system contamination.

    • Analyze the calibration standards to generate a calibration curve. The curve must have a coefficient of determination (r²) ≥ 0.995.

    • Analyze the provided ILC test sample in triplicate.

  • Data Reporting:

    • Calculate the concentration of 1,4-DCN in the test sample using the calibration curve.

    • Report the mean concentration and standard deviation of the triplicate measurements.

    • Submit results to the ILC coordinator via the specified reporting form.

Inter-Laboratory Comparison Workflow

The successful execution of an ILC relies on a well-defined and logical workflow, from initial planning to the final report. The diagram below illustrates the key stages of the process.

G cluster_0 Phase 1: Preparation & Distribution cluster_1 Phase 2: Laboratory Analysis cluster_2 Phase 3: Data Collation & Analysis cluster_3 Phase 4: Reporting & Feedback P1 ILC Coordinator Prepares Homogenous 1,4-DCN Sample P2 Package & Distribute Samples to Participating Labs P1->P2 L1 Labs Receive & Log Sample P2->L1 L2 Prepare Standards & Calibrate Instrument per Protocol L1->L2 L3 Analyze Test Sample (Triplicate Injections) L2->L3 D1 Labs Submit Results to ILC Coordinator L3->D1 D2 Coordinator Collates Data & Calculates Consensus Mean D1->D2 D3 Perform Statistical Analysis (Calculate Z-Scores) D2->D3 R1 Generate Final Report with Performance Evaluation D3->R1 R2 Distribute Confidential Reports to Each Participant R1->R2

Caption: Workflow for a 1,4-DCN inter-laboratory comparison study.

References

A Comparative Analysis of Dichloronaphthalene Degradation Pathways by Bacterial and Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the microbial-mediated degradation of dichloronaphthalenes (DCNs). This document provides a comparative overview of degradation capabilities, experimental protocols, and metabolic pathways, with a focus on the well-documented degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY and a generalized pathway for fungal degradation of chlorinated aromatic compounds.

Introduction

Dichloronaphthalenes (DCNs) are persistent organic pollutants that pose significant environmental and health risks due to their toxicity and resistance to degradation. Understanding the microbial degradation pathways of these compounds is crucial for developing effective bioremediation strategies. This guide provides a comparative study of the degradation of different DCNs by bacterial and fungal species, highlighting the enzymatic reactions and metabolic intermediates involved.

Comparative Degradation of Dichloronaphthalenes

The degradation of DCNs is highly dependent on the specific isomer, the microbial strain, and the environmental conditions. While detailed comparative data across all DCN isomers is limited, extensive research on this compound (1,4-DCN) provides a model for bacterial degradation.

Bacterial Degradation: The Case of this compound by Pseudomonas sp. HY

A strain of Pseudomonas sp. HY, isolated from activated sludge, has demonstrated the ability to degrade 1,4-DCN.[1][2] The degradation process involves a series of enzymatic reactions that lead to the breakdown of the aromatic structure.

Quantitative Data Summary

The degradation of 1,4-DCN by Pseudomonas sp. HY is concentration-dependent. At an initial concentration of 10 mg/L, 98% of the 1,4-DCN was removed within 48 hours.[1][2][3] However, at a higher initial concentration of 20 mg/L, it took 144 hours to achieve the same level of removal.[1][2][3]

Initial 1,4-DCN Concentration (mg/L)Time (hours)Degradation (%)Reference
104898[1][2][3]
2014498[1][2][3]

Metabolic Pathway of this compound Degradation

The degradation of 1,4-DCN by Pseudomonas sp. HY proceeds through a proposed metabolic pathway involving several key intermediates.[1][2] These metabolites have been identified using gas chromatography-mass spectrometry (GC-MS).[1][2] The identified intermediates include dihydroxy-dichloro-naphthalene, epoxy-dichlorinated naphthalene, dichlorinated naphthol, and dichlorinated salicylic (B10762653) acid.[1][2]

Bacterial Degradation of this compound This compound This compound Epoxy-dichlorinated naphthalene Epoxy-dichlorinated naphthalene This compound->Epoxy-dichlorinated naphthalene Dioxygenase Dihydroxy-dichloro-naphthalene Dihydroxy-dichloro-naphthalene Epoxy-dichlorinated naphthalene->Dihydroxy-dichloro-naphthalene Epoxide hydrolase Dichlorinated naphthol Dichlorinated naphthol Dihydroxy-dichloro-naphthalene->Dichlorinated naphthol Dichlorinated salicylic acid Dichlorinated salicylic acid Dihydroxy-dichloro-naphthalene->Dichlorinated salicylic acid Dehydrogenase Ring Cleavage Products Ring Cleavage Products Dichlorinated salicylic acid->Ring Cleavage Products Dioxygenase Fungal Degradation of Dichloronaphthalene Dichloronaphthalene Dichloronaphthalene Hydroxylated Dichloronaphthalene Hydroxylated Dichloronaphthalene Dichloronaphthalene->Hydroxylated Dichloronaphthalene Lignin Peroxidase / Cytochrome P450 Dichloro-dihydroxy-naphthalene Dichloro-dihydroxy-naphthalene Hydroxylated Dichloronaphthalene->Dichloro-dihydroxy-naphthalene Manganese Peroxidase Dichlorobenzoquinone Dichlorobenzoquinone Dichloro-dihydroxy-naphthalene->Dichlorobenzoquinone Laccase Ring Cleavage Products Ring Cleavage Products Dichlorobenzoquinone->Ring Cleavage Products CO2 + H2O CO2 + H2O Ring Cleavage Products->CO2 + H2O Experimental Workflow cluster_0 Strain Isolation and Preparation cluster_1 Degradation Experiment cluster_2 Analysis Enrichment Culture Enrichment Culture Isolation of Pure Culture Isolation of Pure Culture Enrichment Culture->Isolation of Pure Culture Strain Identification Strain Identification Isolation of Pure Culture->Strain Identification Inoculum Preparation Inoculum Preparation Strain Identification->Inoculum Preparation Experimental Setup Experimental Setup Inoculum Preparation->Experimental Setup Incubation Incubation Experimental Setup->Incubation Sampling Sampling Incubation->Sampling Quantification of DCN Quantification of DCN Sampling->Quantification of DCN Metabolite Identification Metabolite Identification Sampling->Metabolite Identification Quantification of DCN->Metabolite Identification Data Analysis Data Analysis Metabolite Identification->Data Analysis

References

Evaluating 1,4-Dichloronaphthalene as a Biomarker for Environmental Contamination: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While 1,4-Dichloronaphthalene is a known environmental contaminant, it is not currently a validated or commonly used biomarker for assessing environmental exposure in humans or other organisms. Research on biological markers for naphthalene (B1677914) and its derivatives has predominantly focused on the metabolites of the parent compound, naphthalene. This guide provides a comparative analysis of the potential of this compound as a biomarker against established biomarkers of naphthalene exposure, offering insights for researchers, scientists, and drug development professionals.

Comparison of Biomarkers for Naphthalene and Chlorinated Naphthalene Exposure

The following table summarizes the key characteristics of established urinary biomarkers for naphthalene exposure and evaluates the hypothetical potential of this compound and its potential metabolites as biomarkers.

BiomarkerStatusTypical MatrixAnalytical MethodKey Performance Characteristics
1,2-Dihydroxynaphthalene (1,2-DHN) Established & Validated UrineGC-MS/MSHigh Sensitivity & Specificity: Considered the most sensitive biomarker for naphthalene exposure.[1][2] Post-shift urinary concentrations in exposed workers can range from 114 to 51,809 µg/L.[3] Median concentrations in workers were found to be about tenfold higher than 1- and 2-naphthol (B1666908).[4][5]
1-Naphthol Established & Validated UrineGC-MS, HPLCGood Correlation with Exposure: Shows a significant correlation with airborne naphthalene levels.[6] However, it is also a metabolite of the insecticide carbaryl, which can affect its specificity for naphthalene exposure.[7][8] Post-shift urinary concentrations in exposed workers can range from 2 to 2698 µg/L.[3]
2-Naphthol Established & Validated UrineGC-MS, HPLCSpecific to Naphthalene: Not a metabolite of carbaryl, making it more specific to naphthalene exposure than 1-naphthol. Post-shift urinary concentrations in exposed workers can range from 4 to 1135 µg/L.[3]
This compound Not Validated Blood, Adipose Tissue (hypothetical)GC-MSUnknown Performance: As the parent compound, it is likely to be found in tissues with high lipid content. Its utility as a biomarker is questionable due to rapid metabolism.
Dichlorinated Naphthols (e.g., 2,4-Dichloronaphthol) Hypothetical UrineGC-MSPotential for Specificity: As metabolites, they would likely be more specific to this compound exposure than the parent compound. However, their formation, concentration, and kinetics in humans are not well-studied.
Dihydroxy-dichloro-naphthalenes Hypothetical UrineGC-MSPotential for High Sensitivity: Analogous to 1,2-DHN for naphthalene, these could be major metabolites, but their existence and utility as biomarkers in humans are currently unknown.

Metabolic Pathways and Biomarker Rationale

The utility of a compound as a biomarker is intrinsically linked to its metabolic fate. The diagrams below illustrate the established metabolic pathway for naphthalene and a speculative pathway for this compound.

Metabolic Pathway of Naphthalene and its Biomarkers Naphthalene Naphthalene Epoxide Naphthalene-1,2-oxide (Arene Oxide Intermediate) Naphthalene->Epoxide CYP450 DHN 1,2-Dihydroxynaphthalene (1,2-DHN) [Validated Biomarker] Epoxide->DHN Epoxide Hydrolase Naphthol1 1-Naphthol [Validated Biomarker] Epoxide->Naphthol1 Rearrangement Naphthol2 2-Naphthol [Validated Biomarker] Epoxide->Naphthol2 Rearrangement Quinone 1,2-Naphthoquinone (Toxic Metabolite) DHN->Quinone Dehydrogenase Conjugates Glucuronide and Sulfate (B86663) Conjugates (Excreted in Urine) DHN->Conjugates Naphthol1->Conjugates Naphthol2->Conjugates

Metabolic pathway of naphthalene to its validated biomarkers.

Speculative Metabolic Pathway of this compound DCN This compound DCN_Epoxide Dichloro-naphthalene oxide (Hypothetical Arene Oxide) DCN->DCN_Epoxide CYP450 (speculated) DCN_Naphthol Dichlorinated Naphthol [Hypothetical Biomarker] DCN_Epoxide->DCN_Naphthol Rearrangement (speculated) DCN_DHN Dihydroxy-dichloro-naphthalene [Hypothetical Biomarker] DCN_Epoxide->DCN_DHN Epoxide Hydrolase (speculated) DCN_Conjugates Glucuronide and Sulfate Conjugates (Excreted in Urine) DCN_Naphthol->DCN_Conjugates DCN_DHN->DCN_Conjugates

A speculative metabolic pathway for this compound.

Experimental Protocols

The following are generalized experimental protocols for the analysis of established naphthalene biomarkers in urine.

Protocol 1: Quantification of 1,2-Dihydroxynaphthalene, 1-Naphthol, and 2-Naphthol in Urine by GC-MS

This method allows for the simultaneous determination of the major naphthalene metabolites.

1. Sample Preparation:

  • Collect a urine sample and add an antioxidant, such as ascorbic acid, to prevent degradation of the analytes.
  • Add isotope-labeled internal standards for 1,2-DHN, 1-naphthol, and 2-naphthol to the urine sample for accurate quantification.
  • Adjust the pH of the urine sample using an acetate (B1210297) buffer.

2. Enzymatic Hydrolysis:

  • To cleave the glucuronide and sulfate conjugates and release the free metabolites, treat the buffered urine sample with β-glucuronidase/arylsulfatase.
  • Incubate the mixture to ensure complete hydrolysis.

3. Solid-Phase Extraction (SPE):

  • Purify and concentrate the hydrolyzed sample using a solid-phase extraction cartridge.
  • Elute the analytes from the SPE cartridge with an appropriate organic solvent.

4. Derivatization:

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.
  • Add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue to create volatile derivatives of the analytes.
  • Incubate the mixture to ensure complete derivatization.

5. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Separate the analytes on a suitable capillary column.
  • Detect and quantify the analytes using mass spectrometry, typically in selected ion monitoring (SIM) mode for higher sensitivity and specificity.

Conclusion and Future Directions

Currently, this compound is not a validated biomarker for environmental contamination. The established and most reliable biomarkers for naphthalene exposure are its urinary metabolites, particularly 1,2-dihydroxynaphthalene, due to its high sensitivity and specificity.[1][2] 1-Naphthol and 2-naphthol are also widely used, with 2-naphthol offering greater specificity for naphthalene exposure.

For researchers interested in the potential health effects of this compound, future research should focus on:

  • Metabolism and Toxicokinetics: Elucidating the metabolic pathways of this compound in humans to identify potential, specific, and sensitive biomarkers, such as dichlorinated naphthols or dihydroxy-dichloro-naphthalenes.

  • Method Development: Developing and validating sensitive analytical methods for the quantification of these potential metabolites in human biological matrices.

  • Correlation Studies: Conducting studies to establish a correlation between external exposure to this compound and the levels of its potential biomarkers in exposed populations.

By pursuing these research avenues, the scientific community can better assess the feasibility of using this compound or its metabolites as reliable biomarkers for environmental and occupational exposure.

References

A Comparative Guide to the Physical Properties of Dichloronaphthalene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The substitution pattern of chlorine atoms on a naphthalene (B1677914) ring significantly influences the physical properties of the resulting dichloronaphthalene isomers. Understanding these differences is crucial for applications in materials science, environmental analysis, and as intermediates in the synthesis of pharmaceuticals and dyes. This guide provides a comparative analysis of the key physical properties of various dichloronaphthalene isomers, supported by experimental data and methodologies.

Influence of Isomerism on Physical Properties

The ten possible isomers of dichloronaphthalene exhibit distinct physical properties, primarily due to variations in their molecular symmetry and the nature of intermolecular forces. These forces, including van der Waals interactions and dipole-dipole forces, are dictated by the relative positions of the chlorine atoms on the naphthalene core. Symmetrical isomers, for instance, tend to pack more efficiently into a crystal lattice, which generally results in higher melting points.

Comparison of Physical Properties

The following table summarizes the key physical properties of common dichloronaphthalene isomers.

IsomerMelting Point (°C)Boiling Point (°C)Water SolubilityOrganic Solvent Solubility
1,2-Dichloronaphthalene34 - 36~295InsolubleSoluble in ethanol, ether, benzene, chloroform
1,3-Dichloronaphthalene61.5291.20Very low (~0.1 g/L)Highly soluble in benzene, acetone, ether
1,4-Dichloronaphthalene67 - 68284 - 287Insoluble (864.9 ug/L at 25°C)[1]Soluble in benzene, acetone, ether, ethanol[1]
1,5-Dichloronaphthalene107296.8InsolubleData not readily available
1,6-Dichloronaphthalene49Data not readily availableData not readily availableData not readily available
1,7-Dichloronaphthalene63.5Data not readily availableData not readily availableData not readily available
1,8-Dichloronaphthalene88 - 89296.81InsolubleData not readily available
2,3-Dichloronaphthalene120273Poorly solubleSoluble in ethanol, acetone, benzene[2]
2,6-Dichloronaphthalene135285.7Insoluble (8.1E-4 g/L at 25°C)[3]Data not readily available
2,7-Dichloronaphthalene114~295Low solubilitySoluble in chloroform, benzene, toluene

Experimental Protocols

Accurate determination of physical properties is fundamental to chemical characterization. Below are detailed methodologies for the key experiments cited.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For pure crystalline organic compounds, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small amount of the dichloronaphthalene isomer is finely ground using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount (2-3 mm in height) of the solid into the sealed end.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate (initially rapid, then slower, about 1-2°C per minute, near the expected melting point).

  • The temperature at which the first drop of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.[4]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Heating source (e.g., Bunsen burner)

  • Mineral oil

Procedure:

  • A small amount of the liquid dichloronaphthalene isomer (or a molten solid isomer) is placed in the small test tube.

  • A capillary tube, sealed at the top, is inverted and placed inside the test tube containing the sample.

  • The test tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.

  • The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[5]

  • As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.[5]

  • Heating is discontinued, and the temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point.[5]

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given amount of solvent at a specific temperature. The principle of "like dissolves like" is a key factor, where polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[6]

Qualitative Solubility Test:

  • Place a small, measured amount of the dichloronaphthalene isomer (e.g., 10 mg) into a test tube.

  • Add a small volume of the solvent (e.g., 1 mL of water or an organic solvent) to the test tube.

  • Vigorously shake the test tube for a set period (e.g., 1 minute).

  • Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all.

Quantitative Solubility Determination (Shake-Flask Method):

  • An excess amount of the dichloronaphthalene isomer is added to a known volume of the solvent in a sealed flask.

  • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The saturated solution is then filtered to remove the undissolved solid.

  • The concentration of the dissolved isomer in the filtrate is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or gas chromatography.

Isomer Differentiation Pathway

The following diagram illustrates the logical relationship between the structural variations of dichloronaphthalene isomers and their resulting physical properties.

G Structural Isomerism and its Impact on Physical Properties of Dichloronaphthalenes cluster_isomers Dichloronaphthalene Isomers cluster_properties Physical Properties A Naphthalene Core B Chlorine Substitution (Positional Isomerism) A->B 2x Cl atoms added I1 1,2-Dichloronaphthalene B->I1 Varying positions I2 1,3-Dichloronaphthalene B->I2 Varying positions I3 This compound B->I3 Varying positions I4 1,5-Dichloronaphthalene B->I4 Varying positions I5 2,6-Dichloronaphthalene B->I5 Varying positions I_other Other Isomers... B->I_other Varying positions D Intermolecular Forces (van der Waals, Dipole-Dipole) I1->D I2->D C Molecular Symmetry & Crystal Packing I3->C I4->C I5->C I_other->D P1 Melting Point P2 Boiling Point P3 Solubility C->P1 Strongly influences D->P1 Influences D->P2 Strongly influences D->P3 Strongly influences

Caption: Isomer differentiation and its effect on physical properties.

References

Safety Operating Guide

Proper Disposal of 1,4-Dichloronaphthalene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 1,4-Dichloronaphthalene, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure safe handling and compliance with hazardous waste regulations.

Immediate Safety and Hazard Information

This compound is a hazardous chemical that requires careful handling to prevent harm to personnel and the environment.[1][2] It is harmful if swallowed, causes serious eye damage, and is toxic to aquatic life with long-lasting effects.[1][3]

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound, it is crucial to be aware of its primary hazards. Appropriate personal protective equipment must be worn at all times.

HazardGHS ClassificationRecommended Personal Protective Equipment (PPE)
Acute Oral Toxicity Harmful if swallowed (Category 4)[2][3]Wear protective gloves, clothing, and eye/face protection.[1][4]
Serious Eye Damage Causes serious eye damage (Category 1)[2][3]Wear eye protection/face protection (e.g., safety glasses, face shield).[1]
Aquatic Hazard Toxic to aquatic life with long lasting effects[1][3]Avoid release to the environment.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national regulations.[1] As a halogenated organic compound, it requires specific disposal methods.[5]

Experimental Workflow: Waste Segregation and Collection

  • Waste Characterization : this compound is a halogenated organic compound.[5] It should not be mixed with non-halogenated organic wastes or inorganic wastes like acids and bases.[5]

  • Container Selection : Use a dedicated, compatible waste container for halogenated organic compounds.[5][6] The container must have a tightly fitting cap and be in good condition.[7][8]

  • Labeling : Clearly label the waste container with its contents, including the full chemical name "this compound" and the approximate concentration or mass.[5][6] Do not use abbreviations or chemical formulas.[6]

  • Accumulation : Store the waste container at or near the point of generation in a designated satellite accumulation area.[8] Keep the container closed except when adding waste.[7][8]

  • Final Disposal : Arrange for pickup by a licensed hazardous waste disposal company. The final disposal method for halogenated organic wastes is typically incineration at a regulated facility.[5] The appropriate waste code should be determined in consultation with the disposal company.[1]

Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Small Spills : Wipe up with an absorbent material (e.g., cloth, fleece). Clean the surface thoroughly to remove any residual contamination.[1]

  • Large Spills : Stop the flow of material if it can be done without risk. Dike the spilled material. Absorb it in vermiculite, dry sand, or earth and place it into containers for disposal.[1]

  • General : Prevent the product from entering drains.[1] Following product recovery, flush the area with water.[1] Collect any spillage.[1][3]

Empty Container Disposal

Empty containers or liners may retain product residues and should be treated as hazardous waste.[1] Follow label warnings even after the container is emptied.[1] Empty containers should be taken to an approved waste handling site for recycling or disposal.[1] Alternatively, they can be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste.[6]

Regulatory and Transportation Data

This compound is regulated as a hazardous material for transportation and is subject to federal waste disposal regulations.

Identifier Value Reference
UN Number UN3077[1]
Proper Shipping Name ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S.[1]
Transport Hazard Class 9[1]
Packing Group III[1]
Marine Pollutant Yes[1]
CERCLA Hazardous Substance Listed[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G Figure 1: this compound Disposal Workflow cluster_lab Laboratory Procedures cluster_disposal Waste Management A 1. Identify Waste (this compound as Halogenated Organic) B 2. Segregate Waste (Use dedicated Halogenated Organic Waste Container) A->B C 3. Label Container (Full chemical name and concentration) B->C Spill Spill Occurs B->Spill D 4. Store Safely (Closed container in Satellite Accumulation Area) C->D E 5. Schedule Pickup (Contact licensed hazardous waste disposal company) D->E Handover F 6. Transportation (Manifested transport to approved facility) E->F G 7. Final Disposal (Incineration at a regulated hazardous waste facility) F->G Cleanup Follow Spill Cleanup Procedure & Collect as Waste Spill->Cleanup Emergency Response Cleanup->D

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,4-Dichloronaphthalene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1,4-Dichloronaphthalene. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and disposal plans to ensure a safe laboratory environment.

Chemical Profile: this compound is a colorless to pale yellow solid with a characteristic odor.[1] It is recognized as being harmful if swallowed, causing serious eye damage, and potentially causing respiratory irritation.[2][3][4] This compound is also toxic to aquatic life with long-lasting effects.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound. It is imperative to always consult the specific Safety Data Sheet (SDS) for the product you are using for any additional recommendations.

PPE CategorySpecificationRationale
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[5][6] A face shield may be required for splash hazards.[7]Protects against splashes and airborne particles that can cause serious eye damage.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Silver Shield).[8] Long-sleeved clothing or a lab coat.[5][6]Prevents skin contact, which can cause irritation.[1]
Respiratory Protection Use in a well-ventilated area. If ventilation is insufficient or exposure limits may be exceeded, a NIOSH-approved respirator is required.[5][6]Protects against inhalation of dust or vapors, which may cause respiratory tract irritation.[1][4]
Body Protection Appropriate protective clothing, such as a lab coat or coveralls, should be worn.[7][9]Provides an additional barrier against accidental skin exposure.

Operational Plan: Handling and Disposal

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation prep_ppe->prep_workspace handling_weigh Weigh in a Ventilated Enclosure prep_workspace->handling_weigh Proceed to Handling handling_transfer Transfer Carefully to Reaction Vessel handling_weigh->handling_transfer handling_avoid Avoid Inhalation and Contact handling_transfer->handling_avoid cleanup_decontaminate Decontaminate Surfaces handling_avoid->cleanup_decontaminate Proceed to Cleanup cleanup_wash Wash Hands Thoroughly cleanup_decontaminate->cleanup_wash disposal_collect Collect Waste in Labeled, Sealed Container cleanup_wash->disposal_collect Proceed to Disposal disposal_store Store Waste in a Designated Area disposal_collect->disposal_store disposal_follow Follow Institutional Disposal Procedures disposal_store->disposal_follow

Caption: This diagram illustrates the sequential workflow for the safe handling of this compound.

Experimental Protocols

General Handling Protocol:

  • Preparation: Before handling, thoroughly review the Safety Data Sheet (SDS).[3] Ensure the work area, such as a chemical fume hood, is properly ventilated.[3][10] Don all required personal protective equipment as specified in the table above.

  • Handling: When weighing or transferring the solid, do so in a manner that minimizes dust generation. Use appropriate tools and handle the substance carefully to avoid contact with skin and eyes.[3][6] Do not eat, drink, or smoke in the handling area.[3][6][11]

  • Spill Response: In the event of a small spill, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3] For larger spills, follow your institution's emergency procedures.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

    • Skin Contact: Wash off with soap and water.[3] Get medical attention if irritation develops and persists.[3]

    • Ingestion: Rinse mouth.[3] Do NOT induce vomiting.[5][6] Call a poison center or doctor if you feel unwell.[3]

    • Inhalation: Move to fresh air.[3] Call a physician if symptoms develop or persist.[3]

Disposal Plan:

  • Waste Collection: All waste containing this compound must be collected in a clearly labeled, tightly sealed, and compatible waste container.[12][13][14]

  • Waste Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.[13]

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[3]

  • Disposal: Dispose of the chemical waste in accordance with all applicable local, regional, national, and international regulations.[3] Contact your institution's environmental health and safety office for specific disposal procedures. Empty containers may retain product residue and must be disposed of in a safe manner.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.